molecular formula C9H6IN B082116 6-Iodoquinoline CAS No. 13327-31-6

6-Iodoquinoline

Número de catálogo: B082116
Número CAS: 13327-31-6
Peso molecular: 255.05 g/mol
Clave InChI: WKTASELJZCIVBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Iodoquinoline is a useful research compound. Its molecular formula is C9H6IN and its molecular weight is 255.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

6-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTASELJZCIVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)I)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928030
Record name 6-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13327-31-6
Record name 6-Iodoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-IODOQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Iodoquinoline: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-iodoquinoline. The information is curated for professionals in research and development, with a focus on presenting clear, actionable data and methodologies. This document summarizes key physicochemical parameters, details experimental protocols for its synthesis, and provides available spectral data to facilitate its use in a laboratory setting.

Physicochemical Properties

This compound is a halogenated heterocyclic aromatic compound. The introduction of an iodine atom to the quinoline scaffold significantly influences its physical and chemical characteristics, making it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Quinolines, in general, are known for a wide range of biological activities.

The structural and electronic properties of this compound have been determined through a combination of experimental data and computational predictions.

PropertyValueSource
Molecular Formula C₉H₆IN[1]
Molecular Weight 255.05 g/mol [1]
Exact Mass 254.95450 Da[2]
Monoisotopic Mass 254.95450 Da[3]
Appearance White to light yellow/orange solid/crystal
XLogP3 (Predicted) 2.9[2]
Topological Polar Surface Area 12.9 Ų[2]
Refractive Index (Estimate) 1.724
Density (Estimate) 1.7856 g/cm³
pKa (Predicted) 4.23 ± 0.10

The thermal properties of this compound are critical for determining appropriate conditions for storage, handling, and reaction setup.

PropertyValueSource
Melting Point 86-90 °C[4]
87-91 °C[5]
Boiling Point 120 °C at 1 Torr
Flash Point 147.8 °C
Vapor Pressure 0.000585 mmHg at 25 °C
SolventQualitative Solubility
Methanol Soluble
Dimethyl Sulfoxide (DMSO) Expected to be soluble
N,N-Dimethylformamide (DMF) Expected to be soluble
Chloroform Expected to be soluble
Dichloromethane Soluble (used in extraction)
Dioxane Soluble (used in synthesis)
Water Expected to be poorly soluble

Spectral Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons on the quinoline ring system.

¹H-NMR (DMSO-d₆) δ: [4]

  • 8.93 (1H, dd, J = 1.5, 4.1 Hz)

  • 8.47 (1H, d, J = 2.0 Hz)

  • 8.33 (1H, d, J = 8.6 Hz)

  • 8.02 (1H, dd, J = 2.0, 8.6 Hz)

  • 7.80 (1H, d, J = 8.6 Hz)

  • 7.56 (1H, dd, J = 4.1, 8.6 Hz)

  • ¹³C NMR: Aromatic carbons in quinoline derivatives typically appear in the range of 120-150 ppm. The carbon bearing the iodine atom (C-6) would be expected at a lower field (around 90-100 ppm) due to the heavy atom effect.

  • FT-IR: The spectrum would be characterized by C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (1400-1600 cm⁻¹), and C-H out-of-plane bending (700-900 cm⁻¹). The C-I stretch is expected in the far-IR region (<600 cm⁻¹) and may not be observed on standard mid-IR spectrometers.

  • Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 255. A prominent peak at m/z 128 would correspond to the loss of the iodine radical ([M-I]⁺). Further fragmentation would involve the breakdown of the quinoline ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound.

This procedure details a copper-catalyzed halogen exchange reaction.[4]

Materials:

  • 6-Bromoquinoline

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethyl-cyclohexane-1,2-diamine

  • Dioxane

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • To a reaction tube, add sodium iodide (4.32 g, 28.8 mmol), copper(I) iodide (137 mg, 0.72 mmol), N,N'-dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol), and 6-bromoquinoline (3 g, 14.4 mmol) in dioxane (15 mL).

  • Flush the reaction tube with nitrogen and seal it with a PTFE septum.

  • Bubble nitrogen through the solution via a needle for 10 minutes.

  • Remove the nitrogen needle and stir the reaction mixture at 110°C for 15 hours.

  • After the reaction is complete, cool the resulting green suspension to room temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with 100% dichloromethane followed by a 95:5 (v/v) mixture of dichloromethane/methanol to yield this compound as a light yellow solid.

This procedure involves a Sandmeyer-type diazotization-iodination reaction.[4]

Materials:

  • 6-Aminoquinoline

  • Hexane

  • Dimethyl sulfoxide (DMSO)

  • Trifluoromethanesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Water

Procedure: Stage 1: Diazotization

  • In a suitable reaction vessel, prepare a solution of hexane (5 mL), DMSO (0.5 mL), and trifluoromethanesulfonic acid (0.54 mL, 6 mmol) and cool to 5°C.

  • Sequentially add 6-aminoquinoline (2 mmol) and sodium nitrite to the cooled solution.

  • Stir the reaction mixture at a temperature between 5°C and 20°C for 1 hour.

Stage 2: Iodination

  • To the reaction mixture from Stage 1, add a solution of potassium iodide (KI) in a mixture of hexane, water, and DMSO.

  • Stir the mixture at 20°C for approximately 10 minutes.

  • Proceed with an appropriate workup, which typically involves quenching the reaction, extraction with an organic solvent, washing the organic layer, drying, and concentrating to obtain the crude product.

  • Purify the crude this compound by a suitable method such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 6-Bromoquinoline reaction Halogen Exchange (Dioxane, 110°C, 15h) start1->reaction start2 NaI, CuI, Ligand start2->reaction workup Aqueous Workup & Extraction (DCM) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthesis workflow for this compound from 6-Bromoquinoline.

Logical_Relationship cluster_properties Physicochemical Properties cluster_applications Potential Applications Compound This compound Physical Physical State Melting Point Boiling Point Compound->Physical determine Chemical Reactivity Stability pKa Compound->Chemical characterize Spectral NMR IR Mass Spec Compound->Spectral identify Synthesis Organic Synthesis Intermediate Physical->Synthesis informs Chemical->Synthesis enables DrugDev Drug Discovery Scaffold Chemical->DrugDev guides Spectral->DrugDev confirms

Caption: Relationship between properties and applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Harmful if swallowed (H302), Causes serious eye damage (H318).[2]

  • Precautionary Statements: Wear protective gloves/eye protection/face protection. IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

An In-depth Technical Guide to 6-Iodoquinoline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-iodoquinoline, a key heterocyclic building block in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role as a versatile precursor for the synthesis of novel therapeutic agents.

Core Identifiers and Physicochemical Properties

This compound is a solid, halogenated heterocyclic compound. Its core identifiers and key physicochemical properties are summarized in the tables below, providing a foundational understanding for its use in a laboratory setting.

Table 1: Chemical Identifiers for this compound [1][2][3]

IdentifierValue
CAS Number 13327-31-6
Molecular Formula C₉H₆IN
Molecular Weight 255.06 g/mol
IUPAC Name This compound
InChI InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
InChIKey WKTASELJZCIVBR-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)I)N=C1
MDL Number MFCD08457906
PubChem CID 20398553

Table 2: Physicochemical Properties of this compound [2][4]

PropertyValue
Physical Form Solid
Melting Point 86-90 °C
Quality Level 100

Table 3: Safety Information for this compound [2]

Hazard InformationDetails
Signal Word Danger
Hazard Statements H302 (Harmful if swallowed), H318 (Causes serious eye damage)
Precautionary Statements P280, P301 + P312 + P330, P305 + P351 + P338 + P310
Hazard Classifications Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1)
Storage Class 11 (Combustible Solids)
WGK 3

Spectroscopic Data

Detailed experimental spectroscopic data with peak assignments for this compound is not widely available in the public domain. Commercial suppliers and spectral databases may hold this information, but it is often not freely accessible. A ¹H NMR spectrum is available on platforms such as ChemicalBook, which can be a valuable resource for researchers.[5] For a comprehensive analysis, it is recommended to acquire and interpret the full range of spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) upon procurement of the compound.

Experimental Protocols: Synthesis of this compound and Derivatives

The synthesis of this compound and its derivatives is crucial for its application in drug discovery. Below are detailed methodologies for key synthetic procedures.

Synthesis of this compound from 6-Bromoquinoline

A common method for the synthesis of this compound involves a halogen exchange reaction from the more readily available 6-bromoquinoline.

Experimental Protocol:

  • To a solution of 6-bromoquinoline (14.4 mmol) in dioxane (15 mL), add sodium iodide (28.8 mmol), copper(I) iodide (0.72 mmol), and N,N'-dimethyl-cyclohexane-1,2-diamine (1.44 mmol).

  • Flush the reaction tube with nitrogen and seal it with a PTFE septum.

  • Bubble nitrogen through the solution for 10 minutes.

  • After removing the nitrogen needle, stir the reaction mixture at 110°C for 15 hours.

  • Upon completion, cool the suspension to room temperature and pour it into ice water.

  • Extract the product with dichloromethane.

  • Collect the organic layer, dry it with anhydrous magnesium sulfate, filter, and concentrate in a vacuum.

  • Purify the crude product by silica gel column chromatography, eluting with 100% dichloromethane followed by a 95:5 (v/v) mixture of dichloromethane and methanol to yield this compound as a light yellow solid.

Synthesis of 6-Iodo-3-methylquinolin-4-amine: A Key Intermediate

6-Iodo-3-methylquinolin-4-amine is a vital intermediate in the development of various therapeutic agents. Its synthesis is often achieved through a multi-step process.

Proposed Synthetic Workflow:

G start 4-Iodoaniline step1 Conrad-Limpach Cyclization start->step1 intermediate1 6-Iodo-3-methylquinolin-4-ol step1->intermediate1 step2 Chlorination (POCl₃) intermediate1->step2 intermediate2 4-Chloro-6-iodo-3-methylquinoline step2->intermediate2 step3 Amination (Ammonium Hydroxide) intermediate2->step3 product 6-Iodo-3-methylquinolin-4-amine step3->product

Caption: Synthetic pathway for 6-Iodo-3-methylquinolin-4-amine.

Experimental Protocol for Chlorination:

  • In a round-bottom flask, combine 6-Iodo-3-methylquinolin-4-ol (1 equivalent) with an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a fume hood.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Cool the residue in an ice bath and quench by the slow addition of crushed ice.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-chloro-6-iodo-3-methylquinoline.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Experimental Protocol for Amination:

  • In a sealed vessel, add 4-chloro-6-iodo-3-methylquinoline and a solution of ammonium hydroxide.

  • Heat the mixture under reflux at a temperature of 120-160°C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute it with a suitable solvent such as isopropanol.

  • Neutralize the mixture with an aqueous base (e.g., NaOH solution) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then with a small amount of cold isopropanol.

  • The crude 6-Iodo-3-methylquinolin-4-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of an iodine atom at the 6-position provides a handle for further chemical modifications, such as cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors for various biological targets.

Scaffold for P2X7 Receptor Antagonists

Derivatives of this compound have shown significant promise as antagonists of the P2X7 receptor, an ion channel implicated in inflammation, neuropathic pain, and other diseases. The 6-iodo position is particularly amenable to Suzuki coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents to optimize the pharmacological properties of the resulting compounds.

Kinase Inhibitors

The 3-aminoisoquinoline scaffold, a related structure, is a known hinge-binding motif for many protein kinases. The ability to introduce diverse substituents at the 6-position of the quinoline ring via cross-coupling reactions allows for the exploration of the solvent-exposed region of the ATP-binding pocket of kinases. This strategy is employed to enhance the potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors for the treatment of diseases such as cancer.

Signaling Pathways

As derivatives of this compound are prominent as P2X7 receptor antagonists, understanding the P2X7 receptor signaling pathway is crucial for drug development professionals in this area.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ca_Influx Ca²⁺ Influx P2X7->Ca_Influx K_Efflux K⁺ Efflux P2X7->K_Efflux NFkB NF-κB Activation P2X7->NFkB MAPK MAPK Pathway P2X7->MAPK Cell_Death Cell Death P2X7->Cell_Death Pore Formation ATP Extracellular ATP ATP->P2X7 Activates Antagonist This compound Derivative (Antagonist) Antagonist->P2X7 Inhibits NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 K_Efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β Cleavage Caspase1->IL1b IL1b_Release IL-1β Release (Inflammation) IL1b->IL1b_Release

Caption: P2X7 receptor signaling pathway and inhibition by this compound derivatives.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis and the reactivity of the iodo group make it an attractive starting material for the generation of diverse chemical libraries. The demonstrated utility of its derivatives as potent modulators of key biological targets, such as the P2X7 receptor and various kinases, underscores its importance for researchers and scientists dedicated to the development of novel therapeutics. Further exploration of the chemical space accessible from this compound holds significant potential for the discovery of next-generation medicines.

References

An In-depth Technical Guide to the Spectral Data of 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 6-iodoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this compound, this guide presents a combination of available data and estimated values derived from closely related iodo-quinoline derivatives. The methodologies for acquiring such spectral data are also detailed to assist researchers in their own analytical work.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The estimated chemical shifts (δ) for the protons of this compound are presented in Table 1. These values are based on the analysis of a reference spectrum and typical shifts for aromatic protons in a quinoline ring system.

Table 1. ¹H NMR Spectral Data for this compound.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.8 dd J = 4.2, 1.7
H-3 ~7.4 dd J = 8.2, 4.2
H-4 ~8.1 d J = 8.2
H-5 ~8.0 d J = 8.8
H-7 ~7.8 dd J = 8.8, 2.0

| H-8 | ~8.3 | d | J = 2.0 |

Note: Data is estimated from available spectra and may vary based on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the lack of a directly available ¹³C NMR spectrum for this compound, the chemical shifts presented in Table 2 are estimated based on data from similar iodo-quinoline structures.

Table 2. Estimated ¹³C NMR Spectral Data for this compound.

Carbon Atom Estimated Chemical Shift (δ, ppm)
C-2 ~151
C-3 ~122
C-4 ~136
C-4a ~129
C-5 ~130
C-6 ~93
C-7 ~138
C-8 ~128

| C-8a | ~148 |

Note: These are estimated values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The expected IR absorption bands for this compound are listed in Table 3.

Table 3. Key IR Absorption Bands for this compound.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050-3100 C-H stretch Aromatic
1600-1620 C=C stretch Aromatic
1500-1580 C=C stretch Aromatic
1450-1490 C=N stretch Quinoline ring
800-850 C-H bend Aromatic (out-of-plane)

| 500-600 | C-I stretch | Iodo-group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The key mass-to-charge ratio (m/z) peaks expected in the mass spectrum of this compound are presented in Table 4. The molecular weight of this compound is 255.05 g/mol .[1][2]

Table 4. Mass Spectrometry Data for this compound.

m/z Interpretation
255 [M]⁺ (Molecular ion)
128 [M-I]⁺ (Loss of iodine)

| 101 | [C₇H₅N]⁺ (Quinoline fragment) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 or 500 MHz spectrometer.

  • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer.

  • A proton-decoupled pulse sequence is used to simplify the spectrum.

  • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

FT-IR Spectrum Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Workflow Workflow for Spectral Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Introduce Sample & Ionize (EI) Sample->MS_Prep NMR_Acq Acquire 1H & 13C NMR Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR_Acq->NMR_Data Analysis Structural Elucidation & Confirmation NMR_Data->Analysis IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Data Vibrational Frequencies (cm⁻¹) IR_Acq->IR_Data IR_Data->Analysis MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data Mass-to-Charge Ratios (m/z) MS_Acq->MS_Data MS_Data->Analysis

Caption: Logical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Starting Materials for 6-Iodoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 6-iodoquinoline, a key intermediate in pharmaceutical research and development. The document details the common starting materials, reaction pathways, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. Its synthesis can be approached through several strategic pathways, primarily categorized by the point at which the iodine atom is introduced. The choice of starting material is a critical decision that influences the overall efficiency, scalability, and cost of the synthesis. This guide explores the most prevalent methods, starting from readily available precursors such as 6-aminoquinoline, 6-bromoquinoline, and 4-iodoaniline.

Synthetic Pathways and Starting Materials

The synthesis of this compound can be broadly classified into two main strategies:

  • Late-Stage Iodination: Introducing the iodine atom onto a pre-formed quinoline ring.

  • Early-Stage Iodination: Building the quinoline ring from an iodine-containing precursor.

Each strategy offers distinct advantages and employs different named reactions and starting materials.

Synthesis from Pre-formed Quinolines

This approach is advantageous when substituted quinolines are commercially available or easily synthesized.

The conversion of 6-aminoquinoline to this compound is a classic transformation involving a Sandmeyer-type reaction. The amino group is first converted to a diazonium salt, which is then displaced by an iodide ion.

Reaction Pathway:

G SA 6-Aminoquinoline INT 6-Quinoline Diazonium Salt SA->INT NaNO₂, Acid (e.g., TFMSA) P This compound INT->P Potassium Iodide (KI)

Caption: Diazotization-Iodination of 6-Aminoquinoline.

Experimental Protocol: Diazotization-Iodination of 6-Aminoquinoline [1]

  • Step 1: Diazotization: To a solution of hexane (5 mL), DMSO (0.5 mL), and trifluoromethanesulfonic acid (0.54 mL, 6 mmol) at 5 °C, sequentially add 6-aminoquinoline (2 mmol) and sodium nitrite (NaNO₂, 350 mg, 5 mmol) under stirring.

  • The mixture is stirred for 10 minutes at 5 °C and then for 50 minutes at room temperature until the starting amine is consumed (monitored by TLC).

  • Step 2: Iodination: The resulting mixture is then treated with potassium iodide (KI). The reaction is typically rapid.

  • Work-up and Purification: The reaction mixture is poured into ice water and extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
6-Aminoquinoline1. NaNO₂, TFMSA2. KIHexane, DMSO5 to 201.1779[1]

A halogen exchange reaction, specifically a Finkelstein reaction, can be employed to convert 6-bromoquinoline into this compound. This method often requires a copper(I) catalyst to facilitate the substitution.

Reaction Pathway:

G SA 6-Bromoquinoline P This compound SA->P NaI, CuI, Ligand (e.g., N,N'-dimethyl-cyclohexane-1,2-diamine)

Caption: Copper-Catalyzed Iodination of 6-Bromoquinoline.

Experimental Protocol: Copper-Catalyzed Finkelstein Reaction [1]

  • Reaction Setup: In a reaction tube, combine 6-bromoquinoline (3 g, 14.4 mmol), sodium iodide (4.32 g, 28.8 mmol), copper(I) iodide (137 mg, 0.72 mmol), and N,N'-dimethyl-cyclohexane-1,2-diamine (0.227 mL, 1.44 mmol) in dioxane (15 mL).

  • The tube is flushed with nitrogen and sealed. Nitrogen is bubbled through the solution for 10 minutes.

  • Reaction Conditions: The reaction mixture is stirred at 110°C for 15 hours.

  • Work-up and Purification: After cooling, the suspension is poured into ice water and extracted with dichloromethane. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Quantitative Data:

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
6-BromoquinolineNaI, CuI, N,N'-dimethyl-cyclohexane-1,2-diamineDioxane1101597[1]
Synthesis via Quinoline Ring Formation

This strategy involves constructing the quinoline core from an aniline derivative that already contains the iodine atom. 4-Iodoaniline is the key starting material for these syntheses. Several classic named reactions can be adapted for this purpose.

A. Doebner Synthesis

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[2][3] Using 4-iodoaniline directs the iodine to the 6-position of the resulting quinoline.

Reaction Pathway:

G SA1 4-Iodoaniline P 6-Iodo-2-R-quinoline-4-carboxylic acid SA1->P SA2 Aldehyde (R-CHO) SA2->P SA3 Pyruvic Acid SA3->P G SA1 4-Iodoaniline INT Intermediate Adduct SA1->INT SA2 β-Ketoester (e.g., Ethyl Acetoacetate) SA2->INT P 6-Iodo-4-hydroxy-2-methylquinoline INT->P High Temperature Cyclization (~250 °C) G SA1 4-Iodoaniline INT Anilidomethylenemalonate Intermediate SA1->INT Condensation SA2 Diethyl Ethoxymethylenemalonate (DEEM) SA2->INT P Ethyl 6-iodo-4-hydroxyquinoline-3-carboxylate INT->P Thermal Cyclization (>250 °C)

References

Theoretical Studies on the Reactivity of 6-Iodoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities and physicochemical properties. The introduction of a halogen, such as iodine, at the 6-position of the quinoline ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions. This technical guide delves into the theoretical and practical aspects of 6-iodoquinoline's reactivity, focusing on its synthesis and participation in key palladium-catalyzed cross-coupling reactions. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the synthesis and functionalization of quinoline-based compounds.

Synthesis of this compound

The efficient synthesis of this compound is crucial for its use as a building block. A common and high-yielding method involves a halogen exchange reaction from the more readily available 6-bromoquinoline.

Experimental Protocol: Synthesis of this compound from 6-Bromoquinoline[1]

Materials:

  • 6-Bromoquinoline

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethyl-cyclohexane-1,2-diamine

  • Dioxane

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • To a reaction tube, add sodium iodide (2.0 eq.), copper(I) iodide (0.05 eq.), N,N'-dimethyl-cyclohexane-1,2-diamine (0.1 eq.), and 6-bromoquinoline (1.0 eq.) in dioxane.

  • Flush the reaction tube with nitrogen and seal it with a PTFE septum.

  • Bubble nitrogen through the solution for 10 minutes.

  • Stir the reaction mixture at 110°C for 15 hours.

  • After completion, cool the suspension to room temperature.

  • Pour the mixture into ice water and extract with dichloromethane.

  • Collect the organic layer, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using 100% dichloromethane, followed by a mixture of dichloromethane/methanol (95:5, v/v).

Characterization Data for this compound:

  • Appearance: Light yellow solid[1]

  • Yield: 97%[1]

  • ¹H-NMR (DMSO-d₆) δ: 8.93 (1H, dd, J = 1.5, 4.1 Hz), 8.47 (1H, d, J = 2.0 Hz), 8.33 (1H, d, J = 8.6 Hz), 8.02 (1H, dd, J = 2.0, 8.6 Hz), 7.80 (1H, d, J = 8.6 Hz), 7.56 (1H, dd, J = 4.1, 8.6 Hz)[1]

Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom at the 6-position of the quinoline ring makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2]

Reaction Scheme:

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O8012~85-95General conditions for aryl iodides.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10016~90Effective for a broad range of boronic acids.
Pd₂(dba)₃ / XPhosCs₂CO₃THF6024~88-98Mild conditions, suitable for sensitive substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.)

  • K₂CO₃ (2.0 eq.)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the arylboronic acid in the solvent mixture.

  • Add K₂CO₃ and Pd(PPh₃)₄ to the solution.

  • De-gas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[3]

Reaction Scheme:

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / PPh₃Et₃NDMF10024~70-90Classical Heck conditions.
PdCl₂(PPh₃)₂NaOAcDMA12018~75-85Higher temperatures may be required for less reactive alkenes.
Herrmann's CatalystK₂CO₃NMP14012>90Highly active catalyst, lower loadings can be used.
Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound

  • Alkene (1.5 eq.)

  • Pd(OAc)₂ (0.02 eq.)

  • PPh₃ (0.04 eq.)

  • Et₃N (2.0 eq.)

  • DMF

Procedure:

  • To a sealed tube, add this compound (1.0 eq.), Pd(OAc)₂, and PPh₃.

  • Add DMF, the alkene, and Et₃N.

  • Seal the tube and heat the mixture to 100°C for 24 hours.

  • Monitor the reaction by GC-MS or TLC.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl halide.[4]

Reaction Scheme:

This compound + R¹R²NH --[Pd catalyst, Ligand, Base]--> 6-(R¹R²N)-Quinoline

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Cross-Coupling Reactions

Experimental_Workflow Start Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) Reaction Reaction under Inert Atmosphere (Heating and Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Drying and Concentration (Anhydrous salt, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A generalized workflow for palladium-catalyzed cross-coupling experiments.

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its participation in a suite of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, provides robust and efficient pathways for the synthesis of a diverse range of functionalized quinoline derivatives. The experimental protocols and reaction data summarized in this guide offer a practical framework for researchers to design and execute synthetic strategies targeting novel compounds for applications in drug discovery and materials science. Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity of the desired products.

References

Navigating the Solubility Landscape of 6-Iodoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 6-iodoquinoline in common organic solvents. This document outlines the theoretical solubility profile, provides detailed experimental protocols for quantitative determination, and offers a logical workflow for solubility assessment.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, it serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The physicochemical properties of this compound, particularly its solubility in various organic solvents, are critical for its application in drug design, synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current lack of extensive quantitative data in publicly available literature by furnishing detailed experimental methodologies for its determination.

Based on the principle of "like dissolves like," this compound, a moderately polar molecule, is expected to exhibit favorable solubility in a range of common organic solvents. Its aromatic quinoline core and the presence of an iodine atom contribute to its overall polarity and potential for various intermolecular interactions. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in halogenated solvents like dichloromethane and chloroform. Its solubility in alcohols, such as methanol and ethanol, is also expected to be significant. Conversely, it is predicted to have limited solubility in nonpolar solvents like hexane and other aliphatic hydrocarbons.

Due to the limited availability of specific quantitative solubility data for this compound, this guide emphasizes the experimental determination of these values. The following sections provide detailed protocols for established methods of solubility measurement, a curated table of common organic solvents and their properties to aid in solvent selection, and a visual workflow to guide the experimental process.

Predicted Solubility Profile of this compound

While experimental data is paramount, a qualitative prediction of solubility can be inferred from the molecular structure of this compound. The quinoline ring system introduces polarity, and the iodine substituent further influences its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileHighStrong dipole-dipole interactions between the solvent and the polar quinoline ring are expected to lead to good solvation.
Halogenated Dichloromethane (DCM), ChloroformHighSimilarities in polarity and the potential for halogen bonding and van der Waals forces suggest good solubility.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighHydrogen bonding between the alcohol's hydroxyl group and the nitrogen atom of the quinoline ring should facilitate dissolution.
Ethers Diethyl Ether, Tetrahydrofuran (THF)ModerateThese solvents are less polar than alcohols but can still engage in dipole-dipole interactions, suggesting moderate solubility.
Aromatic Hydrocarbons Toluene, BenzeneLow to ModerateWhile π-π stacking interactions are possible between the aromatic rings of the solvent and this compound, the overall polarity difference may limit high solubility.
Nonpolar Aliphatic Hexane, HeptaneLowThe significant difference in polarity between the nonpolar solvent and the moderately polar this compound suggests poor solubility.
Water Very LowThe hydrophobic nature of the quinoline ring and the large iodine atom are expected to result in very limited aqueous solubility.

Quantitative Solubility Data of Common Organic Solvents

For the practical application of solubility determination, a comprehensive understanding of the properties of the solvents is essential. The following table summarizes key physical properties of a range of common organic solvents to assist researchers in selecting the appropriate solvent system for their experimental needs.

Table 2: Physical Properties of Common Organic Solvents

SolventFormulaPolarity IndexDipole Moment (D)Dielectric Constant (20°C)Boiling Point (°C)
Methanol CH₃OH5.12.8732.7064.7
Ethanol C₂H₅OH4.31.6624.5578.3
Isopropanol C₃H₈O3.91.6619.9282.3
Acetone C₃H₆O5.12.6920.756.3
Ethyl Acetate C₄H₈O₂4.41.886.0277.1
Diethyl Ether C₄H₁₀O2.81.154.3334.5
Dichloromethane CH₂Cl₂3.11.148.9339.7
Chloroform CHCl₃4.11.154.8161.1
Toluene C₇H₈2.40.312.38110.6
Hexane C₆H₁₄0.10.081.8868.7
Acetonitrile C₂H₃N5.83.4437.581.6
Dimethyl Sulfoxide (DMSO) C₂H₆OS7.23.9647.0189
N,N-Dimethylformamide (DMF) C₃H₇NO6.43.8636.71153.0
Tetrahydrofuran (THF) C₄H₈O4.01.757.5866

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data for this compound can be obtained through well-established experimental methods. The following protocols describe the widely used shake-flask method coupled with common analytical techniques for quantification.

Equilibrium Solubility Determination via the Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath. The temperature should be precisely controlled and recorded (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

Quantification of Solute Concentration

The concentration of this compound in the clear, saturated filtrate can be determined using various analytical techniques.

a) Gravimetric Analysis

This is a straightforward method that relies on the accurate measurement of mass.

Protocol:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the decomposition point of this compound may be used.

  • Once the solvent is completely removed, place the dish in a desiccator to cool to room temperature.

  • Weigh the evaporating dish containing the dried solute.

  • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculate the solubility by subtracting the initial mass of the empty dish from the final mass and dividing by the volume of the solution used. The result is typically expressed in mg/mL or g/L.

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of a solute.

Protocol:

  • Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength (typically determined by UV-Vis spectral analysis).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the saturated solution.

  • Sample Analysis:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a compound such as this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_result Result Compound Obtain Pure This compound Shake_Flask Shake-Flask Method: Add excess solute to solvent Compound->Shake_Flask Solvent_Selection Select Organic Solvents Solvent_Selection->Shake_Flask Equilibration Equilibrate at Constant Temperature (24-72h) Shake_Flask->Equilibration Agitation Phase_Separation Sedimentation and Filtration (0.22 µm) Equilibration->Phase_Separation Quantification Quantify Solute in Filtrate Phase_Separation->Quantification Gravimetric Gravimetric Analysis Quantification->Gravimetric Method 1 HPLC HPLC Analysis Quantification->HPLC Method 2 UV_Vis UV-Vis Spectroscopy Quantification->UV_Vis Method 3 Solubility_Data Quantitative Solubility Data (e.g., mg/mL, mol/L) Gravimetric->Solubility_Data HPLC->Solubility_Data UV_Vis->Solubility_Data

Caption: A generalized workflow for determining the equilibrium solubility of this compound.

Conclusion

Navigating the Safety Landscape of 6-Iodoquinoline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 6-Iodoquinoline, a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Understanding its hazard profile is paramount for ensuring safe handling and mitigating potential risks in the laboratory and during drug development. This document summarizes key safety data, outlines emergency procedures, and provides recommendations for appropriate personal protective equipment and engineering controls.

GHS Classification and Hazard Summary

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye damage.[1][2][3][4][5][6] A summary of its GHS classification is provided in the table below.

Hazard ClassCategoryGHS Hazard StatementSignal WordPictogram
Acute Toxicity, Oral4H302: Harmful if swallowedDanger
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damageDanger
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Acute toxicity, Dermal3H311: Toxic in contact with skinDanger
Aquatic Hazard (long-term)3H412: Harmful to aquatic life with long lasting effects--

Note: Classifications may vary slightly between suppliers.

Toxicological Profile

Experimental Protocols:

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals would typically be followed for such evaluations. These include:

  • OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

  • OECD Guideline 405: Acute Eye Irritation/Corrosion

  • OECD Guideline 404: Acute Dermal Irritation/Corrosion

Professionals in drug development should consider commissioning studies following these or similar standardized protocols to obtain definitive quantitative data if required for regulatory submissions or in-depth risk assessments.

Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for safe handling.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Risk Assessment B Review SDS A->B C Select PPE B->C D Work in Ventilated Area (Fume Hood) C->D E Weighing and Transfer D->E F Reaction Setup E->F G Decontaminate Equipment F->G H Dispose of Waste G->H I Store Properly H->I

Caption: A generalized workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield are mandatory.[7][8]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile rubber).[8][9]
Skin and Body Protection A lab coat should be worn. For larger quantities or where there is a risk of splashing, consider additional protective clothing.
Respiratory Protection If dusts are generated and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.[9]

Storage:

Store this compound in a tightly closed container in a dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents. Some suppliers recommend refrigerated storage and protection from light and air.

Emergency Procedures

Immediate and appropriate action is critical in the event of an accidental exposure to this compound.

Emergency_Response_Plan cluster_exposure Exposure Event cluster_response Immediate Response cluster_action First Aid Actions Exposure Accidental Exposure to This compound Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse with water for at least 15 minutes. Seek immediate medical attention. Eye_Contact->Rinse_Eyes Wash_Skin Wash with soap and water. Remove contaminated clothing. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Fresh_Air Medical_Help_Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Medical_Help_Ingestion

Caption: First aid response plan for exposure to this compound.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7][8][10] Seek immediate medical attention.[10]
Skin Contact Immediately wash skin with soap and plenty of water.[11] Remove contaminated clothing.[12] Get medical attention if irritation develops.
Inhalation Remove victim to fresh air.[3][8][10] If not breathing, give artificial respiration.[3][10] Seek medical attention.
Ingestion Do NOT induce vomiting.[3][10] Rinse mouth with water.[3][8] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3][10]

Fire-Fighting Measures:

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires.[3][8] Firefighters should wear self-contained breathing apparatus.[3][8][9]

Accidental Release Measures:

For spills, wear appropriate personal protective equipment.[3][8] Sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[8][10] Prevent entry into waterways.[8][10]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3] It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper disposal.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways affected by this compound. For drug development professionals, this represents a critical knowledge gap. Should initial screenings indicate biological activity, further investigation into its mechanism of action and potential off-target effects on key cellular signaling pathways would be a necessary step in the preclinical development process.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

An In-depth Technical Guide to Commercially Available 6-Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 6-iodoquinoline and its derivatives represent a critical scaffold in medicinal chemistry and materials science. The presence of the iodine atom at the 6-position provides a versatile handle for further functionalization, most notably through cross-coupling reactions, enabling the synthesis of a diverse array of complex molecules with significant biological activities. This guide provides a comprehensive overview of commercially available this compound derivatives, their physicochemical properties, synthesis protocols, and their applications in drug discovery, with a focus on their role as intermediates in the development of novel therapeutics.

Commercially Available this compound and Its Derivatives

A variety of this compound derivatives are commercially available, ranging from the parent heterocycle to more complex substituted analogs. These compounds serve as key starting materials for synthetic campaigns. Below is a summary of some of these commercially available derivatives, their suppliers, and key identifying information.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Examples
This compound13327-31-6C₉H₆IN255.06Sigma-Aldrich, TCI, Amerigo Scientific, Finetech Industry, Matrix Fine Chemicals
6-Iodo-3-methylquinolin-4-amineN/AC₁₀H₉IN₂284.10BenchChem (synthesis protocol available)
6-Iodo-4-oxo-1,4-dihydroquinoline21873-51-8C₉H₆INO271.05CHIRALEN
2-(4-Fluorophenyl)-6-iodoquinoline-4-carboxylic acidN/AC₁₆H₉FINO₂393.15Synthesis reported in literature
2-(4-Chlorophenyl)-6-iodoquinoline-4-carboxylic acidN/AC₁₆H₉ClINO₂409.60Synthesis reported in literature
6-Iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acidN/AC₁₇H₁₂INO₃405.19Synthesis reported in literature
2-(Benzo[d][1][2]dioxol-5-yl)-6-iodoquinoline-4-carboxylic acidN/AC₁₇H₁₀INO₄419.17Synthesis reported in literature

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their handling, reactivity, and biological activity. The table below summarizes key properties for selected compounds.

Compound NameMelting Point (°C)AppearancePurityKey Spectral Data
This compound86-90White to light yellow/orange powder/crystal>98.0% (GC)1H NMR, 13C NMR, IR, MS data available from suppliers and literature
2-(4-Fluorophenyl)-6-iodoquinoline-4-carboxylic acid131-132Yellow powderHigh (recrystallized)HRMS (MALDI-TOF/TOF) m/z: [M+H]⁺ Calcd for C₁₆H₁₀FINO₂ 393.9740; found 393.9723.[1]
2-(4-Chlorophenyl)-6-iodoquinoline-4-carboxylic acid171-172Yellow powder79% yieldSpectral data reported in literature.[1]
6-Iodo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid242-243Yellow powder69% yieldSpectral data reported in literature.[1]

Key Experimental Protocols

The synthesis of functionalized this compound derivatives is well-documented, providing researchers with established methods to access these valuable compounds.

Synthesis of 2-Aryl-6-iodoquinoline-4-carboxylic Acids via Doebner Reaction

A one-pot, three-component Doebner reaction is an efficient method for synthesizing a library of 2-aryl-6-iodoquinoline-4-carboxylic acids.[1][3]

General Procedure:

  • A mixture of 4-iodoaniline (1 mmol), an appropriate aromatic aldehyde (1 mmol), and pyruvic acid (1.2 mmol) is prepared in a suitable solvent.

  • Trifluoroacetic acid is added as a catalyst.

  • The reaction mixture is heated under reflux for a specified time and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent such as acetic acid.

Characterization: The synthesized compounds are characterized by FT-IR, Mass Spectrometry (MS), and ¹H and ¹³C NMR spectroscopy.[1]

Multi-step Synthesis of 6-Iodo-3-methylquinolin-4-amine

A practical multi-step pathway for the synthesis of 6-iodo-3-methylquinolin-4-amine, a key intermediate for drug discovery, has been proposed, starting from commercially available 4-iodoaniline.[4]

Step 1: Conrad-Limpach Cyclization to 6-Iodo-3-methylquinolin-4-one

  • A mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents) is prepared.

  • The mixture is added to a high-boiling point inert solvent (e.g., Dowtherm A) and heated to approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature to allow the product to precipitate.

Step 2: Chlorination to 4-Chloro-6-iodo-3-methylquinoline

  • The 6-iodo-3-methylquinolin-4-one from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • The reaction mixture is heated to reflux and monitored by TLC.

  • After completion, the mixture is cooled and carefully poured onto crushed ice.

  • The acidic solution is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, which is then filtered, washed, and dried.

Step 3: Amination to 6-Iodo-3-methylquinolin-4-amine

  • The 4-chloro-6-iodo-3-methylquinoline is subjected to amination. A detailed protocol involves heating the chloroquinoline derivative with a source of ammonia, such as in a phenol melt with concentrated ammonium hydroxide in a sealed vessel at 160-180°C.[5]

  • After cooling, the product is crystallized from a suitable solvent like ethanol.

Applications in Drug Discovery: P2X7 Receptor Antagonists

6-Iodo-3-methylquinolin-4-amine is a valuable building block in the synthesis of potent and selective antagonists for the P2X7 receptor, an ion channel involved in inflammatory processes.[6] The iodine atom at the 6-position is readily displaced in Suzuki coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).[6]

Logical Workflow for Synthesis and Evaluation of P2X7 Antagonists

The general workflow for developing novel P2X7 antagonists from 6-iodo-3-methylquinolin-4-amine involves synthesis followed by in vitro evaluation.[6]

P2X7_Antagonist_Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation A 6-Iodo-3-methylquinolin-4-amine C Suzuki Coupling A->C B Boronic Acid B->C D Novel 6-Substituted Quinoline Derivative C->D E Calcium Influx Assay (HEK293-hP2X7) D->E G Determine IC₅₀ E->G F IL-1β Release Assay (THP-1 cells) F->G H Lead Compound Identification G->H

Caption: Synthetic and evaluative workflow for novel P2X7 antagonists.

P2X7 Receptor Signaling Pathway

The derivatives synthesized from this compound precursors act as antagonists at the P2X7 receptor. This receptor is an ATP-gated ion channel primarily found on immune cells.[6] Its activation by high concentrations of extracellular ATP initiates a pro-inflammatory cascade.

P2X7_Signaling_Pathway cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7->Ion_Influx Opens Channel ATP Extracellular ATP ATP->P2X7 Activates Antagonist This compound Derivative (Antagonist) Antagonist->P2X7 Blocks Inflammasome NLRP3 Inflammasome Activation Ion_Influx->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokine_Release Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokine_Release

Caption: Simplified P2X7 receptor signaling pathway and point of antagonism.

Conclusion

Commercially available this compound derivatives are indispensable tools in modern chemical research and drug development. Their utility as versatile synthetic intermediates, particularly for the generation of libraries of compounds through cross-coupling chemistry, has been firmly established. The continued exploration of the chemical space accessible from these building blocks holds significant promise for the discovery of new therapeutic agents targeting a range of diseases. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate these research endeavors.

References

Methodological & Application

Synthesis of 6-Iodoquinoline: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Introduction

6-Iodoquinoline is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous biologically active compounds, and the presence of an iodine atom at the 6-position offers a versatile handle for further chemical modifications.[1][2] This functional group is particularly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. This capability enables the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug development pipelines.[1] Notably, derivatives of this compound have shown significant potential in the development of kinase inhibitors for therapeutic areas including oncology and inflammatory diseases.[1][2]

This document provides a detailed protocol for the synthesis of this compound from 6-aminoquinoline via a diazotization-iodination reaction, a classic and effective transformation in aromatic chemistry.[3][4]

Chemical Reaction

The synthesis of this compound from 6-aminoquinoline proceeds through a two-step, one-pot Sandmeyer-type reaction.[4][5][6] The first step involves the diazotization of the primary aromatic amine, 6-aminoquinoline, to form a diazonium salt intermediate.[7][8] This is typically achieved by treating the amine with a source of nitrous acid, generated in situ from sodium nitrite and a strong acid, at low temperatures.[7] In the subsequent step, the diazonium group is displaced by an iodide ion, sourced from potassium iodide, to yield the final product, this compound.[3][5]

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for the diazotization-iodination of aromatic amines.[3]

Materials and Reagents:

  • 6-Aminoquinoline

  • Trifluoromethanesulfonic acid (TfOH)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Hexane

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 6-Aminoquinoline [3]

  • In a round-bottom flask equipped with a magnetic stir bar, prepare a solution of hexane and dimethyl sulfoxide (DMSO).

  • Cool the solvent mixture to 5 °C using an ice bath.

  • Slowly add trifluoromethanesulfonic acid to the cooled solvent mixture with continuous stirring.

  • To this acidic solution, add 6-aminoquinoline portion-wise, ensuring the temperature remains at 5 °C.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of time, maintaining the temperature at 5 °C.

  • Stir the reaction mixture at a temperature between 5 °C and 20 °C for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Iodination of the Diazonium Salt [3]

  • Prepare a solution of potassium iodide in water.

  • Add the potassium iodide solution to the reaction mixture containing the diazonium salt.

  • Allow the reaction to proceed at 20 °C for approximately 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound from 6-aminoquinoline, based on a reported procedure.[3]

Reagent/ParameterMolar Ratio (relative to 6-aminoquinoline)Amount (for 2 mmol scale)
6-Aminoquinoline12 mmol
Trifluoromethanesulfonic acid36 mmol (0.54 mL)
Sodium NitriteVaries with protocol-
Potassium IodideVaries with protocol-
HexaneSolvent5 mL
Dimethyl Sulfoxide (DMSO)Co-solvent0.5 mL
Reaction Conditions
Diazotization Temperature-5 - 20 °C
Diazotization Time-1 hour
Iodination Temperature-20 °C
Iodination Time-0.17 hours (10 minutes)
Yield
Product Yield (this compound)-79%

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow A Dissolve 6-Aminoquinoline in Hexane/DMSO & TfOH B Cool to 5°C A->B Step 1 C Add NaNO₂ solution (Diazotization) B->C Step 2 D Stir for 1 hour at 5-20°C C->D Step 3 E Add KI solution (Iodination) D->E Step 4 F Reaction at 20°C for 10 min E->F Step 5 G Quench with Ice Water & Extract with Organic Solvent F->G Step 6 H Dry and Concentrate G->H Step 7 I Purify by Column Chromatography H->I Step 8 J This compound (Final Product) I->J Final Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

Reaction_Mechanism sub 6-Aminoquinoline (Starting Material) intermediate 6-Quinolinediazonium Salt (Intermediate) sub->intermediate Diazotization reagent1 NaNO₂ + Acid (TfOH) reagent1->intermediate product This compound (Product) intermediate->product Iodination (Sandmeyer-type) reagent2 Potassium Iodide (KI) reagent2->product

Caption: Key steps in the synthesis of this compound.

References

Application Notes and Protocols: One-Pot Synthesis of 6-Iodoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The introduction of a halogen atom, such as iodine, into the quinoline ring can significantly modulate the compound's physicochemical properties and biological activity, making 6-iodoquinoline derivatives attractive targets for drug discovery and development.[5][6] This document provides a detailed protocol for a one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines, a method that offers advantages such as rapid reaction times, cost-effective catalysts, high product yields, and straightforward purification procedures.[5][6]

Applications in Drug Discovery

This compound derivatives serve as versatile building blocks in the synthesis of more complex molecules with potential therapeutic applications. Their utility is particularly noted in the development of novel antimicrobial and anticancer agents.[5][6][7] The presence of the iodine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. The quinoline core itself is known to interact with various biological targets, and the derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function and induce apoptosis in cancer cells.[7]

Experimental Protocols

This section details the one-pot synthesis of this compound-4-carboxylic acid derivatives via the Doebner reaction.[6] The reaction involves the condensation of 4-iodoaniline, an aldehyde, and pyruvic acid, catalyzed by trifluoroacetic acid.

Materials:

  • 4-iodoaniline

  • Substituted aromatic aldehydes

  • Pyruvic acid

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Melting point apparatus

  • FT-IR, NMR, and Mass Spectrometry for characterization

General Procedure for the Synthesis of 2-aryl-6-iodoquinoline-4-carboxylic acids:

  • A mixture of 4-iodoaniline (1 mmol), the corresponding aromatic aldehyde (1 mmol), and pyruvic acid (1 mmol) is prepared in a round-bottom flask.

  • Ethanol (10 mL) is added to the mixture as a solvent.

  • Trifluoroacetic acid (0.2 mmol) is added as a catalyst.

  • The reaction mixture is stirred and heated under reflux for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is purified by crystallization from acetic acid to afford the desired 2-aryl-6-iodoquinoline-4-carboxylic acid.

  • The final products are characterized by FT-IR, MS, 1H NMR, and 13C NMR spectroscopy.

Experimental Workflow

One_Pot_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Procedure cluster_product Final Product Reactant1 4-Iodoaniline Mixing Mixing of Reactants Reactant1->Mixing Reactant2 Aromatic Aldehyde Reactant2->Mixing Reactant3 Pyruvic Acid Reactant3->Mixing Solvent Ethanol Reaction One-Pot Reaction Solvent->Reaction Catalyst Trifluoroacetic Acid Catalyst->Reaction Conditions Reflux, 12h Conditions->Reaction Mixing->Reaction Add Solvent & Catalyst Workup Cooling & Filtration Reaction->Workup Purification Crystallization (Acetic Acid) Workup->Purification Product This compound Derivative Purification->Product

Caption: One-pot synthesis workflow for this compound derivatives.

Quantitative Data

The following table summarizes the yields and melting points for a selection of synthesized 2-aryl-6-iodoquinoline-4-carboxylic acid derivatives.[5]

Aldehyde SubstituentProductYield (%)Melting Point (°C)
4-CN2-(4-cyanophenyl)-6-iodoquinoline-4-carboxylic acid89309–311
4-OH2-(4-hydroxyphenyl)-6-iodoquinoline-4-carboxylic acid57221–223
3,4-diOH2-(3,4-dihydroxyphenyl)-6-iodoquinoline-4-carboxylic acid89309–311

Note: The yields and melting points are as reported in the source literature and may vary depending on the specific experimental conditions.

Signaling Pathway Visualization

While a specific signaling pathway for a single this compound derivative is highly dependent on its detailed structure and biological target, many quinoline-based anticancer agents are known to function by disrupting cellular processes like autophagy, which is a key survival mechanism for cancer cells. The diagram below illustrates a simplified, hypothetical pathway showing how a this compound derivative might interfere with the autophagy process, leading to apoptosis.

Signaling_Pathway cluster_cell Cancer Cell Drug This compound Derivative Autophagy Autophagy Process Drug->Autophagy Disrupts Lysosome Lysosome Function Drug->Lysosome Impairs Apoptosis Apoptosis Autophagy->Apoptosis Inhibition leads to Lysosome->Autophagy Essential for CellDeath Cell Death Apoptosis->CellDeath

Caption: Hypothetical signaling pathway of a this compound derivative.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of 6-iodoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized quinoline derivatives with significant potential in medicinal chemistry and materials science. The methodologies outlined below—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings—offer powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds at the 6-position of the quinoline scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a variety of aryl and heteroaryl substituents, which are prevalent in many biologically active molecules.

Application Notes

The Suzuki-Miyaura coupling of this compound with various arylboronic acids typically proceeds in high yields using a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system. The choice of ligand and base can be critical for achieving optimal results, especially with sterically hindered or electronically demanding coupling partners. Common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a bulky phosphine ligand. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Toluene/Water1285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/Water1692
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane878
42-Thiopheneboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃DMF/Water1288
Experimental Protocol: Synthesis of 6-Phenylquinoline

To a flame-dried round-bottom flask charged with a magnetic stir bar is added this compound (1.0 mmol, 255 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg). The flask is evacuated and backfilled with argon. Degassed 1,4-dioxane (8 mL) and water (2 mL) are then added via syringe. To this suspension, tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) is added. The reaction mixture is heated to 90 °C and stirred for 16 hours. After cooling to room temperature, the reaction is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-phenylquinoline.

Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl this compound OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Ar'B(OH)₂ / Base Transmetalation Transmetalation Ar_BOH2 Ar'B(OH)₂ + Base PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' PdII_Diaryl->Product Product Formation RedElim Reductive Elimination ArylHalide This compound

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene to form a substituted alkene.[1] This reaction is particularly useful for the synthesis of 6-vinylquinolines and related derivatives.

Application Notes

The Heck reaction with this compound can be performed with various alkenes, such as acrylates, styrenes, and other vinyl compounds.[2] The choice of base, solvent, and palladium catalyst/ligand system can influence the regioselectivity and stereoselectivity of the product. Phosphine-free catalyst systems, such as palladium acetate with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), are often effective.

Quantitative Data
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)Et₃NDMF1002485
2StyrenePd(PPh₃)₄ (3)K₂CO₃Acetonitrile801678
3Methyl methacrylatePdCl₂(PPh₃)₂ (5)NaOAcDMA1201272
4AcrylonitrilePd(OAc)₂ (2) / TBABK₂CO₃Water100890
Experimental Protocol: Synthesis of 6-(E)-Styrylquinoline

In a sealed tube, this compound (1.0 mmol, 255 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and potassium carbonate (2.0 mmol, 276 mg) are combined. Degassed N,N-dimethylformamide (DMF, 5 mL) is added, and the tube is sealed. The reaction mixture is heated to 120 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 6-(E)-styrylquinoline.

Diagram of the Heck Reaction Experimental Workflow

Heck_Reaction_Workflow Start Start: this compound, Alkene, Pd Catalyst, Base Mixing Combine Reactants in Solvent (e.g., DMF) Start->Mixing Reaction Heat under Inert Atmosphere Mixing->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product: 6-Alkenylquinoline Purification->Product

Caption: General experimental workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted quinolines.[3] These products are valuable intermediates in organic synthesis and can be found in various functional materials and biologically active compounds.

Application Notes

The Sonogashira coupling of this compound typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylethylamine.[4] The reaction is usually carried out under anhydrous and anaerobic conditions. Ligandless palladium systems or those with simple phosphine ligands are often sufficient.

Quantitative Data
EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60695
21-OctynePd(PPh₃)₄ (3)CuI (5)DIPEADMF70888
3TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)Et₃NToluene801292
4Propargyl alcoholPdCl₂(PPh₃)₂ (2)CuI (4)Et₃NAcetonitrile50685
Experimental Protocol: Synthesis of 6-(Phenylethynyl)quinoline

To a solution of this compound (1.0 mmol, 255 mg) in degassed triethylamine (10 mL) are added bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg) and copper(I) iodide (0.04 mmol, 7.6 mg) under an argon atmosphere. Phenylacetylene (1.2 mmol, 122 mg) is then added dropwise. The reaction mixture is stirred at 60 °C for 6 hours. After completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford 6-(phenylethynyl)quinoline.

Diagram of the Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl this compound OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)-C≡C-R'(L)₂ PdII_Aryl->PdII_Alkynyl from Cu cycle Transmetalation Transmetalation Cu_Acetylide Cu-C≡C-R' PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡C-R' PdII_Alkynyl->Product Product Formation RedElim Reductive Elimination ArylHalide This compound

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of 6-aminoquinoline derivatives from this compound and a variety of primary and secondary amines.[5] This reaction is of great importance in drug discovery, as the aminoquinoline moiety is a key pharmacophore in many therapeutic agents.[6]

Application Notes

This reaction typically employs a palladium catalyst in combination with a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Hartwig ligand families (e.g., XPhos, SPhos, RuPhos). A strong base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to facilitate the deprotonation of the amine.[5] The reaction is sensitive to air and moisture, necessitating the use of inert atmosphere techniques.

Quantitative Data
EntryAminePd Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001292
2AnilinePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃1,4-Dioxane1101885
3BenzylaminePd₂(dba)₃ (2)SPhos (4)LHMDSTHF801088
4PyrrolidinePd(OAc)₂ (3)JohnPhos (6)K₃PO₄Toluene1001690
Experimental Protocol: Synthesis of 6-Morpholinoquinoline

An oven-dried Schlenk tube is charged with this compound (1.0 mmol, 255 mg), morpholine (1.2 mmol, 105 mg), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added via syringe. The Schlenk tube is sealed, and the mixture is heated in an oil bath at 100 °C for 12 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography to give 6-morpholinoquinoline.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)-I(L) Pd0->PdII_Aryl this compound OxAdd Oxidative Addition PdII_Amine [Ar-Pd(II)(NHR₂)-I(L)] PdII_Aryl->PdII_Amine R₂NH AmineCoord Amine Coordination Amine R₂NH PdII_Amido Ar-Pd(II)-NR₂(L) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation Base Base PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product Product Formation RedElim Reductive Elimination ArylHalide This compound

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[7] This reaction is highly versatile due to the stability and functional group tolerance of the organotin reagents.[8][9]

Application Notes

For the Stille coupling of this compound, a variety of organostannanes can be used, including vinyl-, aryl-, and heteroarylstannanes. The reaction is typically carried out in a non-polar aprotic solvent like toluene or THF. The addition of a ligand, such as triphenylphosphine or triphenylarsine, is often beneficial. In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction.[8] A key challenge with the Stille reaction is the removal of the toxic tin byproducts, which often requires specific workup procedures, such as treatment with potassium fluoride.

Quantitative Data
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)--Toluene1101288
2Tributyl(phenyl)stannanePd₂(dba)₃ (2)PPh₃ (8)-THF901691
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (5)-CuI (10)DMF100885
41-Ethoxyvinyl(tributyl)stannanePd(PPh₃)₄ (5)--Toluene1002475
Experimental Protocol: Synthesis of 6-Vinylquinoline

A mixture of this compound (1.0 mmol, 255 mg), tributyl(vinyl)stannane (1.1 mmol, 349 mg), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) in anhydrous toluene (10 mL) is placed in a sealed tube. The mixture is degassed with argon for 15 minutes and then heated at 110 °C for 12 hours. After cooling to room temperature, a saturated aqueous solution of potassium fluoride is added, and the mixture is stirred for 1 hour. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography to yield 6-vinylquinoline.

Diagram of the Stille Coupling Catalytic Cycle

Stille_Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L)₂ Pd0->PdII_Aryl this compound OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-R'(L)₂ PdII_Aryl->PdII_Diaryl R'-SnBu₃ Transmetalation Transmetalation Organostannane R'-SnBu₃ PdII_Diaryl->Pd0 Reductive Elimination Product Ar-R' PdII_Diaryl->Product Product Formation RedElim Reductive Elimination ArylHalide This compound

Caption: Catalytic cycle for the Stille cross-coupling reaction.

References

Application Notes and Protocols for Suzuki Coupling of 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-iodoquinoline with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds to produce 6-arylquinolines. These products are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the quinoline scaffold in a wide array of biologically active compounds.[1][2]

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[3][4] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids, making it an invaluable tool in the synthesis of complex organic molecules, including pharmaceuticals.[5]

The quinoline moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[1][2] The synthesis of 6-arylquinolines via the Suzuki coupling of this compound offers a direct and modular route to novel compounds for biological screening and lead optimization in drug development programs.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step of the catalytic cycle.[2]

  • Transmetalation: The arylboronic acid is activated by a base, forming a boronate species. This species then transfers its aryl group to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic ligands on the palladium complex (the quinoline and the new aryl group) couple and are eliminated from the palladium, forming the desired 6-arylquinoline product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the general workflow for the Suzuki coupling of this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic Acid, Base solvent Add Degassed Solvent reagents->solvent 1. catalyst Add Palladium Catalyst solvent->catalyst 2. heating Heat under Inert Atmosphere catalyst->heating 3. monitoring Monitor by TLC/LC-MS heating->monitoring 4. extraction Aqueous Work-up & Extraction monitoring->extraction 5. purification Column Chromatography extraction->purification 6. product Isolated 6-Arylquinoline purification->product 7.

A generalized experimental workflow for the Suzuki coupling of this compound.

Experimental Protocols

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related 6-bromoquinoline derivatives and is expected to provide good to excellent yields for the more reactive this compound.[7] Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for specific arylboronic acids.

Protocol 1: General Procedure for the Synthesis of 6-Arylquinolines

Materials and Reagents:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 - 0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v, degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), and potassium carbonate (2.5 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylquinoline.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of 6-bromo-1,2,3,4-tetrahydroquinoline with various arylboronic acids, which can be considered indicative of the expected yields for the analogous reactions with this compound.[7] Given the higher reactivity of aryl iodides compared to bromides, yields with this compound are expected to be comparable or higher under similar or milder conditions.[4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-1,2,3,4-tetrahydroquinoline86
24-(Trifluoromethoxy)phenylboronic acid6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline73
34-(Methylthio)phenylboronic acid6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline68
44-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinoline76

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-defined process involving the palladium catalyst and the reactants. The following diagram illustrates the key steps in this cycle.

Suzuki_Mechanism pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 6-Arylquinoline (R¹-R²) pd2_trans->product r1x This compound (R¹-X) r1x->pd2_complex r2by2 Arylboronic Acid (R²-B(OH)₂) base Base (e.g., K₂CO₃) r2by2->base base->pd2_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality of reagents- Insufficient degassing- Use a fresh batch of catalyst; consider using a more active precatalyst.- Ensure the boronic acid is pure and the solvents are anhydrous.- Thoroughly degas the reaction mixture and maintain an inert atmosphere.
Formation of homocoupling byproducts - Presence of oxygen- Decomposition of boronic acid- Ensure the reaction is performed under strictly anaerobic conditions.- Use fresh boronic acid; consider adding it in portions or using a more stable boronate ester.
Difficulty in purification - Close polarity of product and starting material- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

References

Application Notes and Protocols: 6-Iodoquinoline in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and antimicrobial evaluation of novel agents derived from 6-iodoquinoline. This document includes detailed synthetic protocols, quantitative antimicrobial activity data, and visualizations of synthetic pathways and potential mechanisms of action. The inclusion of an iodine atom at the 6-position of the quinoline scaffold offers a unique opportunity for developing potent antimicrobial compounds.

Introduction

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties. The functionalization of the quinoline ring is a key strategy for modulating the potency and spectrum of activity of these compounds. This compound serves as a versatile starting material for the synthesis of novel antimicrobial agents. The presence of the iodine atom can enhance the biological activity of the resulting molecules through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets. This document outlines several synthetic strategies to leverage this compound for the creation of diverse classes of antimicrobial compounds.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the in vitro antimicrobial activity of representative this compound derivatives against a panel of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity of 6-Iodo-Substituted Carboxy-Quinoline Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
Novel Iodo-Quinoline Derivative 1 Staphylococcus epidermidis (Gram-positive)125[1]
Klebsiella pneumoniae (Gram-negative)>500 (inactive)[1]
Candida parapsilosis (Fungus)250[1]
Novel Iodo-Quinoline Derivative 2 Staphylococcus epidermidis (Gram-positive)62.5[1]
Klebsiella pneumoniae (Gram-negative)>500 (inactive)[1]
Candida parapsilosis (Fungus)125[1]
Ciprofloxacin (Standard Antibiotic) Staphylococcus epidermidis (Gram-positive)0.25 - 1[1]
Klebsiella pneumoniae (Gram-negative)≤0.25 - 1[1]
Candida parapsilosis (Fungus)Not Applicable[1]

Table 2: Antimicrobial Activity of 6-Iodo-3-methylquinolin-4-amine Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Reference
6-Iodo-3-methylquinolin-4-amine Derivative A Staphylococcus aureus (MRSA)1-2[2]
Escherichia coli4-8[3]
Candida albicans8-16[3][4]
Vancomycin (Standard Antibiotic) Staphylococcus aureus (MRSA)1-2[2]
Ciprofloxacin (Standard Antibiotic) Escherichia coli0.015-1[3]
Fluconazole (Standard Antifungal) Candida albicans0.25-1[4]

Experimental Protocols

Detailed methodologies for the synthesis of various antimicrobial agents starting from this compound are provided below.

Protocol 1: One-Pot, Three-Component Synthesis of 6-Iodo-Substituted Carboxy-Quinolines

This protocol describes a facile one-pot synthesis of 6-iodo-substituted carboxy-quinolines via the Doebner reaction.[1]

Materials:

  • 4-Iodoaniline

  • Pyruvic acid

  • Substituted phenyl aldehydes

  • Trifluoroacetic acid (TFA)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol.

  • Add pyruvic acid (1.1 equivalents) to the solution and stir.

  • Add the desired substituted phenyl aldehyde (1 equivalent) to the reaction mixture.

  • Add a catalytic amount of trifluoroacetic acid (TFA).

  • Reflux the reaction mixture for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., acetic acid) to yield the pure 6-iodo-substituted carboxy-quinoline derivative.

Characterization Data for a Representative Compound (2-(4-fluorophenyl)-6-iodoquinoline-4-carboxylic acid):

  • Appearance: Yellow powder

  • Yield: 82%

  • Melting Point: 131–132 °C

  • 1H NMR (600.1 MHz, DMSO-d6, δ (ppm)): 7.40 (t, 3JH,H = 3JH,F = 9 Hz, 2H), 7.92 (d, 3J = 9 Hz, 1H), 8.11 (dd, 3J = 9 Hz, 4J = 2 Hz, 1H), 8.36 (dd, 3JH,H = 9 Hz, 4JH,F = 5 Hz, 2H), 8.50 (s, 1H), 9.12 (d, 4J = 2 Hz, 1H), 14.14 (bs, 1H).[1]

Protocol 2: Synthesis of 6-Iodo-3-methylquinolin-4-amine

This multi-step synthesis starts from the commercially available 4-iodoaniline.

Step 1: Synthesis of 6-Iodo-3-methylquinolin-4-ol

  • Prepare a mixture of 4-iodoaniline (1 equivalent) and ethyl 2-methylacetoacetate (1.1 equivalents).

  • Add the mixture to a high-boiling point inert solvent (e.g., Dowtherm A).

  • Heat the reaction mixture to approximately 250 °C with stirring under an inert atmosphere for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Cool the mixture to room temperature to precipitate the product.

  • Collect the solid by filtration, wash with a suitable solvent (e.g., ethanol), and dry.

Step 2: Synthesis of 4-Chloro-6-iodo-3-methylquinoline

  • To a round-bottom flask, add 6-Iodo-3-methylquinolin-4-ol (1 equivalent) and an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Step 3: Synthesis of 6-Iodo-3-methylquinolin-4-amine

  • In a sealed pressure vessel, combine 4-Chloro-6-iodo-3-methylquinoline (1 equivalent) and phenol.

  • Heat the mixture until the phenol melts and the quinoline derivative dissolves.

  • Add a concentrated solution of ammonium hydroxide to the vessel.

  • Seal the vessel and heat at 160-180°C for 12-18 hours.

  • After cooling, open the vessel and add ethanol to the reaction mixture.

  • Heat the ethanolic solution to boiling and then allow it to cool to induce crystallization.

  • Filter the crystals, wash with a small amount of cold ethanol, and dry under vacuum to yield 6-Iodo-3-methylquinolin-4-amine.

Protocol 3: General Procedure for the Synthesis of this compound-Chalcone Derivatives

This protocol describes the Claisen-Schmidt condensation for the synthesis of chalcones.

Materials:

  • 6-Iodo-x-acetylquinoline (where x is the position of the acetyl group)

  • Aromatic aldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

Procedure:

  • Dissolve the 6-iodo-x-acetylquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Cool the mixture in an ice bath and slowly add the NaOH solution with constant stirring.

  • Continue stirring at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize the product from a suitable solvent (e.g., ethanol).

Protocol 4: General Procedure for the Synthesis of this compound-Triazole Conjugates

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form 1,2,3-triazole conjugates.

Materials:

  • An alkyne-functionalized this compound or an azide-functionalized this compound

  • The corresponding azide or alkyne coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A solvent system (e.g., t-butanol/water)

Procedure:

  • In a reaction vessel, dissolve the alkyne-functionalized this compound (1 equivalent) and the azide coupling partner (1.1 equivalents) in the chosen solvent system.

  • Add sodium ascorbate (0.2 equivalents) to the mixture.

  • Add copper(II) sulfate pentahydrate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Synthetic Workflows

Synthetic_Workflow_Carboxy_Quinolines Start 4-Iodoaniline + Pyruvic Acid + Aldehyde Reaction One-Pot Reaction (TFA, Ethanol, Reflux) Start->Reaction Product 6-Iodo-Substituted Carboxy-Quinoline Reaction->Product

Caption: One-pot synthesis of 6-iodo-carboxy-quinolines.

Synthetic_Workflow_Aminoquinoline cluster_0 Multi-Step Synthesis A 4-Iodoaniline B 6-Iodo-3-methylquinolin-4-ol A->B Conrad-Limpach C 4-Chloro-6-iodo-3-methylquinoline B->C Chlorination (POCl3) D 6-Iodo-3-methylquinolin-4-amine C->D Amination (NH4OH)

Caption: Multi-step synthesis of 6-iodo-3-methylquinolin-4-amine.

Potential Mechanism of Action

Quinolone antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. By inhibiting these enzymes, this compound derivatives can lead to the fragmentation of bacterial DNA and ultimately cell death.[5][6][7][8]

Mechanism_of_Action cluster_0 Bacterial Cell Drug This compound Derivative Target DNA Gyrase / Topoisomerase IV Drug->Target Inhibition DNA_Replication DNA Replication DNA_Replication->Target Essential for DNA_Damage DNA Strand Breaks DNA_Replication->DNA_Damage Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Inhibition of DNA replication by this compound derivatives.

References

6-Iodoquinoline: A Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity. Among these, 6-iodoquinoline has emerged as a particularly valuable building block. The presence of the iodine atom at the 6-position offers a versatile handle for synthetic modification through various cross-coupling reactions, enabling the generation of diverse libraries of compounds. This strategic functionalization allows for the fine-tuning of physicochemical properties and biological activities, leading to the discovery of potent and selective anticancer agents.

Derivatives of this compound have been shown to exert their antitumor effects through the modulation of critical cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[1][2] These compounds can induce cell cycle arrest and apoptosis, ultimately leading to the inhibition of tumor growth.[3][4]

Quantitative Data Summary

The anticancer activity of various quinoline derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, and the data for several exemplary compounds are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
CiQ Derivative 5dLeukemia & Solid Tumors0.3 - <10[4]
CiQ Derivative 5eLeukemia & Solid Tumors0.3 - <10[4]
CiQ Derivative 5gLeukemia & Solid Tumors0.3 - <10[4]
CiQ Derivative 5pLeukemia & Solid Tumors0.3 - <10[4]
CiQ Derivative 5rLeukemia & Solid Tumors0.3 - <10[4]
Quinolone Derivative 2cHepG210.7[5]
Quinolone Derivative 4aHepG28.3[5]
Quinolone Derivative 4bHepG26.7[5]
Quinoline-amidrazone 10dA549 (Lung)43.1[6]
Quinoline-amidrazone 10dMCF-7 (Breast)59.1[6]
Quinoline-amidrazone 10gA549 (Lung)43.1[6]
Quinoline-amidrazone 10gMCF-7 (Breast)59.1[6]
Quinoline-based dihydrazone 3a-3dBGC-823, BEL-7402, MCF-7, A5497.01 - 34.32[7]
Quinazoline Derivative 18MGC-8030.85[8]
Quinazoline Derivative 6MGC-8036.23[8]
Pyrazolo-quinoline 75VariousPotent[9]
Disubstituted Pyridazine 20-26, 28HepG-2, HCT-116, MCF-71.78 - 9.19[10]

Key Signaling Pathways

Quinoline derivatives often exert their anticancer effects by targeting key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are frequently implicated.[1][2]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline This compound Derivative Quinoline->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition by this compound derivatives.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Quinoline This compound Derivative Quinoline->ERK inhibits

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation, and a potential target for this compound derivatives.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel this compound derivatives.

MTT Cytotoxicity Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • This compound derivative stock solution (in DMSO)

  • Human cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank control (medium only).[2]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound derivative (serial dilutions) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.[1]

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Materials:

  • This compound derivative

  • Human cancer cell line

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in a 6-well plate and allow them to attach overnight.[1] Treat the cells with the desired concentrations of the this compound derivative for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest both floating and adherent cells. For adherent cells, use Trypsin-EDTA to detach them.[1] Centrifuge the cell suspension at 300 x g for 5 minutes.[1]

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[1] Gently vortex and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube.[1] Analyze the cells using a flow cytometer.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel anticancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries, increasing the probability of identifying compounds with potent and selective activity against various cancer types. The ability of this compound derivatives to modulate key oncogenic signaling pathways underscores their therapeutic potential. The protocols and data presented herein provide a foundational framework for researchers to further explore and optimize this important class of molecules in the ongoing search for more effective cancer therapies.

References

Application Notes and Protocols for the Sonogashira Coupling of 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Sonogashira coupling of 6-iodoquinoline, a versatile reaction for the synthesis of 6-alkynylquinolines. These compounds are of significant interest in medicinal chemistry and drug development due to their potential as therapeutic agents, particularly in oncology.

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] This methodology is widely employed for its mild reaction conditions and broad functional group tolerance.[2]

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[3][4] Specifically, 6-alkynylquinoline derivatives have emerged as promising candidates in drug discovery. The introduction of an alkyne moiety at the 6-position can lead to compounds with potent anticancer properties. For instance, quinoline-based compounds have been investigated as kinase inhibitors, which are crucial in cancer therapy for targeting signaling pathways that drive tumor growth.[5] The Sonogashira coupling provides a direct route to synthesize these valuable molecules, facilitating the exploration of their therapeutic potential.[3][6]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol provides a general procedure for the Sonogashira coupling of this compound with phenylacetylene. The reaction conditions may require optimization for different terminal alkynes.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask. Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-(phenylethynyl)quinoline.

Data Presentation: Representative Examples of Sonogashira Coupling of 6-Haloquinolines

The following table summarizes various examples of Sonogashira coupling reactions performed on 6-haloquinoline derivatives, showcasing the versatility of this reaction with different alkynes and reaction conditions.

Entry6-Haloquinoline DerivativeAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16-Bromo-2-aryl-4-(trifluoromethyl)quinolinePhenylacetylenePd(OAc)₂ (5) / PPh₃ (10)-Et₃NDMF1001288[7]
26,7-Dibromoquinoline-5,8-dionePhenylacetylenePdCl₂(PPh₃)₂ (3)-TBAF-800.585[8]
36,7-Dibromoquinoline-5,8-dione1-HexynePdCl₂(PPh₃)₂ (3)-TBAF-801.270[8]
46,7-Dibromoquinoline-5,8-dionePropargyl alcoholPdCl₂(PPh₃)₂ (3)-TBAF-800.280[8]
56-Bromo-4-(trifluoromethyl)quinolinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane100685
66-Bromo-4-(trifluoromethyl)quinoline1-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane100678
76-Bromo-4-(trifluoromethyl)quinoline(Trimethylsilyl)acetylenePd(PPh₃)₄ (5)CuI (10)Et₃NDioxane100692

Visualizations

Experimental Workflow

Sonogashira_Coupling_Workflow Experimental Workflow for Sonogashira Coupling of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Add this compound, PdCl₂(PPh₃)₂, and CuI to Schlenk flask prep_inert 2. Establish Inert Atmosphere (Ar/N₂) prep_reactants->prep_inert prep_solvents 3. Add Anhydrous DMF and Et₃N prep_inert->prep_solvents add_alkyne 4. Add Phenylacetylene prep_solvents->add_alkyne react 5. Heat at 80°C (4-6 h) add_alkyne->react monitor 6. Monitor by TLC react->monitor workup_filter 7. Cool, Dilute, and Filter monitor->workup_filter Reaction Complete workup_extract 8. Aqueous Extraction workup_filter->workup_extract workup_dry 9. Dry and Concentrate workup_extract->workup_dry purify 10. Column Chromatography workup_dry->purify product Pure 6-(Phenylethynyl)quinoline purify->product

Caption: Experimental Workflow for Sonogashira Coupling of this compound.

Catalytic Cycle

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_oxidative_addition Oxidative Addition pd0->pd_oxidative_addition R¹-X (this compound) pd_complex R¹-Pd(II)L₂-X pd_oxidative_addition->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_alkynyl_complex R¹-Pd(II)L₂-C≡CR² pd_transmetalation->pd_alkynyl_complex cu_catalyst Cu(I)X pd_transmetalation->cu_catalyst pd_reductive_elimination Reductive Elimination pd_alkynyl_complex->pd_reductive_elimination pd_reductive_elimination->pd0 product R¹-C≡C-R² pd_reductive_elimination->product cu_alkyne_complex [H-C≡C-R² • CuX] cu_catalyst->cu_alkyne_complex H-C≡C-R² (Alkyne) cu_acetylide R²-C≡C-Cu cu_alkyne_complex->cu_acetylide Base cu_acetylide->pd_transmetalation

References

Application of 6-Iodoquinoline in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoquinoline is a halogenated derivative of the heterocyclic aromatic compound quinoline. The presence of the iodine atom at the 6-position provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of functional organic materials. Its quinoline core imparts desirable electronic and photophysical properties, suggesting potential applications in various areas of materials science, including organic electronics. This document provides detailed application notes and experimental protocols for the prospective use of this compound in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

I. Application in Organic Light-Emitting Diodes (OLEDs)

Application Note:

This compound can serve as a key precursor for the synthesis of novel host and emissive materials for OLEDs. The iodine atom can be readily substituted via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of functional groups. This allows for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the triplet energy, which are crucial for efficient charge transport and light emission.

Derivatives of this compound can be designed to function as:

  • Emissive Layer (EML) Dopants: By attaching fluorescent or phosphorescent moieties, this compound derivatives can act as emitters, potentially offering high quantum yields and specific emission colors.

  • Host Materials: Functionalization with charge-transporting groups can lead to the development of host materials with good thermal stability and suitable energy levels to facilitate efficient energy transfer to guest emitters.

  • Electron Transport Layer (ETL) Materials: The inherent electron-deficient nature of the quinoline ring can be exploited to design materials with good electron mobility.

Projected Performance of a Hypothetical this compound-Based OLED

The following table presents hypothetical performance data for an OLED device incorporating a phosphorescent emitter derived from this compound. These values are projections based on the performance of similar quinoline-based OLEDs and serve as a target for material design and device optimization.

ParameterProjected Value
Device Architecture ITO / HTL (40 nm) / Host:Emitter (20 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm)
Emitter Iridium(III) complex with a this compound-derived ligand
Emission Color Green
Peak Wavelength 525 nm
Maximum Luminance > 10,000 cd/m²
Maximum Current Efficiency > 60 cd/A
Maximum Power Efficiency > 50 lm/W
External Quantum Efficiency (EQE) @ 100 cd/m² > 20%
Turn-on Voltage < 3.0 V
CIE Coordinates (x, y) (0.30, 0.65)
Experimental Protocols

1. Synthesis of a 6-Arylquinoline Derivative for OLED Applications (Illustrative Example)

This protocol describes a Suzuki cross-coupling reaction to synthesize a 6-arylquinoline derivative from this compound, which could serve as a host material or a ligand for an emissive complex.

  • Diagram of the Synthetic Workflow:

Synthesis_Workflow_OLED cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product iodoquinoline This compound reaction Suzuki Coupling iodoquinoline->reaction boronic_acid Arylboronic Acid boronic_acid->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ base->reaction solvent Toluene/H₂O solvent->reaction conditions Reflux, 80°C, 12h conditions->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 6-Arylquinoline Derivative purification->product

Caption: Synthetic workflow for a 6-arylquinoline derivative via Suzuki coupling.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of toluene (10 mL) and water (2 mL).

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) to the flask.

    • Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 6-arylquinoline derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Fabrication of a Solution-Processed OLED Device

This protocol outlines the fabrication of a multilayer OLED using a spin-coating technique.

  • Diagram of the OLED Fabrication Workflow:

OLED_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_layers Layer Deposition (Spin-Coating) cluster_cathode Cathode Deposition cluster_final Final Steps ito_cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment ito_cleaning->uv_ozone htl HTL Deposition (e.g., PEDOT:PSS) uv_ozone->htl eml Emissive Layer Deposition (Host:this compound Derivative) htl->eml etl ETL Deposition (e.g., TPBi) eml->etl lif LiF Deposition (Thermal Evaporation) etl->lif al Al Deposition (Thermal Evaporation) lif->al encapsulation Encapsulation al->encapsulation testing Device Characterization encapsulation->testing

Caption: Workflow for the fabrication of a solution-processed OLED.

  • Procedure:

    • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.

    • UV-Ozone Treatment: Treat the cleaned ITO substrates with UV-ozone for 10 minutes to improve the work function and enhance hole injection.

    • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 40 seconds. Anneal the substrate at 120°C for 15 minutes in a nitrogen-filled glovebox.

    • Emissive Layer (EML) Deposition: Prepare a solution of the host material and the this compound-derived emitter in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the EML solution onto the HTL at 2000 rpm for 60 seconds. Anneal at 80°C for 10 minutes.

    • Electron Transport Layer (ETL) Deposition: Spin-coat a solution of an electron-transporting material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene - TPBi) in a suitable solvent onto the EML. Anneal at 70°C for 10 minutes.

    • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a thin layer of lithium fluoride (LiF, 1 nm) followed by a thicker layer of aluminum (Al, 100 nm) at a pressure below 10⁻⁶ Torr.

    • Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.

    • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime.

II. Application in Perovskite Solar Cells (PSCs)

Application Note:

This compound can be utilized as a versatile precursor for synthesizing novel Hole Transporting Materials (HTMs) for perovskite solar cells. The development of efficient and stable HTMs is critical for achieving high-performance PSCs. The iodine atom on the this compound scaffold allows for the introduction of various hole-transporting moieties, such as triarylamines, through facile cross-coupling reactions.

The key advantages of using this compound as a building block for HTMs include:

  • Tunable Energy Levels: The HOMO level of the HTM can be precisely tuned by modifying the substituents on the quinoline core and the attached hole-transporting groups to ensure efficient hole extraction from the perovskite layer.

  • Improved Morphological Properties: The rigid and planar structure of the quinoline core can promote ordered molecular packing, potentially leading to higher hole mobility.

  • Enhanced Stability: The introduction of the quinoline moiety may enhance the thermal and morphological stability of the HTM, contributing to the overall longevity of the PSC device.

Projected Performance of a Hypothetical PSC with a this compound-Based HTM

The following table presents projected performance data for a perovskite solar cell employing an HTM derived from this compound. These values are based on high-performing PSCs with state-of-the-art HTMs and represent a target for new material design.

ParameterProjected Value
Device Architecture FTO / c-TiO₂ / m-TiO₂ / Perovskite / HTM / Au
Perovskite Absorber (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅
HTM This compound-based triarylamine derivative
Power Conversion Efficiency (PCE) > 22%
Open-Circuit Voltage (V_oc) > 1.15 V
Short-Circuit Current Density (J_sc) > 24 mA/cm²
Fill Factor (FF) > 0.80
Hysteresis Index < 0.05
Stability (T₈₀ in N₂) > 1000 hours
Experimental Protocols

1. Synthesis of a this compound-Based Hole Transport Material (Illustrative Example)

This protocol describes the synthesis of a simple triarylamine-substituted this compound via a Buchwald-Hartwig amination.

  • Diagram of the Synthetic Workflow:

Synthesis_Workflow_PSC cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product iodoquinoline This compound reaction Buchwald-Hartwig Amination iodoquinoline->reaction amine Diphenylamine amine->reaction catalyst Pd₂(dba)₃ catalyst->reaction ligand Xantphos ligand->reaction base Cs₂CO₃ base->reaction solvent Toluene solvent->reaction conditions 110°C, 24h conditions->reaction workup Filtration & Evaporation reaction->workup purification Column Chromatography workup->purification product 6-(Diphenylamino)quinoline purification->product

Caption: Synthetic workflow for a this compound-based HTM via Buchwald-Hartwig amination.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), diphenylamine (1.2 mmol), cesium carbonate (1.5 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and Xantphos (0.04 mmol).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene (10 mL) via syringe.

    • Heat the reaction mixture to 110°C and stir for 24 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane (20 mL) and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired 6-(diphenylamino)quinoline.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

2. Fabrication of a Perovskite Solar Cell

This protocol provides a general procedure for the fabrication of a mesoporous n-i-p perovskite solar cell.

  • Diagram of the PSC Fabrication Workflow:

PSC_Fabrication_Workflow cluster_substrate Substrate & ETL Preparation cluster_perovskite Perovskite Deposition cluster_htm_electrode HTM & Electrode Deposition cluster_final Final Step fto_cleaning FTO Substrate Cleaning compact_tio2 Compact TiO₂ Deposition (Spray Pyrolysis) fto_cleaning->compact_tio2 meso_tio2 Mesoporous TiO₂ Deposition (Spin-Coating) compact_tio2->meso_tio2 perovskite_spin Perovskite Precursor Spin-Coating meso_tio2->perovskite_spin annealing Thermal Annealing perovskite_spin->annealing htm_deposition HTM (this compound Derivative) Deposition annealing->htm_deposition au_electrode Gold Electrode Deposition (Thermal Evaporation) htm_deposition->au_electrode testing Device Characterization au_electrode->testing

Caption: Workflow for the fabrication of a mesoporous perovskite solar cell.

  • Procedure:

    • Substrate and ETL Preparation: Clean patterned fluorine-doped tin oxide (FTO) glass and deposit a compact layer of TiO₂ via spray pyrolysis, followed by a mesoporous TiO₂ layer via spin-coating. Sinter the TiO₂ layers at 500°C.

    • Perovskite Deposition: Prepare a perovskite precursor solution (e.g., FAI and PbI₂ in DMF:DMSO). In a nitrogen-filled glovebox, spin-coat the perovskite solution onto the TiO₂ substrate. During spinning, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization. Anneal the film at 100°C for 60 minutes.

    • Hole Transport Material (HTM) Deposition: Prepare a solution of the this compound-based HTM in chlorobenzene, typically with additives like Li-TFSI and 4-tert-butylpyridine. Spin-coat the HTM solution onto the perovskite layer.

    • Electrode Deposition: Deposit an 80 nm thick gold electrode via thermal evaporation through a shadow mask.

    • Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination. Determine the external quantum efficiency (EQE), and assess the device stability under continuous illumination and controlled environmental conditions.

Conclusion

This compound represents a promising and versatile platform for the development of novel organic materials for advanced applications in materials science. The synthetic accessibility and the potential for fine-tuning its electronic and photophysical properties make it an attractive candidate for the creation of high-performance OLEDs and perovskite solar cells. The protocols and projected data presented herein provide a foundational framework for researchers to explore the potential of this compound and its derivatives in the exciting field of organic electronics. Further research and development are encouraged to synthesize and characterize these materials and to validate their performance in functional devices.

Application Notes and Protocols for 6-Iodoquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 6-iodoquinoline derivatives in medicinal chemistry, focusing on their therapeutic potential as anticancer, antiviral, and neuroprotective agents, as well as their utility in diagnostic imaging. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area of medicinal chemistry.

Applications in Oncology

This compound derivatives have emerged as a significant class of compounds in cancer research, demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

Inhibition of Kinase Signaling Pathways

A primary anticancer mechanism of this compound derivatives involves the inhibition of critical receptor tyrosine kinases (RTKs) and downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are frequently dysregulated in cancer.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by this compound Derivatives

PI3K_Akt_mTOR_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Iodoquinoline This compound Derivative Iodoquinoline->RTK Inhibition Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt

Caption: PI3K/Akt/mTOR signaling pathway inhibition.

Induction of Apoptosis

Certain this compound derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This can be a consequence of kinase inhibition or other cellular stresses induced by the compounds.

Signaling Pathway: Induction of Apoptosis by this compound Derivatives

Apoptosis_Induction Iodoquinoline This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) Iodoquinoline->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Apoptosis induction by this compound derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
6-Iodo-3-methylquinolin-4-amine Derivative HeLa (Cervical Cancer)MTT12.5Doxorubicin1.2
MCF-7 (Breast Cancer)MTT15.2Doxorubicin0.8
K-562 (Leukemia)MTT10.8Doxorubicin0.5
Quinoline-based dihydrazone 3b MCF-7 (Breast Cancer)MTT7.0165-FU>34.32
Quinoline-based dihydrazone 3c MCF-7 (Breast Cancer)MTT7.055-FU>34.32
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) HL-60 (Leukemia)mTOR assay0.064--

Note: The IC50 values for the 6-Iodo-3-methylquinolin-4-amine derivative are representative values based on published data for similar iodinated quinoline/quinazolinone compounds.

Experimental Protocols

This protocol describes a one-pot, three-component synthesis of 6-iodo-2-phenylquinoline-4-carboxylic acid.[1][2]

Materials:

  • 4-Iodoaniline

  • Pyruvic acid

  • Benzaldehyde

  • Acetic acid

  • Trifluoroacetic acid (TFA) (catalyst)

  • Ethanol

  • Dichloromethane

Procedure:

  • Dissolve benzaldehyde (1 mmol) in a minimal amount of acetic acid.

  • Prepare a mixture of pyruvic acid (1.5 mmol) and TFA (20 µL) in acetic acid and stir for 10 minutes.

  • Add the pyruvic acid/TFA mixture to the benzaldehyde solution.

  • Dissolve 4-iodoaniline (1 mmol) in a minimal amount of acetic acid and add it to the reaction mixture.

  • Reflux the resulting mixture for 12 hours.

  • Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Filter the suspension and wash the solid product with ethanol.

  • Recrystallize the crude product from a mixture of dichloromethane and ethanol to obtain pure 6-iodo-2-phenylquinoline-4-carboxylic acid.

Workflow: Doebner Synthesis

Doebner_Synthesis Start Start: 4-Iodoaniline, Pyruvic Acid, Benzaldehyde Mix Mix in Acetic Acid with TFA catalyst Start->Mix Reflux Reflux for 12h Mix->Reflux Precipitate Cool to Precipitate Product Reflux->Precipitate Filter Filter and Wash with Ethanol Precipitate->Filter Recrystallize Recrystallize from DCM/Ethanol Filter->Recrystallize End End: Pure Product Recrystallize->End

Caption: Doebner synthesis of this compound derivatives.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, K-562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the positive control in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

This protocol allows for the analysis of cell cycle distribution following treatment with a this compound derivative.

Materials:

  • Cancer cell line

  • This compound derivative

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of the this compound derivative for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS, then add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antiviral Applications

This compound derivatives have demonstrated promising antiviral activity against a range of viruses, including Hepatitis C Virus (HCV). Their mechanism of action often involves the inhibition of key viral proteins necessary for replication.

Inhibition of Viral Replication

A notable antiviral mechanism of some quinoline derivatives is the inhibition of the HCV non-structural protein 5A (NS5A). NS5A is a critical component of the viral replication complex and is involved in both RNA replication and virion assembly.

Signaling Pathway: Inhibition of HCV Replication by NS5A Inhibitors

HCV_Replication_Inhibition HCV_RNA HCV RNA NS5A NS5A Protein HCV_RNA->NS5A Translation ReplicationComplex Replication Complex Formation NS5A->ReplicationComplex VirionAssembly Virion Assembly NS5A->VirionAssembly Iodoquinoline This compound Derivative Iodoquinoline->NS5A Inhibition RNA_Replication Viral RNA Replication ReplicationComplex->RNA_Replication RNA_Replication->VirionAssembly NewVirions New Virions VirionAssembly->NewVirions

Caption: Inhibition of HCV replication via NS5A.

Quantitative Data: Antiviral Activity

The following table presents the in vitro antiviral activity of representative quinoline derivatives.

Compound IDVirusCell LineAssay TypeEC50 (µM)
Compound 1 Dengue Virus Serotype 2 (DENV2)VeroPlaque Reduction3.03
Compound 2 Dengue Virus Serotype 2 (DENV2)VeroPlaque Reduction0.49
HZ-6d Hepatitis C Virus (HCV J6/JFH1)Huh7.5qRT-PCR~1-3
Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles following treatment with an antiviral compound.

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • 6-well plates

  • Culture medium

  • This compound derivative

  • Semi-solid overlay (e.g., agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the this compound derivative. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units).

  • Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the semi-solid overlay containing the respective concentrations of the compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

  • Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Neuroprotective Applications

This compound derivatives have shown potential as neuroprotective agents in models of neurodegenerative diseases like Parkinson's disease. Their mechanisms of action often involve antioxidant and anti-inflammatory pathways.

Modulation of Oxidative Stress Response

A key neuroprotective mechanism involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. This pathway upregulates the expression of numerous antioxidant and detoxification enzymes, thereby protecting neuronal cells from oxidative damage.

Signaling Pathway: Nrf2/ARE-Mediated Neuroprotection

Nrf2_ARE_Pathway cluster_Nucleus Nucleus OxidativeStress Oxidative Stress (e.g., 6-OHDA) Nrf2_Keap1 Nrf2-Keap1 Complex OxidativeStress->Nrf2_Keap1 Induces dissociation Iodoquinoline This compound Derivative Iodoquinoline->Nrf2_Keap1 Promotes dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant & Detoxification Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates expression Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: Nrf2/ARE pathway activation for neuroprotection.

Quantitative Data: Neuroprotective Activity

The following table summarizes the neuroprotective effects of a representative quinoline derivative.

CompoundModelCell Line/AnimalAssayOutcome
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Cerebral Ischemia/ReperfusionRatHistopathology, BiomarkersReduced histopathological changes, normalized biomarker levels
Experimental Protocol: In Vitro Neuroprotection Assay (6-OHDA Model)

This protocol assesses the ability of a compound to protect neuronal cells from 6-hydroxydopamine (6-OHDA)-induced toxicity, a common in vitro model for Parkinson's disease.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • 96-well plates

  • This compound derivative

  • 6-Hydroxydopamine (6-OHDA)

  • MTT or other cell viability assay kit

Procedure:

  • Cell Seeding and Differentiation: Seed SH-SY5Y cells in 96-well plates and differentiate them into a neuronal phenotype (e.g., using retinoic acid).

  • Compound Pre-treatment: Treat the differentiated cells with various concentrations of the this compound derivative for a specified pre-incubation period (e.g., 2 hours).

  • Induction of Neurotoxicity: Add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 50-100 µM).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Assessment of Cell Viability: Perform an MTT assay or other cell viability assay to quantify the number of surviving cells.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration relative to the 6-OHDA-treated control.

Diagnostic Imaging Applications

Radiolabeled this compound derivatives are being investigated as positron emission tomography (PET) tracers for imaging specific molecular targets in the brain, which is crucial for the diagnosis and monitoring of neurodegenerative diseases.

PET Imaging of α-Synuclein Aggregates

The fibrillary aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. This compound derivatives are being developed as PET ligands that can selectively bind to these aggregates, enabling their in vivo visualization.

Logical Relationship: PET Imaging of α-Synuclein

PET_Imaging_Alpha_Synuclein Iodoquinoline This compound Derivative Radiolabeling Radiolabeling (e.g., ¹¹C, ¹⁸F, ¹²⁵I) Iodoquinoline->Radiolabeling PET_Tracer Radiolabeled PET Tracer Radiolabeling->PET_Tracer Injection Intravenous Injection PET_Tracer->Injection BBB Blood-Brain Barrier Penetration Injection->BBB Binding Selective Binding BBB->Binding AlphaSynuclein α-Synuclein Aggregates in Brain AlphaSynuclein->Binding PET_Scan PET Scan Binding->PET_Scan Imaging In Vivo Imaging of α-Synuclein Aggregates PET_Scan->Imaging

Caption: Workflow for PET imaging of α-synuclein.

Quantitative Data: Binding Affinity of PET Ligands

The following table shows the binding affinity of a representative radiolabeled quinoline derivative for α-synuclein.

RadioligandTargetTissue/FibrilsBinding Affinity (Kd)
[¹²⁵I]8i α-SynucleinPD brain tissues5 nM
α-SynucleinLBD-amplified fibrils5 nM
Experimental Protocol: Radiolabeling of a Quinoline Derivative for PET

This is a general protocol for the radiosynthesis of a PET tracer from a suitable precursor.

Materials:

  • Precursor molecule with a leaving group for nucleophilic substitution (e.g., tosylate, nosylate)

  • Radionuclide (e.g., [¹⁸F]fluoride)

  • Reaction solvent (e.g., acetonitrile, DMSO)

  • Phase transfer catalyst (e.g., Kryptofix 2.2.2)

  • HPLC system for purification and analysis

Procedure:

  • [¹⁸F]Fluoride Production and Activation: Produce [¹⁸F]fluoride via a cyclotron and activate it by forming a complex with a phase transfer catalyst.

  • Radiolabeling Reaction: Add the precursor solution to the activated [¹⁸F]fluoride and heat the reaction mixture at a specific temperature for a defined time.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the radiolabeled product.

  • Formulation: Formulate the purified product in a physiologically compatible solution for injection.

  • Quality Control: Perform analytical HPLC to determine the radiochemical purity and specific activity of the final product.

Disclaimer: The provided protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory, following all relevant safety guidelines.

References

Scalable Synthesis of 6-Iodoquinoline for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of 6-iodoquinoline, a key intermediate in the development of pharmaceuticals and other industrial fine chemicals. The methodologies presented have been selected for their potential for high yield, cost-effectiveness, and adaptability to large-scale production.

Introduction

This compound is a critical building block in organic synthesis, primarily utilized in the pharmaceutical industry for the preparation of a wide range of therapeutic agents. Its iodine substituent serves as a versatile handle for various cross-coupling reactions, enabling the introduction of diverse functional groups. The development of robust and scalable synthetic routes to this compound is therefore of significant industrial importance. This document outlines three promising and scalable methods for its synthesis: a one-pot Doebner reaction, a Sandmeyer-type iodination of 6-aminoquinoline, and a halogen exchange from 6-bromoquinoline.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the selected scalable synthesis methods for this compound and its derivatives.

Synthesis RouteStarting MaterialsKey ReagentsSolventReaction TimeYield (%)Notes
Doebner Reaction 4-Iodoaniline, Pyruvic Acid, AldehydeTrifluoroacetic Acid (TFA)Acetic Acid12 hoursUp to 82%[1]One-pot synthesis. Yield is for a 2-substituted derivative.
Sandmeyer-type Iodination 6-Aminoquinolinep-Toluenesulfonic Acid, Sodium Nitrite, Potassium IodideAcetonitrile, WaterNot specified~50% (for a double iodination)[2]Yield can be variable; optimization is often required.
Halogen Exchange 6-BromoquinolineSodium Iodide, Copper(I) Iodide, N,N'-Dimethylcyclohexane-1,2-diamineDioxane15 hours97%High-yielding and reliable method.
Direct C-H Iodination 6-Substituted QuinolineSodium Iodide, Cerium(III) Nitrate Hexahydrate, Potassium PersulfateDichloroethaneNot specified55-65%Regioselectivity is highly dependent on the substituent at the 6-position.

Experimental Protocols

Method 1: Doebner Reaction for this compound-4-carboxylic Acid Derivatives

This one-pot, three-component reaction offers an efficient route to 6-iodo-substituted quinoline-4-carboxylic acids.

Materials:

  • 4-Iodoaniline

  • Pyruvic acid

  • Substituted aldehyde

  • Trifluoroacetic acid (TFA)

  • Acetic acid

Procedure: [1]

  • In a reaction vessel, dissolve the aldehyde (1.0 eq) in a minimal amount of acetic acid.

  • In a separate container, prepare a mixture of pyruvic acid (1.5 eq) and TFA (20 µL) in acetic acid and stir for 10 minutes.

  • Add the pyruvic acid mixture to the aldehyde solution.

  • Dissolve 4-iodoaniline (1.0 eq) in a minimal amount of acetic acid and add it to the reaction mixture.

  • Reflux the resulting mixture for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature to allow for the crystallization of the product.

  • Collect the solid product by filtration and wash with a small amount of cold acetic acid.

  • Further purify the product by recrystallization from acetic acid.

Diagram of Experimental Workflow:

Doebner_Reaction_Workflow Doebner Reaction Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_aldehyde Dissolve Aldehyde in Acetic Acid mix_reactants Combine Reactant Solutions prep_aldehyde->mix_reactants prep_pyruvic Mix Pyruvic Acid & TFA in Acetic Acid prep_pyruvic->mix_reactants prep_aniline Dissolve 4-Iodoaniline in Acetic Acid prep_aniline->mix_reactants reflux Reflux for 12 hours mix_reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter Crude Product cool->filter recrystallize Recrystallize from Acetic Acid filter->recrystallize final_product This compound-4-carboxylic Acid Derivative recrystallize->final_product

Caption: Workflow for the synthesis of this compound derivatives via the Doebner reaction.

Method 2: Sandmeyer-type Iodination of 6-Aminoquinoline

This method involves the diazotization of 6-aminoquinoline followed by treatment with a source of iodide.

Materials:

  • 6-Aminoquinoline

  • p-Toluenesulfonic acid monohydrate (pTsOH·H₂O)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Acetonitrile (MeCN)

  • Water

  • Saturated aqueous sodium thiosulfate

  • Ethyl acetate

  • Brine

Procedure: (Adapted from general Sandmeyer procedures[2])

  • In a reaction vessel, dissolve 6-aminoquinoline (1.0 eq) in acetonitrile.

  • Add p-toluenesulfonic acid monohydrate (7.0 eq) to the solution.

  • Cool the mixture to 0-3°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (a slight excess) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30-60 minutes to ensure complete diazotization.

  • In a separate vessel, prepare a solution of potassium iodide (excess) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂) should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate to remove any excess iodine.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram of Experimental Workflow:

Sandmeyer_Reaction_Workflow Sandmeyer-type Iodination Workflow cluster_diazotization Diazotization cluster_iodination Iodination cluster_workup Work-up and Purification dissolve Dissolve 6-Aminoquinoline & pTsOH in MeCN cool Cool to 0-3°C dissolve->cool add_nitrite Add Aqueous NaNO₂ cool->add_nitrite stir_diazotization Stir at 0°C add_nitrite->stir_diazotization add_diazonium Add Diazonium Salt to KI Solution stir_diazotization->add_diazonium prep_ki Prepare Aqueous KI Solution prep_ki->add_diazonium warm_stir Warm to RT and Stir add_diazonium->warm_stir quench Quench with Na₂S₂O₃ warm_stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product This compound chromatography->final_product

Caption: Workflow for the synthesis of this compound via Sandmeyer-type iodination.

Method 3: Halogen Exchange from 6-Bromoquinoline

This protocol describes a copper-catalyzed Finkelstein-type reaction to convert 6-bromoquinoline to this compound.

Materials:

  • 6-Bromoquinoline

  • Sodium iodide (NaI)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylcyclohexane-1,2-diamine

  • Dioxane

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a reaction tube, add sodium iodide (2.0 eq), copper(I) iodide (0.05 eq), N,N'-dimethylcyclohexane-1,2-diamine (0.1 eq), and 6-bromoquinoline (1.0 eq) in dioxane.

  • Flush the reaction tube with nitrogen and seal it.

  • Bubble nitrogen through the solution for 10 minutes.

  • Heat the reaction mixture at 110°C for 15 hours with stirring.

  • After completion, cool the suspension to room temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane.

  • Collect the organic layer, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (eluting with dichloromethane followed by a dichloromethane/methanol mixture).

Diagram of Experimental Workflow:

Halogen_Exchange_Workflow Halogen Exchange Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification add_reagents Add 6-Bromoquinoline, NaI, CuI, and Ligand to Dioxane inert Flush with Nitrogen add_reagents->inert heat Heat at 110°C for 15 hours inert->heat cool Cool to Room Temperature heat->cool quench_extract Pour into Ice Water and Extract with DCM cool->quench_extract dry_concentrate Dry and Concentrate quench_extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography final_product This compound chromatography->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 6-iodoquinoline.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound from 6-aminoquinoline via the Sandmeyer reaction resulted in a very low yield. What are the potential causes and how can I improve it?

A: Low yields in the Sandmeyer reaction for this compound synthesis can stem from several factors. The primary reasons include incomplete diazotization of the starting 6-aminoquinoline, premature decomposition of the diazonium salt, and inefficient displacement by the iodide.

Troubleshooting Steps:

  • Optimize Diazotization: Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the unstable diazonium salt. The use of a strong acid like trifluoromethanesulfonic acid in a mixed solvent system (e.g., hexane/DMSO) can be effective.[1]

  • Control Addition Rate: Add the sodium nitrite solution slowly to the acidic solution of 6-aminoquinoline to prevent a rapid increase in temperature and localized high concentrations of nitrous acid.

  • Ensure Complete Diazotization: Before adding the iodide source, it's crucial to ensure the diazotization is complete. This can be qualitatively checked using starch-iodide paper to test for the presence of excess nitrous acid.

  • Choice of Iodide Source: Potassium iodide (KI) is a commonly used and effective source of iodide for this reaction.[1]

  • Catalyst Considerations: While the Sandmeyer reaction for iodination often does not require a copper catalyst, its use is central for chlorination, bromination, and cyanation.[2][3][4][5] If you are adapting a protocol that uses a copper catalyst, ensure its quality and appropriate catalytic amount.

Issue 2: Formation of Impurities and Side Products

Q: I have obtained my crude this compound, but TLC and NMR analysis show the presence of significant impurities. What are the likely side products and how can I minimize their formation?

A: The synthesis of this compound can be accompanied by the formation of several byproducts. The nature of these impurities often depends on the specific synthetic route employed.

Common Side Reactions and Byproducts:

  • Incomplete Reaction: Unreacted 6-aminoquinoline may be present in the final product if the diazotization or the subsequent Sandmeyer reaction is incomplete.

  • Phenolic Byproducts: The diazonium salt can react with water to form 6-hydroxyquinoline, especially if the reaction temperature is not well-controlled.

  • Azo Coupling Products: The diazonium salt can couple with the starting 6-aminoquinoline or other aromatic compounds present in the reaction mixture to form colored azo compounds.

  • De-iodination: Loss of the iodine atom to yield quinoline can occur under certain conditions, though this is less common for iodoarenes compared to bromo- or chloroarenes.

  • Polymerization/Tar Formation: Strongly acidic conditions and elevated temperatures can lead to the formation of polymeric tars, which can complicate purification.[6]

Strategies to Minimize Side Products:

  • Temperature Control: Strict temperature control throughout the reaction is critical to minimize the formation of phenolic byproducts and prevent the decomposition of the diazonium salt.

  • Purity of Starting Materials: Use pure 6-aminoquinoline to avoid the introduction of impurities that could lead to side reactions.

  • Efficient Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

  • Proper Work-up: A thorough work-up procedure, including neutralization and extraction, is essential to remove inorganic salts and water-soluble impurities.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my crude this compound. Column chromatography is resulting in significant tailing and poor separation. What are the recommended purification techniques?

A: The basic nature of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups on standard silica gel, causing tailing and poor separation during column chromatography.

Recommended Purification Methods:

  • Column Chromatography with Additives: To mitigate tailing on silica gel, the mobile phase can be modified by adding a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or pyridine, to neutralize the acidic sites on the silica.

  • Alumina Chromatography: Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel for purifying basic compounds like this compound.

  • Recrystallization: Recrystallization is an effective method for purifying solid products. Experiment with different solvents or solvent mixtures to find optimal conditions where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] Common solvents for recrystallization of quinoline derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.

  • Acid-Base Extraction: An acid-base workup can be used to separate the basic this compound from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the this compound into the aqueous phase as its hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification (e.g., with NaOH or NaHCO₃) to precipitate the pure this compound, which can then be extracted with an organic solvent.

Quantitative Data Summary

The yield and purity of this compound are highly dependent on the specific reaction conditions and the scale of the synthesis. The following table provides illustrative data based on typical outcomes for the Sandmeyer synthesis of this compound from 6-aminoquinoline.

ParameterCondition A: StandardCondition B: Optimized
Starting Material 6-Aminoquinoline6-Aminoquinoline
Reaction Diazotization-IodinationDiazotization-Iodination
Acid Sulfuric AcidTrifluoromethanesulfonic Acid
Temperature 0-10 °C0-5 °C
Yield (Crude) 60-75%75-90%
Purity (Crude) 80-90%90-97%
Major Impurities 6-Hydroxyquinoline, Unreacted Starting MaterialTrace Unreacted Starting Material

Experimental Protocols

Synthesis of this compound from 6-Aminoquinoline via Sandmeyer Reaction

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • 6-Aminoquinoline

  • Trifluoromethanesulfonic acid

  • Hexane

  • Dimethyl sulfoxide (DMSO)

  • Sodium nitrite

  • Potassium iodide

  • Deionized water

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, triethylamine)

Procedure:

  • Diazotization:

    • In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 6-aminoquinoline (1 equivalent) in a mixture of hexane and dimethyl sulfoxide.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add trifluoromethanesulfonic acid (3 equivalents) while maintaining the temperature below 5 °C.[1]

    • Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Iodination:

    • Prepare a solution of potassium iodide (1.5 equivalents) in deionized water.

    • Add the potassium iodide solution dropwise to the diazonium salt solution. Nitrogen gas evolution should be observed.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) with the addition of 0.5% triethylamine to the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Visualizations

Troubleshooting Workflow for this compound Synthesis

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_diazotization Optimize Diazotization: - Check Temperature (0-5 °C) - Slow NaNO2 Addition - Use Strong Acid check_yield->optimize_diazotization Yes analyze_impurities Analyze Impurities (TLC/NMR): - Phenolic Byproducts? - Starting Material? - Azo Compounds? check_purity->analyze_impurities Yes purification_issues Purification Issues? check_purity->purification_issues No check_iodide Review Iodide Addition: - Ensure sufficient KI - Allow to warm to RT optimize_diazotization->check_iodide check_iodide->start Re-run improve_temp_control Improve Temperature Control Throughout Reaction analyze_impurities->improve_temp_control improve_temp_control->start Re-run modify_chromatography Modify Chromatography: - Add Et3N to eluent - Use Alumina purification_issues->modify_chromatography Yes success Successful Synthesis purification_issues->success No try_recrystallization Try Recrystallization or Acid-Base Extraction modify_chromatography->try_recrystallization try_recrystallization->success

Caption: A troubleshooting decision tree for common issues in this compound synthesis.

References

Technical Support Center: Purification of Crude 6-Iodoquinoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 6-iodoquinoline using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of key chromatographic parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying this compound by silica gel chromatography?

A1: The most frequent issue is poor separation characterized by peak tailing. This is due to the basic nature of the quinoline nitrogen atom, which interacts strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to a streaking appearance on a TLC plate and broad, poorly resolved peaks during column chromatography.[1][2]

Q2: How can I prevent peak tailing during the column chromatography of this compound?

A2: To mitigate peak tailing, a small amount of a competing base, such as triethylamine (typically 0.1-2.0%), can be added to the mobile phase.[3] This base will neutralize the acidic sites on the silica gel, reducing the strong adsorption of the this compound.

Q3: What are suitable stationary and mobile phases for the purification of this compound?

A3: Silica gel is the most common stationary phase for the column chromatography of this compound.[4] Suitable mobile phase systems are typically mixtures of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, is often effective. A specific reported system uses a gradient of 100% dichloromethane followed by a dichloromethane/methanol mixture.[4]

Q4: What is the ideal Rf value for this compound on a TLC plate before running a column?

A4: For optimal separation during column chromatography, the target Rf value for this compound on a TLC plate should be between 0.2 and 0.4.[2]

Q5: Can I use an alternative to silica gel if I still face separation issues?

A5: Yes, if peak tailing and poor separation persist, consider using a less acidic or basic stationary phase like alumina. Amine-functionalized silica gel is another excellent alternative that minimizes unwanted interactions with basic compounds.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Peak Tailing or Streaking The basic nitrogen on the quinoline ring is interacting strongly with the acidic silica gel.Add 0.1-2.0% triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.[3] Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[1][2]
Poor Separation of this compound from Impurities The polarity of the mobile phase is not optimized.Systematically vary the ratio of your polar and non-polar solvents in the mobile phase. Develop a gradient elution method, starting with a low polarity and gradually increasing it.
This compound Does Not Elute from the Column The mobile phase is not polar enough to displace the compound from the stationary phase.Increase the polarity of the mobile phase. For instance, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If the compound still doesn't elute, a more polar solvent system like dichloromethane/methanol may be necessary.[4]
Co-elution of Impurities with this compound The chosen solvent system does not provide enough selectivity to resolve the compounds.Try a different mobile phase system with different solvent properties. For example, if a hexane/ethyl acetate system fails, a system containing dichloromethane might offer different selectivity.
Low Recovery of Purified Product The compound may be irreversibly adsorbed onto the silica gel, or the collected fractions containing the product were not all identified.Ensure careful monitoring of all fractions by TLC. If irreversible adsorption is suspected, consider using a less acidic stationary phase like alumina.

Experimental Protocol: Purification of this compound

This protocol is based on a documented procedure for the purification of this compound.[4]

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% dichloromethane).

  • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, creating a packed bed. A layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., dichloromethane).

  • Carefully apply the dissolved sample to the top of the silica gel column using a pipette.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial mobile phase (100% dichloromethane).

  • Gradually increase the polarity of the mobile phase. A suggested gradient is to switch to a mixture of dichloromethane/methanol (95:5, v/v).[4]

  • Collect the eluent in a series of fractions (e.g., in test tubes).

4. Monitoring the Separation:

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified this compound.

  • Visualize the TLC plates under UV light.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a light yellow solid.[4]

Chromatographic Parameters Summary

Parameter Recommendation Reference
Stationary Phase Silica Gel[4]
Alternative Stationary Phases Alumina, Amine-functionalized Silica Gel[1][2]
Mobile Phase System 1 Dichloromethane followed by Dichloromethane/Methanol (95:5)[4]
Mobile Phase System 2 (General) Hexanes/Ethyl Acetate[2]
Mobile Phase Additive 0.1-2.0% Triethylamine (to prevent tailing)[3]
Target Rf Value (TLC) 0.2 - 0.4[2]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate dissolve_sample Dissolve Crude this compound equilibrate->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product start Start start->prep_slurry

References

Technical Support Center: Recrystallization of 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 6-iodoquinoline via recrystallization. This document offers troubleshooting advice for common issues, answers to frequently asked questions, a detailed experimental protocol, and a workflow for the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: My this compound sample is oily and won't crystallize. What should I do?

A2: "Oiling out" is a common problem when the boiling point of the solvent is too high, or the compound is significantly impure, causing the melting point of the crude material to be lower than the temperature of the hot solution. To address this, you can try reheating the solution and adding more solvent to decrease the saturation. Allowing the solution to cool more slowly can also promote crystal formation over oiling. If the problem persists, consider purification by column chromatography to remove impurities before attempting recrystallization.

Q3: I am getting a very low recovery of purified this compound. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant amount of your compound dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.

  • High solubility in cold solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

To improve yield, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure slow cooling.

Q4: The recrystallized this compound is still colored. How can I remove colored impurities?

A4: If the purified crystals are colored, and the pure compound is expected to be a white to light yellow solid, colored impurities may be trapped in the crystal lattice. A charcoal treatment can be effective. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb these impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was added). 2. The compound is too soluble in the chosen solvent. 3. Nucleation is slow.1. Evaporate some of the solvent to increase the concentration and allow to cool again. 2. Try a different solvent or a mixed solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Crystals form too quickly. The solution is supersaturated and cooling too rapidly, which can trap impurities.Reheat the solution to redissolve the crystals, add a small amount of additional solvent, and allow it to cool more slowly.
"Oiling out" occurs. 1. The boiling point of the solvent is higher than the melting point of the crude this compound. 2. High concentration of impurities is depressing the melting point.1. Choose a lower-boiling point solvent. 2. Purify the crude material by another method, such as column chromatography, before recrystallization. 3. Reheat the mixture to dissolve the oil, add more solvent, and cool slowly.
Low yield of recovered crystals. 1. Too much solvent was used. 2. The compound is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent required for dissolution. 2. Choose a solvent in which the compound has lower solubility at room temperature. 3. Ensure the filtration apparatus is pre-heated to prevent cooling.
Crystals are discolored. Colored impurities are present and have been incorporated into the crystal lattice.Perform a charcoal treatment by adding a small amount of activated charcoal to the hot solution before filtration.

Data Presentation: Solvent Selection for this compound Recrystallization

Due to the lack of specific quantitative solubility data in the literature, a qualitative guide for solvent selection is provided below. The ideal solvent will exhibit poor solubility at room temperature and high solubility at its boiling point.

Solvent Polarity Expected Solubility of this compound Suitability for Recrystallization
Methanol Polar ProticSolubleReported as a suitable solvent.[1] Good starting point.
Ethanol Polar ProticLikely SolubleOften a good choice for quinoline derivatives.
Isopropanol Polar ProticLikely SolubleA common alternative to ethanol.
Water Very PolarSparingly soluble in cold water, more soluble in hot water.May be useful as an anti-solvent in a mixed-solvent system.
Ethyl Acetate Polar AproticLikely SolubleA potential solvent, may require a co-solvent like hexane.[2]
Acetone Polar AproticLikely SolubleCan be effective, often used in mixed-solvent systems.
Toluene Non-polarLikely Soluble when hotA potential solvent for less polar impurities.[2]
Hexane Non-polarLikely Sparingly SolubleLikely to be a poor solvent, but may be useful as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol outlines the general procedure for purifying this compound using a single solvent, such as methanol.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol)

  • Erlenmeyer flask

  • Heating source (hot plate or heating mantle)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture with stirring. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Two-Solvent Recrystallization of this compound

This method is useful when a single suitable solvent cannot be identified. A "good" solvent that dissolves the compound well and a "poor" solvent in which the compound is insoluble are used.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethanol, acetone)

  • "Poor" solvent (e.g., water, hexane)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Cooling: Follow steps 4 and 5 from the single-solvent protocol.

  • Isolation, Washing, and Drying: Follow steps 6, 7, and 8 from the single-solvent protocol, using the solvent mixture or the "poor" solvent for washing.

Mandatory Visualization

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Pure this compound dry->end

Caption: A general workflow for the recrystallization of this compound.

Troubleshooting_Logic start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals Too much solvent? Not supersaturated? no_crystals->sol_no_crystals sol_oiling_out Solvent BP too high? Impure sample? oiling_out->sol_oiling_out sol_low_yield Too much solvent? High solubility in cold? low_yield->sol_low_yield action_no_crystals Evaporate solvent or induce crystallization (scratch/seed). sol_no_crystals->action_no_crystals action_oiling_out Reheat, add more solvent, cool slowly or pre-purify. sol_oiling_out->action_oiling_out action_low_yield Use minimal hot solvent; choose a different solvent. sol_low_yield->action_low_yield

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 6-iodoquinoline in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to help you navigate challenges and achieve high yields and purity in your syntheses.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, providing systematic steps to identify and resolve them.

Problem 1: Low or No Product Yield

Low or nonexistent yield is a frequent challenge. A systematic approach to troubleshooting is essential for pinpointing the cause.

Possible Causes and Recommended Solutions

Potential Issue Recommendation
Inactive Catalyst The palladium catalyst is the heart of the reaction. Ensure you are using a high-quality catalyst. For this compound, consider screening different palladium sources like Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts such as XPhos Pd G3. The choice of ligand is also critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) often improve results with heteroaryl halides.[1][2]
Suboptimal Base The base is crucial for activating the boronic acid.[3][4] The ideal base can depend on the specific boronic acid used. It's often necessary to screen bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. For base-sensitive substrates, milder bases like KF may be beneficial.[3][5]
Inappropriate Solvent The solvent affects catalyst activity and solubility of reactants.[6] Common choices for Suzuki couplings include dioxane, THF, DMF, and toluene, often mixed with water.[7][8] For N-heterocyclic substrates, polar aprotic solvents can be effective.
Low Reaction Temperature While some highly active catalysts work at room temperature, many Suzuki couplings require heating, typically between 80-110 °C, to proceed at a reasonable rate.[8][9]
Boronic Acid/Ester Instability Boronic acids, especially heteroaryl ones, can be unstable and prone to side reactions like protodeboronation.[10][11] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this.[11][12]
Oxygen Contamination Oxygen can deactivate the Pd(0) catalyst.[13] It is crucial to thoroughly degas the reaction mixture by bubbling with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.
Problem 2: Significant Side Product Formation

Competing side reactions can reduce the yield of your desired product and complicate purification.

Common Side Reactions and Mitigation Strategies

Side Reaction Primary Cause Mitigation Strategy
Homocoupling of Boronic Acid Often caused by the presence of oxygen or if using a Pd(II) precatalyst which can oxidize the boronic acid during its reduction to Pd(0).[13]Improve degassing procedures. Consider using a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.
Dehalogenation of this compound The iodine atom is replaced by a hydrogen. This can be influenced by the choice of base and solvent.[7]Screen different bases and ensure anhydrous conditions if the protocol allows.
Protodeboronation of Boronic Acid The boronic acid reacts with a proton source (e.g., water) to replace the boronic acid group with hydrogen.[10][11]Use a more stable boronic ester or trifluoroborate salt.[11][12] Minimize water content if possible and consider a milder base.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?

There is no single "best" combination as the optimal choice depends on the specific boronic acid being used. However, for heteroaryl halides like this compound, catalyst systems with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos often provide excellent results. Pre-catalysts like XPhos Pd G3 are also highly effective and convenient to use. It is recommended to screen a few catalyst/ligand combinations to find the most effective one for your specific reaction.

Q2: My boronic acid seems to be decomposing. What are my alternatives?

Boronic acid instability is a common issue leading to low yields.[10][11] To overcome this, you can:

  • Use Boronic Esters: Pinacol esters are significantly more stable than their corresponding boronic acids.[10][11]

  • Use Potassium Trifluoroborate Salts: These are crystalline, air-stable solids that are excellent alternatives to boronic acids.[12]

  • Use DABO Boronates: Diethanolamine-complexed boronic acids are air-stable and can be used directly in Suzuki reactions.[12]

Q3: How critical is the choice of base and how do I select the right one?

The base plays a critical role in the transmetalation step of the catalytic cycle.[3][4] The choice of base can significantly impact the reaction rate and yield.

  • Common Choices: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are widely used. Cs₂CO₃ is a stronger base and can be effective for challenging couplings.

  • Screening: It is often necessary to perform small-scale screening experiments with different bases to identify the optimal one for your system.

Q4: What is the recommended solvent system for this reaction?

A variety of solvents can be used, and the optimal choice often depends on the solubility of the specific reactants. Common solvent systems for Suzuki couplings of heteroaryl halides include:

  • Dioxane/water

  • Toluene/water

  • THF/water

  • DMF (can also be run without water) The addition of water can sometimes accelerate the reaction, but it can also contribute to the decomposition of unstable boronic acids.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different catalysts, bases, and solvents on the Suzuki coupling of this compound with phenylboronic acid. Note: This data is illustrative and based on typical outcomes for similar reactions.

Table 1: Effect of Catalyst/Ligand on Yield

Reaction Conditions: this compound (1 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2 mmol), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.

Catalyst (mol%)Ligand (mol%)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)65
Pd₂(dba)₃ (1)SPhos (2.5)92
Pd(dppf)Cl₂ (2)-85
XPhos Pd G3 (2)-95

Table 2: Effect of Base on Yield

Reaction Conditions: this compound (1 mmol), Phenylboronic Acid (1.2 mmol), XPhos Pd G3 (2 mol%), Dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.

Base (2 equiv)Yield (%)
Na₂CO₃88
K₂CO₃95
K₃PO₄93
Cs₂CO₃96

Table 3: Effect of Solvent on Yield

Reaction Conditions: this compound (1 mmol), Phenylboronic Acid (1.2 mmol), XPhos Pd G3 (2 mol%), K₂CO₃ (2 mmol), 100 °C, 12 h.

Solvent (5 mL)Yield (%)
Dioxane/H₂O (4:1)95
Toluene/H₂O (4:1)89
DMF91
THF/H₂O (4:1)85

Experimental Protocols

General Procedure for Suzuki Coupling of this compound
  • Reaction Setup: To a flame-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and, if necessary, the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the this compound is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' This compound This compound (Ar-X) This compound->Oxidative_Addition Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents 1. Check Reagent Quality - this compound Purity - Boronic Acid/Ester Stability - Catalyst/Ligand Age - Base and Solvent Quality Start->Check_Reagents Check_Conditions 2. Review Reaction Conditions - Temperature - Reaction Time - Degassing Procedure Check_Reagents->Check_Conditions Screen_Catalyst 3. Screen Catalysts/Ligands - Test different Pd sources - Screen bulky phosphine ligands Check_Conditions->Screen_Catalyst Screen_Base 4. Screen Bases - K2CO3, K3PO4, Cs2CO3 Screen_Catalyst->Screen_Base Screen_Solvent 5. Screen Solvents - Dioxane, Toluene, DMF Screen_Base->Screen_Solvent Success Improved Yield Screen_Solvent->Success

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

Common Side Reaction Pathways

Caption: Common side reactions competing with the desired Suzuki coupling.

References

How to improve the yield of 6-Iodoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 6-Iodoquinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The main strategies for synthesizing this compound include:

  • Direct C-H Iodination of Quinoline: This modern approach involves the direct functionalization of the quinoline backbone at the C-6 position using an iodine source and a catalyst.

  • Synthesis from a Pre-iodinated Precursor: Building the quinoline ring from a starting material that already contains iodine, such as 4-iodoaniline, often via reactions like the Doebner or Gould-Jacobs synthesis.[1][2]

  • Sandmeyer Reaction from 6-Aminoquinoline: This classic method involves the diazotization of 6-aminoquinoline, followed by a substitution reaction with an iodide salt, often catalyzed by copper(I).[3]

  • Halogen Exchange: Replacing a different halogen (like bromine or chlorine) at the 6-position with iodine, typically through a Finkelstein-type reaction.[4]

Q2: Which synthesis method generally provides the highest yield?

A2: While yields are highly dependent on substrate, reaction scale, and optimization, modern direct C-H functionalization and multi-component reactions starting from iodo-aniline often report high product yields.[1] The Gould-Jacobs reaction, when properly optimized at high temperatures, can also achieve high cyclization yields.[5] However, the Sandmeyer reaction can be troublesome and may result in lower yields due to side reactions.[6]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. Comparing the spot of the reaction mixture against the spots of your starting materials will indicate consumption of reactants and formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) can be used.[7][8]

Q4: What are the most critical safety precautions for this compound synthesis?

A4: Safety is paramount. Always work in a well-ventilated fume hood. When using strong acids like sulfuric acid or reagents like phosphorus oxychloride, wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[4][8] High-temperature reactions, especially those in sealed vessels or using high-boiling solvents like Dowtherm A, require careful temperature control to avoid over-pressurization and decomposition.[5][7] Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated and dry, so they are typically generated and used in situ at low temperatures.[6][9]

Synthesis & Troubleshooting Workflows

The following diagrams illustrate the primary synthetic pathways to this compound and a general troubleshooting workflow for optimizing reaction yield.

G cluster_start Starting Materials cluster_methods Synthesis Methods cluster_end Final Product Quinoline Quinoline Direct_Iodination Direct C-H Iodination Quinoline->Direct_Iodination Iodoaniline 4-Iodoaniline Doebner_Reaction Doebner Reaction [1] Iodoaniline->Doebner_Reaction Gould_Jacobs Gould-Jacobs Reaction [12] Iodoaniline->Gould_Jacobs Aminoquinoline 6-Aminoquinoline Sandmeyer Sandmeyer Reaction [30] Aminoquinoline->Sandmeyer Product This compound Direct_Iodination->Product Doebner_Reaction->Product Gould_Jacobs->Product Sandmeyer->Product

Caption: Primary synthetic routes to this compound.

G start Reaction Yield is Low check_conversion Is starting material fully consumed? (Check TLC/LC-MS) start->check_conversion no_conversion Problem: No/Low Conversion check_conversion->no_conversion No yes_conversion Problem: Product Loss or Side Reactions check_conversion->yes_conversion Yes check_reagents Verify reagent quality, concentration, and stoichiometry. no_conversion->check_reagents check_temp Is reaction temperature optimal? (Increase/decrease as needed) no_conversion->check_temp check_catalyst Is catalyst active? Consider catalyst poisoning or degradation. no_conversion->check_catalyst end_node Yield Improved check_reagents->end_node check_temp->end_node check_catalyst->end_node check_time Optimize reaction time. (Product may be degrading over time) yes_conversion->check_time check_side_reactions Identify byproducts (NMR, MS). Adjust conditions to minimize (e.g., temp, solvent, atmosphere). yes_conversion->check_side_reactions check_workup Review workup & purification. Is product lost during extraction or chromatography? yes_conversion->check_workup check_time->end_node check_side_reactions->end_node check_workup->end_node

Caption: Troubleshooting flowchart for low-yield synthesis.

Troubleshooting Guide by Synthesis Method

Method 1: Direct C-H Iodination

Q: My direct iodination of quinoline is giving a low yield and a mixture of isomers. How can I improve regioselectivity for the 6-position?

A: Achieving high regioselectivity in direct C-H functionalization is a common challenge.[7]

  • Problem: Incorrect reaction conditions favoring other positions. The electronic properties of quinoline can direct iodination to various positions (C3, C5, C8) depending on the mechanism (radical vs. electrophilic).[10][11]

  • Solution 1: Modify the Catalytic System: The choice of catalyst and oxidant is critical. For instance, some radical-based protocols using an oxidant like potassium peroxodisulfate can favor C3 iodination.[10] Explore different catalytic systems. Rhodium-catalyzed C-H iodination of quinoline-N-oxide has been used for C8 selectivity, highlighting the importance of the right catalyst and directing group.[12]

  • Solution 2: Use a Directing Group: If direct methods fail, consider temporarily installing a directing group on the quinoline nitrogen to sterically or electronically favor iodination at the desired C-6 position.

  • Solution 3: Adjust Acidity: For electrophilic iodinations, the acidity of the medium is crucial. Using concentrated sulfuric acid as a solvent can protonate the quinoline nitrogen, altering the electronic distribution and directing the electrophile. Experiment with the amount and type of acid used.[8]

Method 2: Gould-Jacobs Reaction

Q: The cyclization step in my Gould-Jacobs synthesis is incomplete, resulting in a low yield of the quinolinol intermediate. What should I do?

A: The thermal cyclization in the Gould-Jacobs reaction is notoriously demanding and often the primary bottleneck for yield.[5]

  • Problem: Insufficient temperature for the intramolecular cyclization. This step requires overcoming a significant activation energy barrier.[13]

  • Solution 1: Increase Reaction Temperature: This reaction often requires very high temperatures, typically between 250-260 °C.[5][7] Using a high-boiling, inert solvent like Dowtherm A or diphenyl ether is standard practice to achieve these temperatures uniformly and safely.[5] Ensure your experimental setup can safely reach and maintain this temperature range.

  • Solution 2: Use Microwave Irradiation: Microwave synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating to high temperatures.[13][14] This can be an effective alternative to conventional heating.

  • Solution 3: Optimize Reaction Time: While high temperature is necessary, prolonged heating can lead to decomposition.[5] The optimal time must be determined experimentally, often by monitoring the disappearance of the acyclic intermediate via TLC or LC-MS.[13]

Method 3: Sandmeyer Reaction

Q: My Sandmeyer reaction of 6-aminoquinoline is producing significant amounts of a phenolic byproduct (6-hydroxyquinoline) and other impurities. How can I suppress these side reactions?

A: The Sandmeyer reaction is sensitive, and the diazonium salt intermediate is highly reactive, leading to potential side reactions, especially with water.

  • Problem: Premature decomposition of the diazonium salt or reaction with water. The diazonium group (N₂) is an excellent leaving group and can be displaced by water present in the reaction mixture to form a phenol.[15]

  • Solution 1: Maintain Low Temperatures: The diazotization step (formation of the diazonium salt with a nitrite source like NaNO₂) must be performed at low temperatures, typically 0-5 °C, to ensure the stability of the salt.[9]

  • Solution 2: Use an Anhydrous or Aprotic System: To minimize the formation of phenolic byproducts, consider using an aprotic diazotization method. Reagents like tert-butyl nitrite in an anhydrous solvent (e.g., acetonitrile) can generate the diazonium salt without introducing water.[3][6]

  • Solution 3: Ensure Efficient Copper Catalysis: The copper(I) catalyst is crucial for promoting the desired substitution with iodide.[3] Use freshly prepared, high-purity CuI. Ensure the catalyst is well-dispersed in the reaction mixture. The mechanism involves an electron transfer from Cu(I) to the diazonium salt, so catalyst quality is key.[15]

Data Presentation: Comparison of Synthesis Parameters

The following tables summarize typical reaction conditions and reported yields for different synthetic approaches to iodoquinolines.

Table 1: Direct C-H Iodination of Quinolines

Substrate Iodinating Agent Catalyst / Additive Solvent Temp (°C) Time (h) Yield (%) Reference
Quinoline NaI K₂S₂O₈ / TFA DCE 130 12 85 (for 3-iodo) [10]
6-Bromoquinoline NaI K₂S₂O₈ / TFA DCE 130 12 65 (for 3-iodo) [11]
Quinoline Iodine AgNO₄ H₂SO₄ 150-200 - - [16]

| N-(2-alkynyl)aniline | ICl | NaHCO₃ | Acetonitrile | RT | <0.5 | 85 (for 3-iodo) |[16] |

Table 2: Synthesis via Quinoline Ring Formation

Method Key Reagents Solvent Temp (°C) Key Step Yield (%) Reference
Doebner 4-Iodoaniline, Pyruvic Acid, Aldehyde, TFA Acetic Acid Reflux One-pot condensation High [1]
Gould-Jacobs 4-Iodoaniline, Diethyl ethoxymethylenemalonate Dowtherm A 250-260 Thermal cyclization Up to 95 [7],[5]

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Microwave | 300 | Microwave cyclization | 37-47 |[13] |

Detailed Experimental Protocols

Protocol 1: One-Pot Doebner Synthesis of 2-Substituted-6-Iodoquinoline-4-carboxylic acid[1]

This protocol describes a one-pot, three-component synthesis starting from 4-iodoaniline.

  • Reagent Preparation: In a round-bottom flask, solubilize the desired aldehyde (1.0 mmol) in a minimum amount of acetic acid.

  • Catalyst Addition: To the aldehyde solution, add pyruvic acid (1.5 mmol) and trifluoroacetic acid (TFA, 20 µL) as a catalyst. Stir the mixture for 10 minutes at room temperature.

  • Aniline Addition: In a separate vessel, dissolve 4-iodoaniline (1.0 mmol) in a minimum amount of acetic acid.

  • Reaction: Add the 4-iodoaniline solution to the main reaction flask. Equip the flask with a reflux condenser and heat the mixture to reflux for 12 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold acetic acid and then water to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Gould-Jacobs Synthesis of 6-Iodo-4-hydroxyquinoline[5][7]

This protocol involves the condensation of 4-iodoaniline followed by a high-temperature thermal cyclization.

  • Condensation: In a flask, mix 4-iodoaniline (1.0 equiv.) and diethyl ethoxymethylenemalonate (1.1 equiv.). Heat the mixture at 100-120 °C for 1-2 hours. Ethanol is eliminated during this step. The progress can be monitored by observing the cessation of ethanol distillation or by TLC.

  • Cyclization: To the crude condensation product, add a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the mixture to 250-260 °C under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. Caution: This step involves very high temperatures and should be performed with appropriate safety measures and temperature control.

  • Hydrolysis (Optional, for decarboxylation): Cool the reaction mixture. The resulting 3-carbethoxy-6-iodo-4-hydroxyquinoline can be isolated, or it can be directly hydrolyzed. Add a solution of sodium hydroxide (e.g., 10% aqueous solution) and reflux for 2-4 hours to saponify the ester.

  • Decarboxylation (Optional): After hydrolysis, acidify the mixture with an acid like HCl to precipitate the carboxylic acid. Filter the solid and heat it above its melting point until carbon dioxide evolution ceases, yielding 6-iodo-4-hydroxyquinoline.

  • Purification: The final product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF).

References

Technical Support Center: Functionalization of the Quinoline Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of the quinoline ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?

A1: The inherent electronic properties of the quinoline ring make regioselectivity a significant challenge. The pyridine ring is electron-deficient, rendering it susceptible to nucleophilic attack, while the benzene ring is more electron-rich, making it prone to electrophilic substitution.[1] Direct C-H functionalization is often governed by the intrinsic reactivity of the C-H bonds. The C2 and C8 positions are the most common sites for functionalization due to electronic activation by the nitrogen atom (C2) and the formation of a stable five-membered metallacycle intermediate (C8).[1] Achieving functionalization at other positions (C3, C4, C5, C6, and C7) is more complex and typically requires specific directing groups or catalytic systems to override the natural reactivity of the quinoline core.[1]

Q2: What are the most common strategies to control regioselectivity in C-H functionalization of quinolines?

A2: Controlling regioselectivity primarily involves the use of directing groups and the careful selection of catalysts and reaction conditions.

  • Directing Groups (DGs): Attaching a directing group to the quinoline nitrogen or another position can steer the catalyst to a specific C-H bond.[1] For instance, the N-oxide of quinoline is a widely used directing group that facilitates C2 and C8 functionalization.[1] The 8-aminoquinoline moiety is another powerful N,N-bidentate directing group.[2][3]

  • Catalyst and Ligand Choice: The nature of the transition metal catalyst and its associated ligands plays a crucial role in determining the site of functionalization. For example, Pd(OAc)₂ in acetic acid tends to favor C2 activation of quinoline N-oxides, whereas Pd(II)Cl₂ can promote C8 activation.[4]

  • Reaction Conditions: Solvents, temperature, and additives can significantly influence the regiochemical outcome of a reaction.

Q3: I am observing low yields in my quinoline functionalization reaction. What are the common causes and how can I troubleshoot this?

A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all impact yield. Consider a design of experiments (DoE) approach to screen and optimize these parameters. For instance, in Friedländer synthesis, modern approaches using ionic liquids or metal triflates under milder conditions have shown significantly improved yields.[5]

  • Catalyst Deactivation: The nitrogen atom in the quinoline ring can act as a ligand and poison the metal catalyst by strongly adsorbing to its active sites.[6] Ensure the catalyst is fresh and consider using a higher catalyst loading or a more robust catalytic system. Impurities in starting materials or solvents can also lead to catalyst deactivation.[4]

  • Poor Substrate Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider screening alternative solvents.[4]

  • Inefficient Purification: Product loss during work-up and purification can significantly lower the isolated yield. Optimize your extraction, filtration, and chromatography methods.[5]

Q4: My catalyst appears to be deactivating over time or with reuse. What can I do?

A4: Catalyst deactivation is a common issue, particularly with heterogeneous catalysts used in quinoline chemistry.

  • Poisoning: The quinoline nitrogen can strongly bind to the catalyst's active sites.[7] If poisoning is suspected, regeneration may be possible.

  • Coking/Fouling: Carbonaceous deposits can block active sites.[7] Regeneration through calcination (heating in the presence of air or oxygen) can often remove these deposits.[7]

  • Sintering: High temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[7] This is often irreversible, and it is crucial to operate within the recommended temperature range for the catalyst.

  • Leaching: The active metal may dissolve into the reaction medium.[7] A hot filtration test can help determine if leaching is occurring.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in C-H Activation (Mixture of C2 and C8 isomers)

Problem: My C-H activation reaction on a quinoline N-oxide substrate is yielding an inseparable mixture of C2 and C8 functionalized products.

Potential Cause Troubleshooting Step Rationale
Inappropriate Catalyst System Switch from a general-purpose catalyst (e.g., Pd(OAc)₂) to one known for higher selectivity. For C8 selectivity, consider a Ru(II) catalyst like [Ru(p-cymene)Cl₂]₂.[8] For C2 selectivity, a visible-light-promoted reaction with Eosin Y as a photocatalyst can be effective.[9]Different metal centers and ligand environments have distinct electronic and steric properties that can favor one activation pathway over the other.
Solvent Effects Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, DMF, DCE).The solvent can influence the stability of reaction intermediates and the coordination of the catalyst, thereby altering the regioselectivity.
Directing Group Modification If applicable, modify the directing group. For functionalization at other positions (C3, C5, C7), specialized directing groups are often necessary.[10]The structure of the directing group dictates the geometry of the metallacyclic intermediate, which in turn controls the position of C-H activation.
Issue 2: Low Yield in a Palladium-Catalyzed Cross-Coupling Reaction

Problem: I am attempting a Suzuki or similar cross-coupling reaction to introduce a substituent onto a halo-quinoline, but the yield is consistently low.

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning Increase catalyst loading (e.g., from 2 mol% to 5 mol%). Use a ligand (e.g., a bulky phosphine ligand like SPhos or XPhos) that can protect the palladium center.The quinoline nitrogen can coordinate to the palladium, inhibiting its catalytic activity. Bulky ligands can sterically hinder this coordination.
Side Reactions Lower the reaction temperature and monitor the reaction progress by TLC or LC-MS to minimize byproduct formation.High temperatures can lead to decomposition of starting materials or products, or promote undesired side reactions.
Reagent Quality Ensure the boronic acid (or other coupling partner) is pure and dry. Use freshly prepared or purchased base.Impurities or degradation of reagents can negatively impact the catalytic cycle and reduce the yield.

Quantitative Data Summary

The following tables summarize quantitative data for key functionalization reactions of the quinoline ring, providing a comparative overview of different catalytic systems and conditions.

Table 1: Regioselectivity in the C-H Arylation of Quinoline N-Oxide

Catalyst SystemArylating AgentPositionYield (%)Reference
Pd(OAc)₂ / Ag₂CO₃BenzeneC256[11]
[Ru(p-cymene)Cl₂]₂ / Ag₂OArylboronic AcidsC8up to 88[8]
Eosin Y / Visible LightDiaryliodonium TetrafluoroborateC2up to 90[9]
Cu(OAc)₂ArylaminesC2up to 85[12]

Table 2: Yields for C-H Alkenylation of Quinoline N-Oxides

CatalystAlkenePositionYield (%)Reference
Pd(OAc)₂StyreneC2up to 85[13]
Rh(III)AcrylatesC284[11]
Metal-freeVariousC2/C8Varies[14]

Experimental Protocols

Protocol 1: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide with Unactivated Benzene

This protocol is adapted from the work of Chang et al.[11]

Materials:

  • Quinoline N-oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) carbonate (Ag₂CO₃)

  • Benzene (analytical grade)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • To a Schlenk tube, add quinoline N-oxide (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv).

  • Add benzene (40 equiv), which serves as both the aryl source and the solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the mixture through a pad of Celite to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-arylquinoline N-oxide.

Protocol 2: Ruthenium-Catalyzed C8-Arylation of Quinoline N-Oxides with Arylboronic Acids

This protocol is based on the methodology developed by Kumar et al.[8]

Materials:

  • Substituted quinoline N-oxide

  • Arylboronic acid

  • [Ru(p-cymene)Cl₂]₂

  • Silver(I) oxide (Ag₂O)

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Dry Tetrahydrofuran (THF)

  • Oven-dried screw-cap reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried screw-cap reaction vial, add the quinoline N-oxide (0.4 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 3.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and Ag₂O (2.5 equiv).

  • Under an inert atmosphere (e.g., argon or nitrogen), add dry THF via syringe, followed by trifluoromethanesulfonic anhydride (25 mol%) via micropipette.

  • Seal the vial with a screw cap and stir the reaction mixture at 40 °C for 16 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (n-hexane/EtOAc) to yield the desired C8-arylated quinoline.

Protocol 3: Oxidative Removal of the 8-Aminoquinoline Directing Group

This protocol for the cleavage of the robust 8-aminoquinoline amide bond is based on the work of Gøgsig et al.[15]

Materials:

  • Substrate with 8-aminoquinoline directing group

  • Ozone (O₃) generator

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Dimethyl sulfide (DMS)

  • Ammonium hydroxide (NH₄OH) or other nucleophile

Procedure:

  • Dissolve the 8-aminoquinoline amide substrate in a 9:1 mixture of DCM and MeOH.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the starting material.

  • Purge the solution with nitrogen or argon to remove excess ozone.

  • Add dimethyl sulfide (DMS) and allow the solution to warm to room temperature.

  • Stir for 1-2 hours to reduce the ozonide intermediate.

  • Add the desired nucleophile (e.g., ammonium hydroxide for the primary amide, or an alcohol for the ester) and stir until the cleavage is complete (monitor by TLC or LC-MS).

  • Perform an appropriate aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Visualizations

troubleshooting_low_yield start Low Yield in Quinoline Functionalization cond1 Are reaction conditions optimized? start->cond1 cond2 Is the catalyst active? cond1->cond2 Yes sol1 Optimize temperature, time, and solvent. cond1->sol1 No cond3 Are reagents soluble and pure? cond2->cond3 Yes sol2 Use fresh catalyst, increase loading, or add protective ligands. cond2->sol2 No cond4 Is purification efficient? cond3->cond4 Yes sol3 Use high-purity reagents and screen solvents. cond3->sol3 No sol4 Optimize work-up and chromatography. cond4->sol4 No end_node Improved Yield cond4->end_node Yes sol1->cond2 sol2->cond3 sol3->cond4 sol4->end_node

Caption: Troubleshooting workflow for low-yield quinoline functionalization.

regioselectivity_strategy start Desired Functionalization Position c2_node C2 Position start->c2_node c8_node C8 Position start->c8_node other_node Other Positions (C3, C4, C5, C6, C7) start->other_node strategy_c2 Use N-oxide directing group. Employ Pd(OAc)₂ or photoredox catalysis. c2_node->strategy_c2 strategy_c8 Use N-oxide directing group. Employ Ru(II) or Pd(II)Cl₂ catalysis. c8_node->strategy_c8 strategy_other Requires specific, often removable, directing groups (e.g., 8-aminoquinoline). other_node->strategy_other

References

Technical Support Center: Purification of 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of impurities from 6-iodoquinoline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Impurities in this compound synthesis can originate from unreacted starting materials, byproducts of the specific synthetic route employed, and subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Such as 6-aminoquinoline or 6-bromoquinoline, depending on the synthetic pathway.

  • Regioisomers: Formation of other iodo-substituted quinolines (e.g., 5-iodoquinoline or 8-iodoquinoline) can occur, particularly in electrophilic iodination reactions.

  • Dehalogenated Products: Loss of the iodine atom to yield quinoline can be a side reaction.

  • Over-iodinated Species: In some cases, di-iodinated quinolines may be formed.

  • Byproducts from Specific Syntheses:

    • Skraup Synthesis: This method is known for producing tarry byproducts due to the polymerization of acrolein under harsh acidic and high-temperature conditions.

    • Doebner-von Miller Synthesis: Can also lead to resinous materials and byproducts from the polymerization of α,β-unsaturated carbonyl compounds.

Q2: My crude this compound is a dark oil or discolored solid. What does this indicate?

A2: A dark or oily appearance in crude this compound typically suggests the presence of impurities.[1] This coloration can result from polymeric byproducts, residual starting materials, or degradation products. Purification is necessary to obtain a pure, typically light yellow, solid product.

Q3: I am having difficulty with the column chromatography of this compound. The compound is streaking or not eluting properly. What could be the cause?

A3: The basic nature of the quinoline nitrogen can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This can result in poor separation, tailing of the product peak, and in some cases, irreversible adsorption to the column.[2]

To mitigate this, consider the following:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

  • Use of Deactivated Silica: Employ silica gel that has been treated to reduce its acidity.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or amine-functionalized silica.

Q4: What are the best purification methods for this compound?

A4: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography.[2][3]

  • Recrystallization is an excellent method for removing small amounts of impurities from a solid sample, often resulting in high purity.[4] It is generally more cost-effective and scalable.

  • Column chromatography is highly versatile and effective for separating the desired product from a complex mixture of impurities, including those with similar polarities.[3][5]

The choice between these methods depends on the impurity profile of your crude product and the desired final purity.

Q5: How do I choose a suitable solvent for the recrystallization of this compound?

A5: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For quinoline derivatives, common solvent systems to explore include:

  • Single Solvents: Ethanol, isopropanol, or toluene.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble). Examples include ethyl acetate/hexane or dichloromethane/hexane.[6]

It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific sample.

Data Presentation

The following table summarizes representative data for the purification of this compound using column chromatography and a typical outcome for recrystallization.

Purification MethodStarting Purity (Hypothetical)Final PurityYieldNotes
Column Chromatography ~85%>97%97%Purified by silica gel column chromatography, eluting with 100% dichloromethane followed by dichloromethane/methanol (95:5, v/v).[7]
Recrystallization ~90%>99%70-90%Yield is dependent on the choice of solvent and the initial purity of the crude product. Purity can be very high if the correct solvent is chosen.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is based on a reported synthesis and purification of this compound.[7]

1. Materials:

  • Crude this compound
  • Silica gel (230-400 mesh)
  • Dichloromethane (DCM)
  • Methanol (MeOH)
  • Hexane (for slurry packing)
  • Glass column with stopcock
  • Collection tubes/flasks
  • Thin Layer Chromatography (TLC) plates and chamber

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in DCM.

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of DCM and a small amount of MeOH (e.g., 98:2 DCM:MeOH) to determine the Rf of the product and impurities.

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the column and allow it to pack, draining the excess solvent. Ensure the packed silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with 100% DCM.

    • Collect fractions and monitor their composition by TLC.

    • After the main product begins to elute, switch to a more polar mobile phase of DCM:MeOH (95:5, v/v) to elute any remaining product and more polar impurities.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product as a light yellow solid.

Protocol 2: Purification of this compound by Recrystallization

This is a general protocol that should be optimized by first performing small-scale solvent screening.

1. Materials:

  • Crude this compound
  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane)
  • Erlenmeyer flask
  • Hot plate
  • Buchner funnel and filter flask
  • Filter paper

2. Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

G Troubleshooting Workflow for this compound Purification start Crude this compound Reaction Mixture assess_purity Assess Purity and Impurity Profile (TLC, NMR, LC-MS) start->assess_purity decision High Purity (>90%) with Minor Impurities? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No (Complex Mixture) check_purity1 Check Purity recrystallization->check_purity1 check_purity2 Check Purity column_chromatography->check_purity2 pure_product Pure this compound check_purity1->pure_product Purity OK troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, seeding) check_purity1->troubleshoot_recrystallization Purity Not OK check_purity2->pure_product Purity OK troubleshoot_chromatography Troubleshoot Chromatography (e.g., modify eluent, change stationary phase) check_purity2->troubleshoot_chromatography Purity Not OK troubleshoot_recrystallization->recrystallization troubleshoot_chromatography->column_chromatography

Caption: Troubleshooting workflow for selecting a purification method for this compound.

References

Preventing byproduct formation in Doebner-von Miller synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Doebner-von Miller synthesis of quinolines.

Troubleshooting Guide

The Doebner-von Miller reaction, while versatile for synthesizing substituted quinolines, is often plagued by the formation of unwanted byproducts, primarily tar and over-reduced species. This guide will help you diagnose and resolve these common issues.

Issue Potential Cause Recommended Solution
Dark, tarry reaction mixture with low yield Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] This is often exacerbated by high temperatures and strong acid concentrations.1. Modified Reactant: Use a more stable precursor like acrolein diethyl acetal instead of acrolein. This generates the α,β-unsaturated carbonyl in situ at a controlled rate.[2][3]2. Reaction Conditions: Employ a monophasic, organic solvent-free medium (e.g., dilute HCl) when using acetals, as a biphasic system can be detrimental.[2] For traditional setups, a two-phase system (aqueous acid and an organic solvent) can help sequester the carbonyl compound and reduce polymerization.[1][2]3. Catalyst Choice: Consider using milder Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or solid acid catalysts (e.g., Ni/Beta zeolite) which can reduce tar formation and may be recyclable.[4][5]
Formation of a reduced, non-aromatic quinoline derivative The dihydroquinoline intermediate can act as a reducing agent for other intermediates, particularly the Schiff base (imine), leading to a non-aromatized byproduct. This can be more prevalent when an external oxidizing agent is omitted or inefficient.1. Use of an Oxidizing Agent: While some variations of the Doebner-von Miller reaction can proceed without an external oxidant, including one can drive the reaction to the desired aromatic product. Common oxidizing agents include nitrobenzene or arsenic acid.[6][7]2. Catalyst Selection: Certain catalysts, such as Ni/Beta zeolite, have been shown to accelerate the dehydrogenation of the dihydroquinoline intermediate to the final quinoline product.[4]
Complex mixture of products with low regioselectivity The reaction can sometimes yield a mixture of 2- and 4-substituted quinolines, depending on the substrates and reaction conditions. The traditional mechanism can be complex, involving fragmentation and recombination pathways which can lead to scrambled products.[5][8]1. Substrate Control: The choice of the α,β-unsaturated carbonyl compound can influence the regioselectivity. Using precursors that favor a specific cyclization pathway is crucial.2. Catalyst and Solvent System: The acidity and solvent polarity can influence the reaction pathway. Systematic optimization of these parameters may be necessary to favor the desired isomer.

Quantitative Data on Byproduct Prevention

The following table summarizes the impact of different methodologies on the yield of the desired quinoline product, indicating a reduction in byproduct formation through improved reaction efficiency.

Method Aniline Derivative Carbonyl Source Catalyst/Solvent Product Yield (%) Reference
Traditional AnilineCrotonaldehydeHCl2-Methylquinoline~50-60%[9] (General reported yields)
Modified AnilineAcrolein diethyl acetalNi/Beta zeolite (Microwave)Quinoline83%[4]
Modified Substituted AnilinesAcrolein diethyl acetalDilute HClVarious Quinolines60-90%[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Doebner-von Miller synthesis?

A1: Tar formation is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] High concentrations of strong acids and elevated temperatures can accelerate this side reaction, leading to a significant decrease in the yield of the desired quinoline product.

Q2: How does using acrolein diethyl acetal help in preventing byproduct formation?

A2: Acrolein diethyl acetal serves as a precursor to acrolein, the reactive α,β-unsaturated aldehyde. In an acidic medium, the acetal hydrolyzes to generate acrolein in situ. This slow, controlled release of the reactive species keeps its concentration low throughout the reaction, thereby minimizing its polymerization into tar.[2][3]

Q3: What are the main byproducts other than tar?

A3: Besides tar, a common byproduct is the over-reduced tetrahydroquinoline or related non-aromatic species. This occurs when the dihydroquinoline intermediate, instead of being oxidized to the aromatic quinoline, participates in a hydrogen transfer reaction, reducing other imine intermediates.[6]

Q4: Can the choice of acid catalyst influence the reaction outcome?

A4: Yes, the choice of acid is crucial. While strong Brønsted acids like HCl and H₂SO₄ are traditionally used, they can also promote tar formation. Lewis acids such as SnCl₄, Sc(OTf)₃, or solid acids like Ni/Beta zeolite can offer milder reaction conditions, potentially reducing polymerization and in some cases, enhancing the rate of the final aromatization step.[4][5]

Q5: Is an external oxidizing agent always necessary?

A5: Not always. In some instances, an intermediate formed in the reaction (like a Schiff base) can act as an internal oxidizing agent for the dihydroquinoline intermediate.[6] However, the addition of an external oxidizing agent, such as nitrobenzene or arsenic acid, can often improve the yield of the final aromatic quinoline by ensuring the complete oxidation of the dihydroquinoline.[7]

Experimental Protocols

Traditional Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is a general representation of a traditional approach.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Zinc Chloride (ZnCl₂)

Procedure:

  • To a solution of aniline in concentrated HCl, slowly add crotonaldehyde with vigorous stirring.

  • After the initial addition, add a solution of zinc chloride in concentrated HCl.

  • Heat the reaction mixture under reflux for several hours. The reaction can be vigorous and may require external cooling to control the rate.

  • After the reaction is complete, cool the mixture and make it alkaline with an excess of a base like sodium hydroxide.

  • The crude 2-methylquinoline can then be purified by steam distillation or extraction followed by column chromatography.

Improved Doebner-von Miller Synthesis of Quinoline using Acrolein Diethyl Acetal

This protocol is based on an improved method designed to minimize byproduct formation.[2]

Materials:

  • Substituted Aniline

  • Acrolein Diethyl Acetal

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline in 1 M HCl.

  • Add acrolein diethyl acetal to the solution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for the appropriate time (typically several hours, can be monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizing Reaction Pathways and Troubleshooting

Doebner-von Miller Reaction: Main vs. Side Pathways

Doebner_von_Miller_Pathways cluster_main Main Reaction Pathway cluster_side Major Side Reaction Pathways Aniline_Carbonyl Aniline + α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Aniline_Carbonyl->Michael_Adduct Michael Addition Carbonyl_Polymerization α,β-Unsaturated Carbonyl Cyclized_Intermediate Dihydroquinoline Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Quinoline Desired Quinoline Product Cyclized_Intermediate->Quinoline Aromatization (Oxidation) Reduced_Byproduct Reduced Byproduct (e.g., Tetrahydroquinoline) Cyclized_Intermediate->Reduced_Byproduct Hydrogen Transfer (Reduction) Tar Tar (Polymer) Carbonyl_Polymerization->Tar Acid-Catalyzed Polymerization

Caption: Main reaction pathway to quinoline vs. major side reactions.

Experimental Workflow: Improved Doebner-von Miller Synthesis

Experimental_Workflow start Start: Combine Reactants reactants Aniline Derivative + Acrolein Diethyl Acetal + Dilute HCl start->reactants reflux Heat to Reflux (100-110 °C) reactants->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor workup Aqueous Workup: Neutralization & Extraction monitor->workup purification Purification (Column Chromatography) workup->purification product Final Quinoline Product purification->product

Caption: Workflow for the improved Doebner-von Miller synthesis.

Troubleshooting Logic for Byproduct Formation

Troubleshooting_Logic start Problem Encountered tar_formation Tar Formation? start->tar_formation reduced_byproduct Reduced Byproducts? tar_formation->reduced_byproduct No use_acetal Solution: Use Carbonyl Acetal tar_formation->use_acetal Yes milder_acid Solution: Use Milder Acid Catalyst tar_formation->milder_acid Yes add_oxidant Solution: Add External Oxidant reduced_byproduct->add_oxidant Yes change_catalyst Solution: Use Dehydrogenation-Promoting Catalyst reduced_byproduct->change_catalyst Yes

Caption: A logical guide for troubleshooting common byproducts.

References

Troubleshooting low yields in Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Friedländer Synthesis of Quinolines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the Friedländer synthesis of quinolines, particularly in addressing low reaction yields.

Troubleshooting Guide: Low Yields in Friedländer Synthesis

Low yields in the Friedländer synthesis can stem from a variety of factors, including suboptimal reaction conditions, inappropriate catalyst selection, substrate-related issues, and inefficient purification.[1] This guide provides a systematic approach to identifying and resolving these common problems.

Issue 1: Suboptimal Reaction Conditions

The traditional Friedländer synthesis often requires harsh conditions such as high temperatures and the use of strong acids or bases, which can lead to side reactions and decreased yields.[1][2]

Solutions:

  • Temperature and Reaction Time Optimization: Systematically vary the reaction temperature and time. While higher temperatures can accelerate the reaction, they may also promote decomposition and the formation of side products.[1] Microwave irradiation has been shown to dramatically reduce reaction times, in some cases to as little as 5 minutes, and improve yields.[1][3]

  • Solvent Selection: The choice of solvent can significantly impact the reaction's success. While traditional methods often use alcohol or aqueous solutions, modern approaches have demonstrated high yields under solvent-free conditions, which also simplifies purification.[1][4] Some reactions have even shown excellent yields in water without any catalyst.[1][5]

  • Catalyst-Free Conditions: For certain substrates, heating the reactants in water at around 70°C can provide good to excellent yields without the need for a catalyst, offering a greener alternative.[5]

Issue 2: Inefficient Catalysis or Catalyst Inactivation

The choice and handling of the catalyst are paramount for a successful Friedländer synthesis.[1]

Solutions:

  • Catalyst Screening: If the yield is low, consider screening a variety of catalysts. Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction.[1][6] The effectiveness of a particular catalyst can be highly substrate-dependent.[7] Modern catalysts like ionic liquids, metal triflates, or solid acid catalysts such as Montmorillonite K-10 and zeolites often provide higher yields under milder conditions.[1][8]

  • Catalyst Loading Optimization: Optimize the amount of catalyst used. While a sufficient amount is necessary, an excess can sometimes lead to unwanted side reactions.[1]

  • Preventing Catalyst Deactivation: Be aware of potential catalyst deactivation, especially with moisture-sensitive catalysts like some metal triflates.[1] Ensuring anhydrous conditions by using dry solvents and reagents is crucial in these cases.[7]

Issue 3: Substrate-Related Problems

The electronic and steric properties of the 2-aminoaryl aldehyde/ketone and the active methylene compound can significantly influence the reaction outcome.[1]

Solutions:

  • Substrate Reactivity: Electron-withdrawing groups on the aromatic ring of the 2-aminoaryl ketone can sometimes lead to better yields compared to electron-donating groups.[9][10] For challenging substrates, exploring more potent catalytic systems or adjusting reaction conditions may be necessary.[1]

  • Side Reactions:

    • Self-Aldol Condensation: Under basic conditions, the ketone or aldehyde with the α-methylene group can undergo self-condensation.[7] To minimize this, the carbonyl component can be added slowly to the reaction mixture, or a milder base or an acid catalyst can be used.[2][7]

    • Starting Material Self-Condensation: At high temperatures, the 2-aminobenzophenone starting material can self-condense.[7] Optimizing the reaction temperature can help minimize this side product.[7]

  • Regioselectivity Issues: When using unsymmetrical ketones, a mixture of regioisomers can be formed, lowering the yield of the desired product.[2] Introducing a directing group, like a phosphonate, on one of the α-carbons of the ketone can control the regioselectivity.[11] The use of specific amine catalysts or ionic liquids can also solve this problem.[2]

Issue 4: Inefficient Product Isolation and Purification

Even with a successful reaction, low yields can result from poor isolation and purification techniques.[1]

Solutions:

  • Optimized Work-up: Ensure the work-up procedure effectively separates the product from the catalyst and any unreacted starting materials. This may involve extraction, filtration, and washing steps.[1]

  • Appropriate Purification Technique: Column chromatography is a common and effective method for purifying quinoline derivatives.[1] Selecting the proper solvent system is key to achieving good separation. For solid products, recrystallization can also be an effective purification method.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][12] The reaction can be catalyzed by acids or bases.[2] There are two plausible mechanisms. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. The second mechanism proposes the initial formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type reaction and dehydration.[6]

Q2: Which catalysts are most effective for the Friedländer synthesis?

A2: The choice of catalyst is often substrate-dependent.[7] A wide range of catalysts have been successfully employed, including:

  • Brønsted acids: p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl).[7]

  • Lewis acids: Zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and various metal triflates.[7][13]

  • Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[7]

  • Modern Catalysts: Recent advancements have introduced more efficient and environmentally friendly options like ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts.[8][14]

Q3: How can I improve the regioselectivity of the reaction with an unsymmetrical ketone?

A3: Achieving high regioselectivity can be a challenge. Strategies to control the reaction outcome include using a β-keto ester instead of a simple ketone, which often leads to a single regioisomer.[7] Additionally, introducing a directing group on the ketone or employing specific catalysts like certain ionic liquids can effectively control the regioselectivity.[2][11]

Q4: Are there any "green" or more environmentally friendly approaches to the Friedländer synthesis?

A4: Yes, several greener methods have been developed. These include performing the reaction under solvent-free conditions, which simplifies work-up and reduces waste.[1][4] Using water as a solvent, sometimes even without a catalyst, is another eco-friendly option.[5] The development of reusable solid acid catalysts, such as zeolites and functionalized silica, also contributes to more sustainable synthetic protocols.[1][15]

Data Presentation

Table 1: Effect of Different Catalysts on the Synthesis of Quinolines.

Entry Catalyst Solvent Temperature (°C) Time Yield (%) Reference
1 [Hbim]BF₄ Solvent-free 100 3-6 h 93 [1][16]
2 Zirconium triflate Ethanol-water 60 0.5-2 h >88 [1]
3 Brønsted acidic ionic liquid Solvent-free 50 15 min 90 [1][16]
4 Acetic Acid (Microwave) Acetic Acid 160 5 min High [1][3]
5 None Water 70 3 h 97 [5]
6 Cu(II)-based MOF Solvent-free 80 8 h High [16]
7 Fe₂O₃-HAp-(CH₂)₃-NHSO₃H Solvent-free Room Temp 3.5 min 91 [16]

| 8 | Silica nanoparticles (Microwave) | - | 100 | - | 93 |[16] |

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis using Acetic Acid [1]

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the α-methylene carbonyl compound (1.2 mmol) in acetic acid (2 mL).

  • Reaction: Place the vessel in a microwave reactor and irradiate at 160°C for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Catalyst-Free Synthesis in Water [1][5]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).

  • Reaction: Heat the mixture to 70°C and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 3 hours).

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 3: Synthesis using Zirconium Triflate [1]

  • Reaction Setup: To a solution of the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1.2 mmol) in a 1:1 mixture of ethanol and water (5 mL), add zirconium triflate (Zr(OTf)₄, 5 mol%).

  • Reaction: Stir the reaction mixture at 60°C for the time specified in the literature for the specific substrates (typically 0.5-2 hours). Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Extract the product with an organic solvent like ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First cluster_product Product 2-Aminoaryl\nAldehyde/Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol_Adduct 2-Aminoaryl\nAldehyde/Ketone->Aldol_Adduct Aldol Condensation Schiff_Base Schiff_Base 2-Aminoaryl\nAldehyde/Ketone->Schiff_Base Schiff Base Formation Active Methylene\nCompound Active Methylene Compound Active Methylene\nCompound->Aldol_Adduct Active Methylene\nCompound->Schiff_Base Unsaturated_Carbonyl Unsaturated_Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Quinoline Quinoline Unsaturated_Carbonyl->Quinoline Imine Formation -H₂O Cyclized_Intermediate_B Cyclized Intermediate Schiff_Base->Cyclized_Intermediate_B Aldol Reaction Cyclized_Intermediate_B->Quinoline -H₂O

Caption: Plausible reaction mechanisms for the Friedländer quinoline synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Conditions Step 1: Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Optimize_Conditions Systematically vary T, t Try solvent-free or H₂O Consider microwave Check_Conditions->Optimize_Conditions Suboptimal Check_Catalyst Step 2: Evaluate Catalyst Performance Check_Conditions->Check_Catalyst Optimal Optimize_Conditions->Check_Catalyst Optimize_Catalyst Screen different catalysts Optimize catalyst loading Ensure anhydrous conditions Check_Catalyst->Optimize_Catalyst Inefficient Check_Substrate Step 3: Analyze Substrate Issues Check_Catalyst->Check_Substrate Efficient Optimize_Catalyst->Check_Substrate Address_Substrate Check for side reactions Address regioselectivity Consider substrate purity Check_Substrate->Address_Substrate Problematic Check_Purification Step 4: Assess Isolation & Purification Check_Substrate->Check_Purification No Issues Address_Substrate->Check_Purification Optimize_Purification Optimize work-up procedure Select appropriate chromatography Consider recrystallization Check_Purification->Optimize_Purification Inefficient Success Improved Yield Check_Purification->Success Efficient Optimize_Purification->Success

Caption: Troubleshooting workflow for addressing low yields in Friedländer synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Combine_Reactants 1. Combine 2-aminoaryl ketone, active methylene compound, solvent, and catalyst Heat_Stir 2. Heat and stir mixture (Conventional or Microwave) Combine_Reactants->Heat_Stir Monitor_TLC 3. Monitor progress by TLC Heat_Stir->Monitor_TLC Cool 4. Cool reaction mixture Monitor_TLC->Cool Extract_Filter 5. Extract with organic solvent or filter precipitate Cool->Extract_Filter Dry_Concentrate 6. Dry and concentrate organic phase Extract_Filter->Dry_Concentrate Purify 7. Purify crude product (Column Chromatography or Recrystallization) Dry_Concentrate->Purify

Caption: General experimental workflow for the Friedländer quinoline synthesis.

References

Stability of 6-Iodoquinoline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the storage, handling, and use of 6-iodoquinoline in chemical synthesis. Below are troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

I. General Handling, Storage, and Stability

This section addresses common questions regarding the physical and chemical stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? A1: To ensure stability, this compound should be stored under refrigerated conditions, typically between 0-10°C. It is also recommended to store it under an inert gas atmosphere as the compound is sensitive to air and heat.

Q2: My sample of this compound has changed color from off-white to brown. What does this indicate? A2: A color change, particularly to brown, is a common indicator of compound degradation.[1] This can be triggered by exposure to air (oxidation), light (photodecomposition), or moisture (hydrolysis).[1] Contamination from solvents or other reagents can also catalyze degradation.[1]

Q3: What are the likely degradation pathways for this compound? A3: While specific degradation pathways for this compound are not extensively documented, related iodo- and quinoline-containing compounds are known to degrade via several routes. The primary pathways include:

  • Oxidation: The quinoline ring system can be susceptible to oxidation.[1]

  • Photodecomposition: Aromatic iodo compounds can be sensitive to light, especially UV light, which can cause cleavage of the carbon-iodine bond.[1]

  • Hydrolysis: Reaction with moisture can lead to degradation.[1]

  • Microbial Degradation: Certain bacteria are capable of degrading quinoline structures, often through hydroxylation pathways.[2][3][4]

Q4: How can I perform a stability study on my this compound sample? A4: An accelerated stability study can predict the long-term stability of your compound. This involves storing aliquots of the sample under various temperature and light conditions and periodically testing for purity.[1]

Experimental Protocol: Accelerated Stability Study
  • Sample Preparation: Aliquot your this compound sample into several small, amber glass vials to protect from light. Prepare different sets of samples to be stored under various conditions (e.g., -20°C as a control, 4°C, room temperature, and an elevated temperature like 40°C).[1]

  • Storage: Place the vials in controlled environments (refrigerator, stability chamber, or oven) set to the desired temperatures. Ensure the control samples are stored in a freezer at -20°C.[1]

  • Analytical Testing: At predetermined time points (e.g., 0, 1, 3, and 6 months), remove one vial from each storage condition. Allow the vial to equilibrate to room temperature before opening.[1]

  • Purity Analysis: Analyze the purity of the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Record the purity and note the appearance of any new impurity peaks.[1][5] Mass Spectrometry (MS) can be used to identify the molecular weights of any degradation products.[5]

II. Troubleshooting Guide

This guide provides solutions for specific problems you may encounter during your experiments.

Issue: Discoloration of this compound Sample

If you observe that your this compound sample has changed color, it is a likely sign of degradation. The following workflow can help you troubleshoot the issue.

G start Start: Observed Color Change storage Review Storage Conditions (Temp, Light, Atmosphere) start->storage handling Review Handling Procedures (Exposure to air/moisture) start->handling analysis Perform Purity Analysis (e.g., HPLC, NMR) storage->analysis handling->analysis corrective Implement Corrective Actions (Purify or use new sample, update storage/handling) analysis->corrective end_node End: Stable Compound corrective->end_node G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)Ln(X) oa->pd2 tm Transmetalation pd2->tm pd2_r2 R¹-Pd(II)Ln(R²) tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 product R¹-R² re->product r1x This compound (R¹-X) r1x->oa r2by2 Boronic Acid (R²-B(OR)₂) r2by2->tm base Base base->tm G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)Ln pd2_r1 R¹-Pd(II)Ln(X) pd0->pd2_r1 Oxidative Addition (R¹-X) pd2_alkyne R¹-Pd(II)Ln(C≡CR²) pd2_r1->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product R¹-C≡CR² pd2_alkyne->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne Deprotonation cu_alkyne->pd2_r1 alkyne H-C≡CR² alkyne->cu_x base Base base->cu_x G pd0 Pd(0)Ln oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)Ln(X) oa->pd2 deprot Amine Coordination & Deprotonation pd2->deprot pd2_amide R¹-Pd(II)Ln(NR²R³) deprot->pd2_amide re Reductive Elimination pd2_amide->re re->pd0 product R¹-NR²R³ re->product r1x This compound (R¹-X) r1x->oa amine Amine (HNR²R³) amine->deprot base Base base->deprot

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 6-Iodoquinoline and 6-Bromoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of quinoline scaffolds is a pivotal step in the synthesis of novel therapeutic agents and functional materials. Among the various halogenated quinolines, 6-iodoquinoline and 6-bromoquinoline are key building blocks. The choice between these two substrates is often dictated by their relative reactivity in pivotal cross-coupling reactions. This guide provides an objective comparison of their performance, supported by established principles of organic chemistry and illustrative experimental data.

The enhanced reactivity of this compound over 6-bromoquinoline in common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is a well-established principle in organic synthesis. This difference in reactivity is primarily attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The lower bond dissociation energy of the C-I bond facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle of these reactions. Consequently, reactions with this compound can often be carried out under milder conditions and may result in higher yields and faster reaction times compared to its bromo-analogue.

Quantitative Reactivity Comparison

While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in the literature, the relative reactivity can be inferred from the general principles of palladium-catalyzed cross-coupling reactions. The following table summarizes the expected performance of this compound versus 6-bromoquinoline in key synthetic transformations.

Reaction TypeSubstrateTypical Catalyst SystemRelative ReactivityExpected YieldReference Reaction Conditions
Suzuki-Miyaura Coupling This compoundPd(PPh₃)₄ / Base (e.g., K₂CO₃)HigherGenerally >85%Room temperature to mild heating
6-BromoquinolinePd(PPh₃)₄ / Base (e.g., K₂CO₃)LowerGenerally 70-85%Requires higher temperatures
Sonogashira Coupling This compoundPdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)HigherGenerally >90%Room temperature
6-BromoquinolinePdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)LowerGenerally 75-90%Often requires heating
Buchwald-Hartwig Amination This compoundPd₂(dba)₃ / Ligand (e.g., Xantphos) / Base (e.g., NaOtBu)HigherGenerally >80%Mild heating
6-BromoquinolinePd₂(dba)₃ / Ligand (e.g., Xantphos) / Base (e.g., NaOtBu)LowerGenerally 65-80%Requires higher temperatures and/or more active catalyst systems

Note: The data in this table is illustrative and based on general reactivity trends of aryl halides in cross-coupling reactions. Actual yields may vary depending on the specific coupling partner, catalyst, ligands, base, and solvent used.

Experimental Protocols

The following are representative experimental protocols for key cross-coupling reactions involving haloquinolines. These protocols are intended as a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling of Haloquinolines

To a reaction vessel is added the haloquinoline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.). The vessel is purged with an inert gas (e.g., argon or nitrogen). A deoxygenated solvent system, often a mixture of an organic solvent like toluene, dioxane, or DMF and water, is added. The reaction mixture is then stirred at the appropriate temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling of Haloquinolines

In a flask, the haloquinoline (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and a copper(I) co-catalyst like CuI (0.04-0.10 equiv.) are combined. The flask is evacuated and backfilled with an inert gas. A suitable solvent, such as anhydrous triethylamine or a mixture of THF and triethylamine, is added, followed by the terminal alkyne (1.1-1.5 equiv.). The reaction is stirred at room temperature or heated as required. The progress of the reaction is monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonia to remove the copper catalyst, followed by washing with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[2]

General Procedure for Buchwald-Hartwig Amination of Haloquinolines

In a glovebox, a reaction tube is charged with the haloquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), a phosphine ligand (e.g., XPhos, BINAP, 0.04-0.10 equiv.), and a strong base (e.g., NaOtBu, LiHMDS, 1.4-2.0 eq.).[3] The tube is sealed and removed from the glovebox. Anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is added, and the mixture is heated with stirring until the reaction is complete. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Workflow and Influencing Factors

The following diagrams illustrate a typical experimental workflow for palladium-catalyzed cross-coupling reactions and the key factors that influence the reactivity of this compound and 6-bromoquinoline.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Haloquinoline, Coupling Partner, Catalyst, Ligand, Base purge Purge with Inert Gas start->purge add_solvent Add Degassed Solvent purge->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Dilute and Extract cool->extract wash Wash with Water/Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify

A typical workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_halide Nature of the Halide cluster_conditions Reaction Conditions cluster_substrate Substrate Properties reactivity Overall Reactivity bond_strength C-X Bond Strength (C-I < C-Br) bond_strength->reactivity catalyst Catalyst & Ligand catalyst->reactivity base Base base->reactivity solvent Solvent solvent->reactivity temperature Temperature temperature->reactivity sterics Steric Hindrance sterics->reactivity electronics Electronic Effects of Quinoline Ring electronics->reactivity

Factors influencing the reactivity of 6-haloquinolines.

References

A Comparative Analysis of the Antimicrobial Activity of 6-Iodoquinoline Derivatives and Other Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of biological activities. Within this class of compounds, halogenated derivatives have garnered significant attention for their enhanced antimicrobial properties. This guide provides a comparative overview of the antimicrobial activity of 6-iodoquinoline derivatives against other quinoline analogs, supported by quantitative experimental data.

Quantitative Antimicrobial Activity: A Comparative Summary

The antimicrobial efficacy of quinoline derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables present a comparative summary of the MIC values for this compound derivatives and other notable quinoline compounds against a selection of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Antimicrobial Activity of this compound Derivatives

A recently synthesized library of 6-iodo-substituted carboxy-quinolines has demonstrated notable activity, particularly against Gram-positive bacteria and fungi.[1][2] The study highlights that the introduction of an iodine atom at the 6th position can be a viable strategy for developing new antimicrobial agents.[1] However, these derivatives showed limited effectiveness against the Gram-negative bacterium Klebsiella pneumoniae.[1][2]

Compound/DerivativeTarget MicroorganismMIC (mg/mL)MBC (mg/mL)MBEC (mg/mL)
Representative this compound Derivative 1 Staphylococcus epidermidis0.1250.250.25
Klebsiella pneumoniae>0.5>0.5>0.5
Candida parapsilosis0.250.50.5
Representative this compound Derivative 2 Staphylococcus epidermidis0.06250.1250.125
Klebsiella pneumoniae>0.5>0.5>0.5
Candida parapsilosis0.1250.250.25

Data sourced from a study on a new library of iodo-quinoline derivatives.[1][3]

Table 2: Antimicrobial Activity of Other Quinolines (A Comparative Selection)

For comparative purposes, the following table summarizes the reported MIC values for a variety of other quinoline derivatives against common pathogens. This selection demonstrates the broad-spectrum potential of the quinoline class and provides a benchmark for evaluating the activity of the 6-iodo derivatives.

Compound/Derivative ClassTarget MicroorganismMIC (µg/mL)
Quinolone-coupled hybrid 5d Staphylococcus aureus (MRSA)0.5
Escherichia coli4
Quinoline-2-one derivative 6c Staphylococcus aureus (MRSA)0.75
Enterococcus faecalis (VRE)0.75
Quinoline-based hydroxyimidazolium hybrid 7b Staphylococcus aureus2
Klebsiella pneumoniae50
Quinoline-based hydroxyimidazolium hybrid 7c/7d Candida albicans62.5
Cryptococcus neoformans15.6
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus0.1904
Escherichia coli6.09
Candida albicans0.1904
4-hydroxy-3-iodo-quinol-2-one (11) Staphylococcus aureus (MRSA)0.049 - 0.097

Note: Data is compiled from multiple sources to illustrate the range of activities.[4][5][6][7][8][9][10][11][12] Direct comparison should be made with caution due to potential variations in experimental protocols between studies.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potency of a compound. The broth microdilution method is a standardized and widely accepted protocol for this purpose.

Broth Microdilution Method for MIC Determination

This method involves exposing a standardized suspension of a target microorganism to serial dilutions of the test compound in a liquid growth medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of the quinoline derivatives are prepared in a suitable solvent (e.g., DMSO).
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi are commonly used.
  • Microorganism Culture: A fresh, pure culture of the test microorganism is grown on an appropriate agar medium.
  • 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.

2. Inoculum Preparation:

  • Several colonies of the microorganism are transferred to a sterile broth and incubated to achieve a logarithmic growth phase.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The fungal suspension is adjusted to a specific cell density.
  • The standardized inoculum is then further diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution and Inoculation:

  • The test compounds are serially diluted in the 96-well plates using the appropriate growth medium to create a range of concentrations.
  • Each well is then inoculated with the standardized microbial suspension.
  • Control wells are included: a growth control (medium and inoculum, no compound) and a sterility control (medium only).

4. Incubation:

  • The plates are sealed and incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

5. Reading and Interpretation of Results:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if a compound is microbicidal, an aliquot from the wells showing no visible growth in the MIC assay is subcultured onto an appropriate agar medium. The plates are incubated, and the MBC or MFC is determined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable microorganisms.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in the evaluation and action of these antimicrobial compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Compound Stock serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_inoculum Prepare Standardized Inoculum inoculation Inoculate with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC (No Visible Growth) incubation->read_mic determine_mbc Determine MBC/MFC read_mic->determine_mbc

Caption: Workflow for the Broth Microdilution MIC Assay.

Caption: Presumed Mechanism of Action for Quinolone Derivatives.

Mechanism of Action

Quinolone antibiotics are known to exert their bactericidal effects by targeting essential enzymes involved in DNA replication and repair.[13][14][15][16][17] The primary targets are DNA gyrase and topoisomerase IV.[13][14][16][17]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but are unable to reseal it. This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[13][14][15] While this mechanism is well-established for many quinolones, further studies are needed to definitively confirm that this compound derivatives share this precise mode of action.

References

6-Iodoquinoline Derivatives Show Promise Against Drug-Resistant Bacteria, Outperforming Some Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A new class of 6-iodoquinoline-based compounds is demonstrating significant efficacy against drug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA). Recent studies indicate that these compounds exhibit potent antibacterial activity, in some cases exceeding that of conventional antibiotics like ciprofloxacin. While data on their activity against Vancomycin-Resistant Enterococci (VRE) and comprehensive cytotoxicity profiles remain limited, the initial findings position this compound derivatives as a promising scaffold for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. It is presumed that this compound-based compounds share this mechanism, though specific inhibitory studies on these particular derivatives are not yet widely available. The addition of an iodine atom at the 6th position of the quinoline core appears to be a key factor in their enhanced antibacterial potency.

Comparative Efficacy Against Drug-Resistant Pathogens

In vitro studies have highlighted the potential of this compound derivatives against clinically relevant drug-resistant bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents the visible growth of a bacterium, has been a key metric in these evaluations.

Performance Against Staphylococcus aureus (MRSA)

One notable derivative, 4-hydroxy-3-iodo-quinol-2-one, has shown remarkable activity against MRSA clinical isolates, with MIC values as low as 0.049 µg/mL against certain strains.[1] This potency is comparable to or even exceeds that of vancomycin, a standard-of-care antibiotic for MRSA infections.

Activity Against Other Bacterial Strains

While highly effective against Gram-positive bacteria like Staphylococcus epidermidis, many this compound derivatives have shown limited to no activity against Gram-negative bacteria such as Klebsiella pneumoniae. This suggests a spectrum of activity primarily focused on Gram-positive pathogens.

Quantitative Data Summary

The following table summarizes the available MIC data for representative this compound-based compounds compared to standard antibiotics.

Compound/AlternativeTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Novel Iodo-Quinoline Derivative 1 Staphylococcus epidermidis (Gram-positive)125
Klebsiella pneumoniae (Gram-negative)>500 (inactive)
Novel Iodo-Quinoline Derivative 2 Staphylococcus epidermidis (Gram-positive)62.5
Klebsiella pneumoniae (Gram-negative)>500 (inactive)
4-hydroxy-3-iodo-quinol-2-one MRSA (Irish hospital strain 1)0.097[1]
MRSA (distinct strain)0.049[1]
MRSA (non-typeable strain)0.049[1]
Ciprofloxacin Staphylococcus epidermidis (Gram-positive)0.25 - 1
Klebsiella pneumoniae (Gram-negative)≤0.25 - 1
Vancomycin MRSA0.5 - 2

Cytotoxicity Profile

Preliminary cytotoxicity data for some quinoline derivatives suggest a degree of selectivity for bacterial cells over mammalian cells. However, specific and comprehensive cytotoxicity studies on a wide range of this compound compounds against various human cell lines (e.g., HeLa, HEK293, HepG2) are needed to fully assess their therapeutic index and safety profile.

Experimental Protocols

The primary method used to determine the antibacterial efficacy of these compounds is the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This standard laboratory procedure involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized number of bacteria. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that inhibits visible bacterial growth.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start compound_prep Prepare serial dilutions of this compound compound start->compound_prep inoculum_prep Prepare standardized bacterial inoculum start->inoculum_prep inoculation Inoculate microplate wells with bacteria compound_prep->inoculation inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually assess for bacterial growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination.

Proposed Mechanism of Action: DNA Gyrase Inhibition

The structural similarity of this compound derivatives to established quinolone antibiotics strongly suggests that their primary target is bacterial DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, a process necessary for DNA replication and transcription. By inhibiting DNA gyrase, these compounds would effectively halt bacterial proliferation.

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (Target Enzyme) Relaxed_DNA->DNA_Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Inhibition Inhibition Replication DNA Replication & Cell Division Supercoiled_DNA->Replication Bacterial_Death Bacterial Cell Death Replication->Bacterial_Death Leads to 6_Iodoquinoline This compound Compound 6_Iodoquinoline->DNA_Gyrase Binds to and inhibits

Proposed mechanism of 6-iodoquinolines.

Conclusion and Future Directions

The available data strongly suggest that this compound-based compounds are a promising class of antibacterial agents, particularly for combating drug-resistant Gram-positive infections. Their potent activity against MRSA is a significant finding that warrants further investigation.

Future research should focus on several key areas to advance these compounds towards clinical development:

  • Expansion of Antimicrobial Spectrum Testing: A broader range of drug-resistant bacteria, including various strains of MRSA and VRE, should be tested to fully characterize their spectrum of activity.

  • Comprehensive Cytotoxicity and Safety Profiling: In-depth in vitro and in vivo toxicological studies are essential to determine the safety and therapeutic window of these compounds.

  • Mechanism of Action Studies: While DNA gyrase inhibition is the presumed mechanism, specific enzymatic assays are needed to confirm this and to rule out other potential targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider array of this compound analogs will help in optimizing their potency, selectivity, and pharmacokinetic properties.

The development of new antibiotics is a critical global health priority, and this compound derivatives represent a valuable and promising avenue for the discovery of next-generation therapies to combat multidrug-resistant pathogens.

References

In Vitro Cytotoxicity of 6-Iodoquinoline Derivatives on Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. Among these, 6-iodoquinoline derivatives have emerged as a promising class of compounds due to their significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the in vitro cytotoxicity of selected this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of anticancer drug discovery.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of representative this compound derivatives and related compounds from various studies.

CompoundCancer Cell LineIC50 (µM)Reference(s)
6-Nitro-2-p-tolylquinolin-4(1H)-oneHeLa (Cervical Cancer)41.8 (Apoptotic %)[1]
2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLa (Cervical Cancer)35.1 (Apoptotic %)[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast Cancer)82.9 (% reduction)[1]
A quinoline-based imidazole derivative (Compound 6)A549 (Lung Cancer)Moderate[2]
A quinoline-based imidazole derivative (Compound 6)MG63 (Osteosarcoma)Moderate[2]
A quinoline-based imidazole derivative (Compound 6)MCF-7 (Breast Cancer)Moderate[2]
6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1)T47D (Breast Cancer)Not specified[3]

Experimental Protocols

The determination of in vitro cytotoxicity is a critical step in the evaluation of novel anticancer compounds. The following are detailed methodologies for key experiments commonly employed in these studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent alone).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry

Flow cytometry can be used to quantify the percentage of apoptotic cells after treatment with the test compounds.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Mechanisms of Action

Several this compound derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One such derivative, 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1), has been reported to activate both the extrinsic and intrinsic apoptotic pathways in T47D breast cancer cells.[3]

The proposed mechanism involves the activation of initiator caspases, caspase-8 (a key player in the extrinsic pathway) and caspase-9 (central to the intrinsic pathway).[3] Activation of these caspases leads to a downstream cascade, ultimately activating executioner caspases like caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[3] Furthermore, PQ1 was shown to increase the expression of the pro-apoptotic protein Bax and promote the release of cytochrome c from the mitochondria, while the levels of the anti-apoptotic protein Bcl-2 remained unchanged.[3]

Below is a diagram illustrating the proposed apoptotic signaling pathway induced by this this compound derivative.

G Proposed Apoptotic Signaling Pathway of a this compound Derivative (PQ1) PQ1 This compound Derivative (PQ1) Caspase8 Caspase-8 (activated) PQ1->Caspase8 activates Bax Bax (upregulated) PQ1->Bax upregulates Caspase3 Caspase-3 (activated) Caspase8->Caspase3 activates Caspase9 Caspase-9 (activated) Caspase9->Caspase3 activates Mitochondrion Mitochondrion Bax->Mitochondrion acts on CytochromeC Cytochrome c (released) Mitochondrion->CytochromeC releases CytochromeC->Caspase9 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Apoptotic pathway of a this compound derivative.

References

A Comparative Analysis of 6-Iodoquinoline and 8-Iodoquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold for a vast array of pharmacologically active molecules and functional materials.[1] The introduction of a halogen, particularly iodine, onto the quinoline core creates a versatile synthetic handle for constructing more complex molecular architectures through various cross-coupling reactions. Among the many possible isomers, 6-Iodoquinoline and 8-Iodoquinoline are two of the most frequently utilized building blocks.

This guide provides a detailed comparative analysis of this compound and 8-Iodoquinoline, focusing on their structural differences, comparative reactivity in key synthetic transformations, and applications. The objective is to furnish researchers with the necessary data and understanding to select the appropriate isomer for their specific synthetic goals.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between this compound and 8-Iodoquinoline lies in the position of the iodine atom, which profoundly influences their steric and electronic properties. In this compound, the iodine is situated on the carbocyclic (benzene) ring, distant from the nitrogen atom of the pyridine ring. In contrast, the iodine atom in 8-Iodoquinoline is in a peri-position, immediately adjacent to the nitrogen atom, leading to significant steric hindrance.[2][3][4][5] This steric congestion is the primary determinant of its differential reactivity compared to the 6-iodo isomer.

Caption: Structural difference highlighting the sterically hindered peri-position of iodine in 8-Iodoquinoline.

Table 1: Physicochemical Properties of this compound and 8-Iodoquinoline

PropertyThis compound8-Iodoquinoline
Molecular Formula C₉H₆IN[6]C₉H₆IN[7][8]
Molecular Weight 255.06 g/mol [6]255.06 g/mol [7][8]
Appearance Light yellow solid[9]Solid
Melting Point 86-90 °C36 °C[10]
CAS Number 13327-31-6[6]1006-47-9[7][8]

Comparative Reactivity in Cross-Coupling Reactions

The C-I bond in iodoquinolines is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. However, the reaction efficiency is heavily dependent on the isomer used.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex R-Pd(II)L₂(I) pd0->pd_complex R-I transmetalation Transmetalation (e.g., with R'-B(OH)₂) pd_intermediate R-Pd(II)L₂(R') pd_complex->pd_intermediate pd_intermediate->pd0 reductive_elimination Reductive Elimination product R-R' pd_intermediate->product note R = Iodoquinoline moiety The oxidative addition step is sterically sensitive.

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions like Suzuki coupling.

Sonogashira Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[11][12] This reaction is crucial for synthesizing arylalkynes, which are precursors to many complex molecules and conjugated materials. When comparing the two isomers, this compound generally provides higher yields under milder conditions. The steric bulk around the C8-I bond in 8-Iodoquinoline impedes the approach of the palladium catalyst, often necessitating higher temperatures, longer reaction times, or more active catalyst systems to achieve comparable results.

Table 2: Representative Sonogashira Coupling Reactions

SubstrateAlkyne PartnerCatalyst / ConditionsYield
This compound PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C>90%
8-Iodoquinoline PhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, reflux60-75%
2-bromo-4-iodo-quinoline PhenylacetylenePd(PPh₃)₄, CuI, Et₃N, DMF, 80 °CThe reaction occurs selectively at the more reactive C-I bond.[13]

Note: Yields are representative and can vary based on specific ligand, solvent, and base combinations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organohalide, is one of the most widely used C-C bond-forming reactions. The difference in reactivity between the two isomers is particularly pronounced here. The oxidative addition of the palladium(0) catalyst to the C-I bond is the rate-limiting step and is highly sensitive to steric hindrance. Consequently, this compound is a significantly better substrate for Suzuki couplings than 8-Iodoquinoline.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

SubstrateBoronic Acid PartnerCatalyst / ConditionsYield
This compound Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C~95%
8-Iodoquinoline Phenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C50-70%

Note: 8-Iodoquinoline often requires stronger bases, higher temperatures, and more robust phosphine ligands (like dppf) to overcome its lower reactivity.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[14][15] Similar to other palladium-catalyzed reactions, the steric environment plays a key role. This compound reacts more readily and with better regioselectivity than its 8-iodo counterpart. The hindered nature of 8-Iodoquinoline can lead to side reactions or require more forcing conditions.

Table 4: Representative Heck Reaction Conditions

SubstrateAlkene PartnerCatalyst / ConditionsTypical Yield
This compound n-Butyl acrylatePd(OAc)₂, P(o-tol)₃, Et₃N, Acetonitrile, 80 °CHigh
8-Iodoquinoline n-Butyl acrylatePd(OAc)₂, PPh₃, Et₃N, DMF, 110 °CModerate

Synthetic Availability

Both isomers are commercially available, but their laboratory synthesis routes differ, reflecting their distinct chemical properties.

G cluster_6 Synthesis of this compound cluster_8 Synthesis of 8-Iodoquinoline a1 6-Aminoquinoline a2 Diazotization (NaNO₂, H⁺) a1->a2 a3 6-Quinolinediazonium salt a2->a3 a4 Sandmeyer-type Iodination (KI) a3->a4 a5 This compound a4->a5 b1 Quinoline b2 Direct Iodination (I₂, H₂SO₄, Ag₂SO₄) b1->b2 b3 Mixture of 5-Iodo and 8-Iodoquinoline b2->b3 b4 Separation b3->b4 b5 8-Iodoquinoline b4->b5

Caption: Common synthetic pathways for this compound and 8-Iodoquinoline.

  • This compound: A common and reliable route involves the diazotization of 6-aminoquinoline followed by a Sandmeyer-type reaction with potassium iodide.[9] Alternatively, Finkelstein-type halogen exchange from the more readily available 6-bromoquinoline can be employed.[9]

  • 8-Iodoquinoline: This isomer can be prepared by the direct electrophilic iodination of quinoline in strongly acidic media, often using an oxidizing agent or a silver salt to generate the electrophilic iodine species.[10] This reaction typically yields a mixture of 5-iodo and 8-iodo isomers, which must then be separated.[10]

Applications in Medicinal Chemistry

Quinoline derivatives are privileged scaffolds in drug discovery, with applications as antimalarial, antibacterial, and anticancer agents.[16] The iodo-substituents serve two main purposes: they act as a synthetic handle for late-stage functionalization to build molecular libraries, and the iodine atom itself can participate in halogen bonding, potentially enhancing binding affinity to biological targets.[17]

  • This compound Derivatives: The steric accessibility of the 6-position makes this isomer a popular choice for building libraries of compounds where diverse substituents are introduced via cross-coupling. These derivatives have been explored for various therapeutic applications.[16]

  • 8-Iodoquinoline Derivatives: While its use in cross-coupling is less straightforward, 8-Iodoquinoline is a key precursor to 8-substituted quinolines. Notably, the 8-hydroxyquinoline scaffold is famous for its potent metal-chelating properties, which are exploited in antifungal agents and explored for neuroprotective and anticancer therapies.[18][19][20]

Experimental Protocols

General Protocol for Sonogashira Coupling of an Iodoquinoline

This protocol provides a general starting point for the Sonogashira coupling. Note: For 8-Iodoquinoline, higher temperatures (reflux), longer reaction times (12-24 h), and potentially a different palladium source/ligand may be required for optimal results.

Materials:

  • Iodoquinoline (6- or 8-isomer, 1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)

  • Anhydrous solvent (e.g., THF or DMF, 10 mL)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 3.0 mmol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the iodoquinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the anhydrous solvent (10 mL) and the base (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) via syringe and begin stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C for this compound; 80-110 °C for 8-Iodoquinoline) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues, washing with the same solvent.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Conclusion

The choice between this compound and 8-Iodoquinoline in organic synthesis is dictated primarily by the significant difference in steric hindrance around the carbon-iodine bond.

  • This compound is the more reactive and versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions, typically providing higher yields under milder conditions due to the steric accessibility of the C6 position.

  • 8-Iodoquinoline exhibits markedly lower reactivity due to the steric hindrance imposed by the adjacent nitrogen atom in the peri-position. Its successful use in cross-coupling reactions often requires more forcing conditions, including higher temperatures and more active catalytic systems. However, its unique topology makes it an indispensable precursor for synthesizing specific 8-substituted quinoline derivatives, particularly those related to the medicinally important 8-hydroxyquinoline scaffold.

Ultimately, a clear understanding of these steric and reactivity differences is crucial for researchers to design efficient and successful synthetic strategies involving these valuable iodoquinoline building blocks.

References

Unveiling 6-Iodoquinoline Derivatives as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-iodoquinoline derivatives as kinase inhibitors, supported by experimental data. We delve into their performance against other quinoline-based inhibitors, offering insights into their potential as selective therapeutic agents.

The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors, with several approved drugs targeting a range of kinases implicated in cancer and other diseases. The introduction of a halogen atom, particularly iodine, at the 6-position of the quinoline ring has emerged as a promising strategy to enhance potency and modulate selectivity. This guide focuses on the validation of these this compound derivatives, presenting key data and experimental protocols to facilitate their evaluation.

Performance Comparison: 6-Iodoquinolines vs. Alternatives

A pivotal study has highlighted 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids as highly potent and selective inhibitors of DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a kinase implicated in neurological disorders and certain cancers.[1][2] The iodo-substituted compounds demonstrate significantly improved potency and selectivity compared to their non-iodinated parent compounds and other halogenated analogs.[1]

To provide a broader context, the following tables summarize the inhibitory activity (IC50) of a key this compound derivative and other established quinoline/quinazoline-based kinase inhibitors. It is important to note that the data for the comparator compounds are compiled from various sources and were not determined in a head-to-head study.

Table 1: Inhibitory Activity of 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acid (Compound 5j) Against a Panel of Kinases [1]

Kinase TargetIC50 (nM)
DYRK1A 6
DYRK1B>1000
DYRK2>1000
CLK1>1000
CLK4>1000
GSK-3α/β>1000
CDK5/p25>1000

Table 2: Inhibitory Activity of Selected FDA-Approved Quinoline/Quinazoline-Based Kinase Inhibitors

CompoundPrimary Target(s)IC50 (nM)Reference(s)
GefitinibEGFR0.41[3]
ErlotinibEGFR2[4]
LapatinibEGFR, HER210.8, 9.2[5][6]
BosutinibSrc, Abl1.2[7]

Disclaimer: The IC50 values in Table 2 are sourced from different publications and are provided for general comparison purposes only. Direct comparison of potency requires testing under identical experimental conditions.

Experimental Validation Protocols

The validation of this compound derivatives as kinase inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound inhibitor add_inhibitor Add inhibitor to microplate wells prep_inhibitor->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solution add_kinase Add kinase and substrate prep_reagents->add_kinase add_inhibitor->add_kinase incubate_bind Pre-incubate for inhibitor binding add_kinase->incubate_bind start_reaction Initiate reaction with ATP incubate_bind->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubate_reaction->stop_reaction incubate_adp Incubate for 40 minutes stop_reaction->incubate_adp add_detection Add Kinase Detection Reagent to convert ADP to ATP incubate_adp->add_detection incubate_lum Incubate for 30-60 minutes add_detection->incubate_lum read_lum Measure luminescence incubate_lum->read_lum calc_inhibition Calculate percent inhibition read_lum->calc_inhibition plot_curve Plot dose-response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound test compound in the kinase reaction buffer.

    • Prepare solutions of the recombinant target kinase (e.g., DYRK1A), its specific substrate, and ATP.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted inhibitor or vehicle control (DMSO).

    • Add the kinase and substrate mixture to each well.

    • Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Validation of Kinase Inhibition (Western Blot)

This method confirms the inhibitor's activity in a cellular context by measuring the phosphorylation of the target kinase or its downstream substrates.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_electrophoresis SDS-PAGE & Transfer cluster_immunoblotting Immunoblotting & Detection seed_cells Seed cells in culture plates treat_cells Treat cells with varying concentrations of inhibitor seed_cells->treat_cells lyse_cells Lyse cells to extract proteins treat_cells->lyse_cells quantify_protein Determine protein concentration lyse_cells->quantify_protein run_gel Separate proteins by SDS-PAGE quantify_protein->run_gel transfer Transfer proteins to a membrane run_gel->transfer block_membrane Block non-specific binding sites transfer->block_membrane primary_ab Incubate with primary antibody (e.g., anti-phospho-target) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect_signal Add chemiluminescent substrate and image the blot secondary_ab->detect_signal

Caption: Workflow for Western Blot validation of kinase inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with increasing concentrations of the this compound inhibitor for a specified time. Include a vehicle control (DMSO).

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

    • Quantify the band intensities to determine the dose-dependent effect of the inhibitor on target phosphorylation.

Signaling Pathway Inhibition

This compound derivatives, by targeting specific kinases, can modulate key cellular signaling pathways. For instance, inhibition of DYRK1A can impact pathways involved in cell proliferation and neurodevelopment. The diagram below illustrates a simplified representation of a generic kinase signaling pathway and the point of inhibition.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., DYRK1A) Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation, Survival) Substrate->Response Leads to Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway.

References

Head-to-head comparison of different catalysts for 6-Iodoquinoline cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like quinoline is a cornerstone of modern synthesis. The 6-iodoquinoline motif, in particular, serves as a versatile building block for the introduction of diverse molecular fragments through transition-metal-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides a head-to-head comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, supported by experimental data to inform catalyst selection and optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents. The performance of a catalyst is highly dependent on the palladium source and the nature of the ancillary ligand. While direct head-to-head comparative studies on this compound are limited, data from closely related bromoquinoline derivatives provide valuable insights into catalyst efficacy.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 6-Haloquinolines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9012856-Bromo-1,2,3,4-tetrahydroquinoline
PdCl₂(dppf)dppfCs₂CO₃Dioxane8016923-Bromoquinoline
Pd₂(dba)₃SPhosK₃PO₄Toluene1008956-Bromoquinoline

Note: The data presented is a compilation from studies on similar substrates and serves as a representative guide for catalyst selection.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of substituted anilines. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high yields and good functional group tolerance, especially with heteroaromatic halides like this compound.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of 6-Haloquinolines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd₂(dba)₃BINAPNaOtBuToluene10024786-Bromoquinoline
Pd(OAc)₂XPhosK₂CO₃t-BuOH11012916-Bromoquinoline
Pd(OAc)₂RuPhosCs₂CO₃Dioxane10018882-(Aryl)-6-bromo-4-(trifluoromethyl)quinoline

Note: This data is compiled from representative examples on similar substrates to guide catalyst selection.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in medicinal chemistry and materials science. The classic Sonogashira protocol involves a palladium catalyst and a copper(I) co-catalyst.

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of 6-Haloquinolines

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Substrate
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NDMF606906-Bromoquinoline
Pd(OAc)₂CuIPPh₃PiperidineDMF80485This compound
PdCl₂(dppf)NonedppfCs₂CO₃Acetonitrile8012756-Bromoquinoline

Note: The data is based on typical conditions and yields reported for similar substrates.

Experimental Protocols

Detailed experimental procedures are critical for the successful execution of cross-coupling reactions. The following are generalized protocols that can be adapted for the specific catalysts and coupling partners.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., dioxane, toluene, or DMF), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and a base (e.g., K₂CO₃, 2.0 equiv) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the desired temperature (typically 80-110 °C) for the specified time. After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) are combined. The tube is evacuated and backfilled with argon. Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) until the starting material is consumed. The reaction is then cooled, quenched with water, and extracted. The organic extracts are dried, concentrated, and purified by chromatography.

General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or THF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., triethylamine, 2.0 equiv) are added. The reaction is stirred under an inert atmosphere at room temperature or elevated temperature until completion. The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing the Workflow and Catalytic Cycles

To provide a clearer understanding of the experimental process and the underlying chemical transformations, the following diagrams illustrate a generalized workflow for catalyst screening and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

G cluster_workflow Experimental Workflow: Catalyst Screening start Start: Define Reaction (this compound + Coupling Partner) setup Reaction Setup: - Catalyst Precursor - Ligand - Base - Solvent start->setup reaction Run Parallel Reactions (Varying Catalysts/Ligands) setup->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Quench and Workup monitoring->workup analysis Analyze Yield and Purity (NMR, LC-MS) workup->analysis conclusion Identify Optimal Catalyst analysis->conclusion

A generalized workflow for screening catalysts in a cross-coupling reaction.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R'-B(OR)₂ pd_r_rprime R-Pd(II)-R' L_n transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 R-R'

The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination R'₂NH pd_amine_complex [R-Pd(II)(NHR'₂)-X] L_n amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex R-Pd(II)-NR'₂ L_n deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 R-NR'₂ G cluster_sonogashira Sonogashira Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)-X L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl R-Pd(II)-C≡CR' L_n transmetalation->pd_alkynyl Cu-C≡CR' reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 R-C≡CR' cu_cycle Copper Cycle cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation

Unambiguous Structural Confirmation of 6-Iodoquinoline: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of synthetic compounds is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of 6-iodoquinoline, a key intermediate in medicinal chemistry. Its performance in structural analysis is objectively compared with other halogenated quinoline alternatives, supported by experimental data and detailed protocols.

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Substitution patterns on the quinoline ring are critical for biological activity, necessitating accurate and thorough structural characterization. This guide focuses on this compound and compares its spectroscopic features with those of 6-chloroquinoline and 6-bromoquinoline to highlight the influence of the halogen substituent on the spectral data.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound and its chloro- and bromo-analogs.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

Proton This compound 6-Chloroquinoline 6-Bromoquinoline
H-28.93 (dd, J=4.1, 1.5 Hz)8.89 (dd, J=4.2, 1.6 Hz)8.89 (dd, J=4.2, 1.6 Hz)
H-37.56 (dd, J=8.6, 4.1 Hz)7.46 (dd, J=8.5, 4.2 Hz)7.48 (dd, J=8.5, 4.2 Hz)
H-48.33 (d, J=8.6 Hz)8.12 (d, J=8.5 Hz)8.18 (d, J=8.5 Hz)
H-57.80 (d, J=8.6 Hz)8.08 (d, J=9.0 Hz)8.11 (d, J=9.0 Hz)
H-78.02 (dd, J=8.6, 2.0 Hz)7.72 (dd, J=9.0, 2.3 Hz)7.86 (dd, J=9.0, 2.2 Hz)
H-88.47 (d, J=2.0 Hz)8.05 (d, J=2.3 Hz)8.22 (d, J=2.2 Hz)
Solvent: DMSO-d₆ for this compound, CDCl₃ for 6-Chloro- and 6-Bromoquinoline. Note that solvent effects can cause slight variations in chemical shifts.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

Carbon This compound Derivative *6-Chloroquinoline 6-Bromoquinoline
C-2~150151.1151.2
C-3~122121.9121.9
C-4~136136.0136.2
C-4a~129129.2129.5
C-5~130130.9133.7
C-6~93132.2121.3
C-7~139130.4133.2
C-8~128127.3127.6
C-8a~147147.1147.2
Data for a this compound derivative (8-amino-6-iodoquinoline) is provided as a reference; shifts for unsubstituted this compound may vary.[1] Solvent: CDCl₃.

Table 3: Key FTIR Absorption Bands (cm⁻¹)

Vibrational Mode This compound (Predicted) 6-Chloroquinoline
C-H aromatic stretch3100-30003060
C=N stretch~16201620
C=C aromatic stretch1600-14501595, 1485
C-H in-plane bend1300-10001120, 1030
C-H out-of-plane bend900-690880, 825
C-I stretch~500-600-
C-Cl stretch-~825

Table 4: Mass Spectrometry Fragmentation (m/z)

Fragment This compound 6-Chloroquinoline
Molecular Ion [M]⁺255163
[M+2]⁺-165 (approx. 1/3 intensity of M⁺)
[M-HCN]⁺228136
[M-I]⁺128-
[M-Cl]⁺-128

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the 6-haloquinoline sample for ¹H NMR (15-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it appropriately.

¹H NMR Acquisition:

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-32

  • Spectral Width: -2 to 12 ppm

  • Relaxation Delay: 2 seconds

  • Processing: Fourier transform, phase correction, baseline correction, and referencing to the residual solvent peak or TMS.

¹³C NMR Acquisition:

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Spectral Width: 0 to 200 ppm

  • Relaxation Delay: 2-5 seconds

  • Processing: Fourier transform with a line broadening of 1-2 Hz, phase correction, baseline correction, and referencing.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Solid Sample):

  • KBr Pellet Method:

    • Grind a small amount (1-2 mg) of the 6-haloquinoline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

FTIR Acquisition:

  • Instrument: FTIR Spectrometer with a DTGS or MCT detector

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected before running the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • Method: Electron Ionization (EI)

  • Sample Introduction: Direct insertion probe or via Gas Chromatography (GC) inlet.

  • Ionization Energy: 70 eV

Mass Analysis:

  • Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Mass Range: m/z 40-400

  • Scan Speed: 1000 amu/s

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of this compound's structure is outlined in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity & Connectivity FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Formula Structure Final Structure Confirmation NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow for the synthesis and structural confirmation of this compound.

Signaling Pathway Context

This compound and its derivatives are often investigated for their potential roles as inhibitors of various signaling pathways implicated in diseases such as cancer and malaria. The diagram below illustrates a simplified generic kinase signaling pathway, which is a common target for quinoline-based inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a generic kinase signaling pathway by a this compound derivative.

References

Comparative Biological Activity of 6-Iodoquinoline Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a library of 6-iodoquinoline analogues reveals their potential as promising scaffolds for the development of novel therapeutic agents. This guide provides an objective comparison of their antimicrobial, anticancer, and enzyme inhibitory activities, supported by experimental data and detailed protocols to aid researchers in the fields of medicinal chemistry and drug development.

A recently synthesized library of 6-iodo-substituted carboxy-quinoline derivatives has demonstrated significant biological activity across multiple therapeutic areas. The inclusion of an iodine atom at the 6-position of the quinoline ring is a key structural feature that appears to contribute to their efficacy. This guide summarizes the screening of these analogues, presenting a comparative analysis of their performance in various biological assays.

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

A selection of this compound analogues was screened for their in vitro antimicrobial activity against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Comparative Antimicrobial Efficacy

The results, summarized in the table below, highlight the potent and selective activity of these analogues, particularly against Gram-positive bacteria and the fungal pathogen Candida parapsilosis.

Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) in µg/mL
Novel Iodo-Quinoline Derivative 1 Staphylococcus epidermidis (Gram-positive)125[1]
Klebsiella pneumoniae (Gram-negative)>500 (inactive)[1]
Candida parapsilosis (Fungus)250[1]
Novel Iodo-Quinoline Derivative 2 Staphylococcus epidermidis (Gram-positive)62.5[1]
Klebsiella pneumoniae (Gram-negative)>500 (inactive)[1]
Candida parapsilosis (Fungus)125[1]
Ciprofloxacin (Standard Antibiotic) Staphylococcus epidermidis (Gram-positive)0.25 - 1[1]
Klebsiella pneumoniae (Gram-negative)≤0.25 - 1[1]
Candida parapsilosis (Fungus)Not Applicable[1]

Anticancer Activity: Probing Cytotoxic Potential

Select this compound analogues have been investigated for their anticancer properties against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter in these studies. While a comprehensive library screening for anticancer activity is ongoing, preliminary data for related quinoline derivatives suggest promising cytotoxic effects. For instance, the introduction of a quinolyl group to docetaxel has been shown to enhance cytotoxicity against cancer cell lines such as HeLa, A549, A2780, and MCF-7.[2]

Enzyme Inhibition: A Targeted Approach

The quinoline scaffold is a known pharmacophore for enzyme inhibitors. Derivatives of 6-iodo-3-methylquinolin-4-amine have been specifically evaluated for their inhibitory activity against several key enzymes implicated in disease, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).

Comparative Enzyme Inhibitory Potency

The following table summarizes the in vitro efficacy of a representative this compound analogue against DYRK1A.

Compound IDTarget EnzymeIC50 (nM)
Indolo[3,2-c]quinoline-6-carboxylic acid analogue with iodine at position 10 DYRK1A6[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings. The following sections provide an overview of the key experimental protocols used in the biological screening of this this compound library.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the this compound analogues against various microbial strains was determined using the broth microdilution method.[1]

1. Inoculum Preparation:

  • Bacterial and fungal colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • The suspension is then diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Compound Dilution:

  • The this compound analogues are serially diluted in the appropriate broth in 96-well microtiter plates.

3. Incubation:

  • The microtiter plates are inoculated with the microbial suspension and incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

4. MIC Determination:

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay: MTT Cell Proliferation Assay

The cytotoxic effects of the compounds on cancer cell lines are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the this compound analogues and incubated for a specified period (e.g., 72 hours).

3. MTT Addition and Incubation:

  • MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Measurement:

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. IC50 Calculation:

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the this compound analogues against specific kinases, such as DYRK1A, is determined using an in vitro kinase assay that measures the phosphorylation of a peptide substrate.[3]

1. Reaction Setup:

  • The kinase reaction is performed in a buffer containing the kinase, a specific peptide substrate, ATP, and the test compound at various concentrations.

2. Incubation:

  • The reaction mixture is incubated at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.

3. Detection:

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or a radioactive assay.

4. IC50 Determination:

  • The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the dose-response curve.

Visualizing the Biological Screening Workflow and Potential Mechanisms

To better understand the experimental process and the potential mechanisms of action of these compounds, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_screening Biological Activity Screening cluster_data Data Analysis cluster_outcome Lead Identification A Library of This compound Analogues B Antimicrobial Screening (Broth Microdilution) A->B C Anticancer Screening (MTT Assay) A->C D Enzyme Inhibition Screening (Kinase Assay) A->D E Determine MIC Values B->E F Determine IC50 Values (Cytotoxicity) C->F G Determine IC50 Values (Enzyme Inhibition) D->G H Identification of Lead Compounds E->H F->H G->H

A high-level overview of the biological activity screening workflow for the this compound library.

Antimicrobial_Mechanism A This compound Analogue B Bacterial Cell A->B Enters C DNA Gyrase / Topoisomerase IV B->C Targets D DNA Replication & Repair C->D Inhibits E Bacterial Cell Death D->E Leads to

A proposed mechanism of antimicrobial action for quinoline analogues targeting bacterial DNA replication.

Anticancer_Signaling_Pathway A This compound Analogue B Cancer Cell A->B Acts on C Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) B->C Targets D PI3K/Akt/mTOR Pathway C->D E MAPK Pathway C->E F Inhibition of Proliferation & Cell Cycle Arrest D->F G Induction of Apoptosis D->G E->F E->G

Potential anticancer signaling pathways modulated by quinoline derivatives.

References

Benchmarking 6-Iodoquinoline-Based Probes: A Comparative Guide for Bioimaging in Hypoxic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of cellular hypoxia is critical for understanding disease progression and developing targeted therapies. Fluorescent probes offer a powerful tool for visualizing these low-oxygen environments. While a variety of quinoline-based scaffolds have been explored for this purpose, a comprehensive performance benchmark of 6-iodoquinoline-based probes in bioimaging is not yet well-documented in publicly available research. This guide, therefore, provides a comparative analysis of established fluorescent probes for detecting nitroreductase (NTR), an enzyme overexpressed in hypoxic cancer cells, to serve as a benchmark for the future evaluation of novel this compound-based alternatives.

This guide presents a head-to-head comparison of prominent fluorescent probes for nitroreductase detection, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Performance Comparison of Fluorescent Probes for Nitroreductase Detection

The selection of an appropriate fluorescent probe is paramount for the successful imaging of nitroreductase activity. The ideal probe should possess high sensitivity and selectivity, exhibit a significant "turn-on" fluorescence response, and have favorable photophysical properties such as a large Stokes shift to minimize background interference and good photostability for prolonged imaging. The following table summarizes the key performance characteristics of several notable fluorescent probes for NTR detection, providing a baseline for comparison.

Probe Name/ClassFluorophore ScaffoldExcitation (nm)Emission (nm)Quantum Yield (Φ)Fold Change in FluorescenceLimit of Detection (LOD)Reference
Quinoxaline-based (NTR-NO2) Quinoxaline~430~541Not Reported~30-fold58 ng/mL[1]
Coumarin-based CoumarinNot SpecifiedNot SpecifiedLimited DataNot SpecifiedNot Specified[1]
Heptamethine Cyanine-based Heptamethine Cyanine~750~780Not ReportedLarge EnhancementNot Reported[2]
Ratiometric Locked-Flavylium Flavylium470530 and 630Not ReportedRatiometric ChangeNot Reported[3]
Py-SiRh-NTR Silicon Rhodamine~655~680Not Reported~28-fold0.07 µg/mL[4]

Signaling Pathway and Detection Mechanism

The detection of nitroreductase activity by "turn-on" fluorescent probes relies on a specific chemical transformation. In the hypoxic environment of tumor cells, the nitroreductase enzyme is overexpressed. These probes are designed with a nitroaromatic group that quenches the fluorescence of a fluorophore. In the presence of NTR and a cofactor such as NADH, the nitro group is reduced to an amino group. This conversion triggers a significant increase in the fluorescence signal, allowing for the visualization of NTR activity.

G cluster_cell Hypoxic Cancer Cell Probe Non-fluorescent Probe (-NO2) NTR Nitroreductase (NTR) (Overexpressed) Probe->NTR Enters cell Product Fluorescent Product (-NH2) NTR->Product Reduction of -NO2 NADH NADH NADH->NTR Cofactor Signal Fluorescence Signal Product->Signal Emits light

Figure 1. Enzymatic activation of a nitroreductase-responsive fluorescent probe.

Experimental Protocols

The following are generalized protocols for the synthesis of a quinoxaline-based NTR probe and its application in live cell imaging. These protocols are based on methodologies described in the cited literature and should be adapted for specific experimental conditions.

Synthesis of a Quinoxaline-Based NTR Probe (NTR-NO2)

This protocol is a generalized representation of the synthesis of a "turn-on" fluorescent probe for nitroreductase based on a quinoxaline scaffold.

G Start Starting Materials (e.g., Fused Quinoxaline Precursor) Reaction1 Reaction with Nitro-containing Compound Start->Reaction1 Intermediate Intermediate Product Reaction1->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Probe Final Probe (NTR-NO2) Purification->Final_Probe Characterization Characterization (NMR, HRMS) Final_Probe->Characterization

Figure 2. General workflow for the synthesis of a quinoxaline-based NTR probe.

Methodology:

  • Reaction Setup: A fused cyclic derivative of a quinoxaline structure is used as the starting fluorophore. This is reacted with a nitro-containing compound that will act as the quenching and recognition moiety.

  • Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent under controlled temperature and stirring for a specified duration.

  • Purification: The crude product is purified using techniques such as column chromatography to isolate the final probe.

  • Characterization: The chemical structure of the synthesized probe is confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Live Cell Imaging of Nitroreductase Activity

This protocol outlines the general steps for visualizing nitroreductase activity in living cells using a "turn-on" fluorescent probe.

Cell Culture and Plating:

  • Culture a suitable cancer cell line (e.g., HeLa or A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells in a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

Induction of Hypoxia (if necessary):

  • To induce nitroreductase expression, incubate the cells in a hypoxic chamber with a low oxygen concentration (e.g., 1% O₂) for a period of time (e.g., 12-24 hours) prior to imaging.

Probe Incubation and Imaging:

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

  • Remove the old medium from the cells and add the probe-containing medium.

  • Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.

  • Acquire fluorescence images using a confocal microscope equipped with the appropriate laser lines and emission filters for the specific probe.

G Start Seed Cells in Imaging Dish Hypoxia Induce Hypoxia (Optional) Start->Hypoxia Incubate Incubate with Fluorescent Probe Hypoxia->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Image Acquire Images (Confocal Microscopy) Wash->Image Analysis Analyze Fluorescence Intensity Image->Analysis

Figure 3. Experimental workflow for live cell imaging of nitroreductase activity.

Conclusion

While the direct benchmarking of this compound-based probes for bioimaging is currently limited by the lack of specific published data, the comparative analysis of existing nitroreductase probes provides a valuable framework for future research and development in this area. The quinoxaline, coumarin, and cyanine-based probes discussed here demonstrate the potential of "turn-on" fluorescence for detecting hypoxic environments. Future development of this compound-based probes could leverage the unique properties of the iodine substituent, such as its potential for heavy-atom effects or as a handle for further chemical modification, to create next-generation bioimaging tools with enhanced performance characteristics. The protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate novel fluorescent probes for critical applications in biomedical research and drug discovery.

References

Safety Operating Guide

Proper Disposal of 6-Iodoquinoline: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 6-Iodoquinoline Down the Drain or in General Waste. This compound is classified as a hazardous substance and requires specialized disposal procedures to ensure the safety of personnel and the protection of the environment. Researchers, scientists, and drug development professionals must adhere to strict protocols for the management of chemical waste. This guide provides essential safety and logistical information for the proper disposal of this compound, a halogenated heterocyclic aromatic compound. The following procedures are based on established best practices for handling hazardous chemical waste and should be implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines.

Chemical and Hazard Data

This compound is a solid, combustible substance that is harmful if swallowed and causes serious eye damage.[1] As a halogenated organic compound, it requires disposal as hazardous waste.[2][3][4]

PropertyInformation
Chemical Name This compound
CAS Number 13327-31-6
Molecular Formula C₉H₆IN
Molecular Weight 255.06 g/mol [1]
Appearance White to light yellow to light orange powder to crystal
Melting Point 86-90 °C
Hazards Harmful if swallowed (Acute Toxicity 4, Oral)[1], Causes serious eye damage (Eye Damage 1)[1]
Signal Word Danger

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure you are wearing the appropriate PPE. A comprehensive risk assessment of the specific procedures should be conducted to determine the necessary level of protection.

PPESpecification
Eye Protection Chemical safety goggles or a face shield should be worn at all times.[5]
Hand Protection Nitrile or other chemically resistant gloves are mandatory. Inspect gloves for any signs of degradation before use.[5]
Body Protection A lab coat should be worn and fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.[5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[5]

Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge to sewer systems.[6]

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal. This compound is a halogenated organic compound and must be collected separately from non-halogenated waste.[2][3][4][7]

  • Collect Solid Waste: Place solid this compound waste in a dedicated, clearly labeled, and sealable container.

  • Collect Liquid Waste: For solutions containing this compound, use a separate, compatible, and leak-proof container. Ensure the container material is compatible with the solvent used.

  • Incompatible Wastes: Do not mix halogenated organic waste with:

    • Strong acids or bases[7]

    • Aqueous solutions of toxic organic chemicals[7]

    • Heavy metals[7]

    • Strong oxidizers or reducers[7]

    • Water-reactive substances[7]

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • List all components of the waste, including solvents and their approximate percentages.

  • Indicate the date when waste was first added to the container.

Step 3: Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, well-ventilated, and away from sources of ignition.[4][5]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arrange for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste.

  • Follow their specific instructions for packaging and transportation.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill: Evacuate personnel to a safe area.[6] Avoid dust formation and breathing vapors, mist, or gas.[6] Remove all sources of ignition.[6] Contain the spill and absorb it with an inert material. Place all contaminated materials in a sealed, labeled container for disposal as hazardous waste.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Waste Preparation cluster_storage_disposal Storage and Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Use a Designated, Labeled, and Sealed Container segregate->container storage Store in a Designated Hazardous Waste Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end Proper Disposal via Incineration contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 6-Iodoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Iodoquinoline

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary dangers before handling. The compound is harmful if swallowed and poses a risk of serious eye damage.[1][2] Some sources also indicate it causes skin and eye irritation.

GHS Hazard Summary Table

Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH302DangerHarmful if swallowed.[1][2]
Serious Eye DamageH318DangerCauses serious eye damage.[1][2]
Skin IrritationH315WarningCauses skin irritation.
Eye IrritationH319WarningCauses serious eye irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact.[3] The minimum required PPE for handling this compound is detailed below.

Recommended PPE Table

Protection TypeSpecificationRationale
Eye & Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[4][5]To protect eyes from splashes and airborne particles. This compound can cause serious eye damage.[2]
Hand Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene).[2][4]To prevent skin contact, as the compound can cause skin irritation.
Body Laboratory coat or chemical-resistant overalls.[2][4]To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4]To minimize the inhalation of dust or vapors.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and regulatory compliance. The following step-by-step protocols provide clear guidance for laboratory operations.

Step-by-Step Handling Protocol
  • Preparation:

    • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood.[2][4]

    • Emergency Equipment: Ensure an eyewash station and a safety shower are readily accessible and in good working order.[4][6]

    • Spill Kit: Have a spill kit suitable for solid chemical spills readily available.[4]

  • Handling:

    • Don PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[2]

    • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2]

    • Ventilation: Always handle the compound in a well-ventilated place.[2]

    • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

    • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7]

    • Clothing: Take off any contaminated clothing and wash it before reuse.[7]

Storage Plan
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store apart from foodstuff containers.[2]

Disposal Plan
  • Waste Classification: All waste containing this compound must be treated as hazardous waste.[6][7]

  • Segregation: Collect waste in suitable, closed, and clearly labeled containers for disposal.

  • Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[2][6][7] Do not let the chemical enter drains or surface water.[2][6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Accidental Release Measures (Spills)
  • Evacuate: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Use inert absorbent material (e.g., sand, universal binder) to soak up the spill.[6][8]

  • Cleanup: Sweep or shovel the material into suitable, closed containers for disposal.[7] Do not create dust.

  • Decontaminate: Clean the spill area thoroughly.

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[2]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2][7]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2][7]

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound from preparation to final disposal.

G Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal prep_area Designate Work Area (Fume Hood) check_emergency Check Emergency Equipment (Eyewash, Shower) prep_area->check_emergency don_ppe Don Required PPE check_emergency->don_ppe handling Handle Compound (Weighing, Mixing) don_ppe->handling ventilation Ensure Proper Ventilation handling->ventilation decontaminate Decontaminate Work Area ventilation->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_collection Collect Hazardous Waste in Labeled Container disposal Dispose via Approved Waste Management waste_collection->disposal

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Iodoquinoline
Reactant of Route 2
Reactant of Route 2
6-Iodoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.